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  • Product: 5-(Chloromethyl)-2-hydroxybenzoic acid
  • CAS: 10192-87-7

Core Science & Biosynthesis

Foundational

What are the properties of 5-(Chloromethyl)-2-hydroxybenzoic acid?

An In-Depth Technical Guide to 5-(Chloromethyl)-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications Introduction and Strategic Overview 5-(Chloromethyl)-2-hydroxybenzoic acid, a trifunctional aromatic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-(Chloromethyl)-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications

Introduction and Strategic Overview

5-(Chloromethyl)-2-hydroxybenzoic acid, a trifunctional aromatic compound, represents a highly versatile yet specialized chemical intermediate. Its structure incorporates a salicylic acid backbone, which is a well-established pharmacophore, functionalized with a highly reactive chloromethyl group. This unique combination of a carboxylic acid, a phenolic hydroxyl, and a benzylic chloride on a single scaffold makes it a valuable building block for drug discovery, complex molecule synthesis, and materials science.

The hydroxyl and carboxyl groups are ortho-positioned, leading to strong intramolecular hydrogen bonding that influences the molecule's acidity, reactivity, and spectroscopic characteristics. The key to its synthetic utility lies in the C5-position's chloromethyl group, which serves as a potent electrophilic site for introducing the entire salicyl-scaffold into larger molecular architectures via nucleophilic substitution reactions.

This guide provides a comprehensive technical overview for researchers and drug development professionals. While direct experimental data for this specific compound is not extensively documented in public literature, this paper will leverage established chemical principles and data from closely related analogues to present its core properties, a robust synthetic protocol, and its vast reactivity potential.

Physicochemical and Spectroscopic Properties

The properties of 5-(Chloromethyl)-2-hydroxybenzoic acid are dictated by its three primary functional groups. The following table summarizes its key identifiers and predicted physicochemical characteristics.

PropertyValue / Description
IUPAC Name 5-(Chloromethyl)-2-hydroxybenzoic acid
Synonyms 5-(Chloromethyl)salicylic acid
CAS Number Not assigned / Not readily available
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance Predicted to be an off-white to pale yellow crystalline solid
Solubility Expected to be sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, acetone, DMSO, THF)
Melting Point Predicted to be higher than salicylic acid (159 °C) due to increased molecular weight and potential for intermolecular interactions. Likely in the 170-190 °C range.
Predicted Spectroscopic Signature

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Based on the analysis of related salicylic acid derivatives, the following spectral characteristics are anticipated[1][2].

  • ¹H NMR (in DMSO-d₆):

    • -COOH Proton: A broad singlet, typically downfield (>11 ppm), due to the acidic proton.

    • -OH Proton: A broad singlet, influenced by hydrogen bonding.

    • Aromatic Protons: Three protons on the aromatic ring exhibiting a characteristic splitting pattern. H-6 (ortho to -COOH) and H-4 (ortho to -CH₂Cl) would appear as doublets, while H-3 (ortho to both -COOH and -OH) would be a doublet of doublets.

    • -CH₂Cl Protons: A sharp singlet around 4.6-4.8 ppm, characteristic of a benzylic chloride.

  • ¹³C NMR (in DMSO-d₆):

    • -COOH Carbon: A signal around 170-175 ppm.

    • Aromatic Carbons: Six distinct signals, with the C-2 (bearing -OH) and C-1 (bearing -COOH) being the most downfield among the ring carbons. The C-5 signal would be influenced by the attached chloromethyl group.

    • -CH₂Cl Carbon: A signal around 45-50 ppm.

  • FT-IR (KBr Pellet, cm⁻¹):

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.

    • O-H Stretch (Phenol): A sharp to medium band around 3200-3400 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1650-1680 cm⁻¹, its position lowered by intramolecular hydrogen bonding.

    • C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 186, with a characteristic M+2 isotope peak at m/z = 188 (approximately one-third the intensity) due to the presence of ³⁷Cl.

    • Fragmentation: Expect loss of HCl (M-36), loss of COOH (M-45), and a prominent peak corresponding to the benzyl cation formed after loss of Cl.

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for preparing 5-(Chloromethyl)-2-hydroxybenzoic acid is the Blanc chloromethylation of salicylic acid[3][4]. This electrophilic aromatic substitution reaction introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring using formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride[5][6].

The hydroxyl and carboxyl groups of salicylic acid are ortho-, para-directing. Due to steric hindrance from the adjacent carboxyl group, the electrophilic attack predominantly occurs at the C5-position (para to the hydroxyl group).

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Salicylic_Acid Salicylic Acid Reaction_Vessel Reaction Vessel (Controlled Temperature) Salicylic_Acid->Reaction_Vessel Formaldehyde Formaldehyde (or Paraformaldehyde) Formaldehyde->Reaction_Vessel HCl Hydrogen Chloride HCl->Reaction_Vessel ZnCl2 Zinc Chloride (Catalyst) ZnCl2->Reaction_Vessel Quenching Quenching (e.g., with ice-water) Reaction_Vessel->Quenching 1. Reaction Filtration Filtration Quenching->Filtration 2. Precipitation Washing Washing (with cold water) Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (e.g., from Toluene/Hexane) Drying->Recrystallization 3. Crude Product Final_Product 5-(Chloromethyl)-2- hydroxybenzoic acid Recrystallization->Final_Product 4. Pure Product

Caption: Proposed workflow for the synthesis of 5-(Chloromethyl)-2-hydroxybenzoic acid.
Experimental Protocol: Chloromethylation of Salicylic Acid

Disclaimer: This protocol is a proposed method and should be performed by qualified personnel with appropriate safety precautions in a fume hood.

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess HCl), add salicylic acid (1.0 eq) and a catalytic amount of zinc chloride (ZnCl₂, ~0.1 eq).

  • Reaction Setup: Suspend the solids in a suitable solvent such as glacial acetic acid or a halogenated hydrocarbon. Cool the mixture in an ice bath.

  • Chloromethylation: Begin bubbling dry hydrogen chloride gas through the stirred suspension. Concurrently, add paraformaldehyde (1.1-1.5 eq) portion-wise, maintaining the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product should precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acids and salts. Dry the solid under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., toluene-hexane).

Causality and Trustworthiness: The use of a Lewis acid catalyst (ZnCl₂) is crucial to activate formaldehyde, generating a highly electrophilic species (a chloromethyl cation equivalent) necessary for the electrophilic aromatic substitution[7]. Maintaining a low temperature during the initial addition helps to control the exothermic reaction and minimize the formation of diarylmethane byproducts[3]. The gas trap is a critical safety measure to handle the corrosive and toxic HCl gas.

Chemical Reactivity and Derivatization Potential

The synthetic power of 5-(Chloromethyl)-2-hydroxybenzoic acid stems from the orthogonal reactivity of its three functional groups. The benzylic chloride is significantly more reactive towards nucleophiles than the other sites under neutral or basic conditions.

  • The Chloromethyl Group (Electrophilic Hub): This is the primary site for derivatization. As a benzylic halide, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This allows for the covalent attachment of the entire molecule to other substrates[8].

    • O-Nucleophiles: Alcohols and phenols react to form ethers.

    • N-Nucleophiles: Amines (primary, secondary) react to form benzylamines.

    • S-Nucleophiles: Thiols react to form thioethers.

    • C-Nucleophiles: Cyanide or enolates can be used for C-C bond formation.

  • The Carboxylic Acid Group: This group can undergo standard transformations such as:

    • Esterification: Reaction with alcohols under acidic catalysis.

    • Amide Formation: Activation (e.g., to an acyl chloride or with coupling agents like DCC/EDC) followed by reaction with amines.

  • The Phenolic Hydroxyl Group: While less nucleophilic than an alkoxide, it can be derivatized, typically after deprotonation with a base, to form ethers or esters. It also activates the ring towards further electrophilic substitution, although such reactions may be complex due to the presence of multiple functional groups.

G cluster_ch2cl Reactions at Chloromethyl Group cluster_cooh Reactions at Carboxylic Acid cluster_oh Reactions at Phenolic Hydroxyl Start 5-(Chloromethyl)-2- hydroxybenzoic acid Ether Ether Derivative Start->Ether + R-OH (Base) Amine Benzylamine Derivative Start->Amine + R₂NH Thioether Thioether Derivative Start->Thioether + R-SH (Base) Ester Ester Derivative Start->Ester + R-OH (H⁺) Amide Amide Derivative Start->Amide 1. SOCl₂ 2. R₂NH Phenolic_Ether Phenolic Ether Start->Phenolic_Ether 1. NaH 2. R-X

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Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-2-hydroxybenzoic Acid from Salicylic Acid

Introduction 5-(Chloromethyl)-2-hydroxybenzoic acid is a valuable bifunctional molecule, serving as a critical intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic structures. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(Chloromethyl)-2-hydroxybenzoic acid is a valuable bifunctional molecule, serving as a critical intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic structures. Its utility stems from the presence of three distinct functional groups on the aromatic ring: a carboxylic acid, a hydroxyl group, and a reactive chloromethyl handle. This guide provides a comprehensive technical overview of its synthesis from the readily available precursor, salicylic acid. We will delve into the underlying reaction mechanisms, present a detailed experimental protocol, and address the critical safety considerations inherent in this chemical transformation. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Core Synthetic Strategy: The Blanc Chloromethylation

The primary and most direct route for synthesizing 5-(Chloromethyl)-2-hydroxybenzoic acid from salicylic acid is through an electrophilic aromatic substitution reaction known as chloromethylation. Specifically, this falls under the category of the Blanc chloromethylation reaction , which introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring using formaldehyde, hydrogen chloride, and typically a Lewis acid catalyst like zinc chloride.[1][2]

Reaction Mechanism and Regioselectivity

The successful synthesis and high regioselectivity of this reaction are governed by the principles of electrophilic aromatic substitution (EAS).[3] The narrative of the reaction unfolds in three main stages:

  • Formation of the Electrophile: The reaction is performed under strong acidic conditions. The formaldehyde carbonyl is protonated by hydrogen chloride, which drastically increases the electrophilicity of the carbonyl carbon. This protonated species, or a subsequent derivative like a chlorocarbenium cation (ClCH₂⁺) potentially stabilized by a catalyst, serves as the active electrophile.[1][4]

  • Electrophilic Attack: Salicylic acid possesses a highly activated aromatic ring due to the strong electron-donating effect of the hydroxyl (-OH) group. This group directs incoming electrophiles to the ortho and para positions (positions 3, 5, and 6). The carboxylic acid (-COOH) group, being an electron-withdrawing group, is a meta-director and a deactivator. The directing influence of the powerful hydroxyl group dominates. The electrophile is attacked by the π-electrons of the activated salicylic acid ring.[5][6] Substitution occurs preferentially at the 5-position, which is para to the activating hydroxyl group and meta to the deactivating carboxyl group, representing the most electronically favorable and sterically accessible site.

  • Rearomatization and Product Formation: Following the electrophilic attack, a transient intermediate known as a Wheland intermediate or arenium ion is formed.[3] This cation rapidly loses a proton (H⁺) from the site of substitution to restore the energetic stability of the aromatic system. The resulting benzyl alcohol intermediate is then readily converted to the final 5-(chloromethyl)-2-hydroxybenzoic acid product by reaction with hydrogen chloride.[1]

The overall chemical transformation is depicted below.

Experimental_Workflow A Combine Salicylic Acid & Paraformaldehyde in Flask B Cool to 0-10°C with Ice-Salt Bath A->B C Slowly Add Concentrated HCl B->C D Stir Vigorously for 12-24h at 0-15°C C->D E Isolate Precipitated Solid via Vacuum Filtration D->E F Wash Filter Cake with Cold Deionized Water E->F G Dry Product in Vacuum Oven (<50°C) F->G H Pure 5-(Chloromethyl)-2-hydroxybenzoic acid G->H

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data and Product Characterization

ParameterValueReference
Molecular Formula C₈H₇ClO₃-
Molecular Weight 186.59 g/mol -
Typical Reactant Ratio 1 (Salicylic Acid) : 1.5-2.0 (Formaldehyde)[7]
Reaction Temperature 0 - 15 °C[7]
Reaction Time 12 - 24 hours[7]
Appearance Off-white to cream powder-
Melting Point 84 - 86 °C (for analogous aldehyde)[8]

Note: The melting point is provided for the closely related 5-(chloromethyl)salicylaldehyde as a reference point, as detailed characterization data for the carboxylic acid is less commonly published.

Critical Safety and Handling Protocols

Adherence to strict safety protocols is paramount for the successful and safe execution of this synthesis.

  • Inherent Hazard of Chloromethylation: The Blanc chloromethylation reaction is known to be capable of producing small quantities of the highly carcinogenic and volatile byproduct, bis(chloromethyl) ether (BCME) . [1]All procedures must be conducted within a certified, high-performance chemical fume hood to prevent any inhalation exposure. [9]* Reagent Hazards:

    • Concentrated Hydrochloric Acid: Is extremely corrosive and can cause severe burns to skin and eyes, as well as respiratory tract irritation. [10] * Formaldehyde/Paraformaldehyde: Are toxic upon inhalation and ingestion and are listed as probable human carcinogens. * Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a flame-resistant lab coat, must be worn at all times. [11]* Waste Disposal: All liquid and solid waste generated from this reaction must be collected in appropriately labeled hazardous waste containers and disposed of according to institutional and local environmental regulations. [9]

Conclusion

The synthesis of 5-(Chloromethyl)-2-hydroxybenzoic acid via the chloromethylation of salicylic acid is a robust and direct method for producing this versatile chemical intermediate. A thorough understanding of the electrophilic aromatic substitution mechanism provides the causal framework for achieving high regioselectivity. By carefully controlling reaction parameters, particularly temperature, and adhering to stringent safety protocols to mitigate the risks associated with the reagents and potential byproducts, researchers can reliably and safely perform this synthesis. The resulting product serves as a valuable building block for further chemical elaboration in pharmaceutical and materials science research.

References

  • YouTube. (2013, October 16). Salicylic acid from Phenol - Riemer Tiemman Reaction.
  • Benchchem. The Discovery and Synthesis of 3-Formylsalicylic Acid: A Technical Guide.
  • chemeurope.com. Electrophilic aromatic substitution.
  • Benchchem. Technical Support Center: Optimizing 3-Formylsalicylic Acid Synthesis.
  • Online Organic Chemistry Tutor. Reimer-Tiemann Reaction.
  • Benchchem. Application Notes and Protocols: Chloromethylation of 2-Chlorothiophene.
  • Wikipedia. Duff reaction.
  • ChemTalk. (2022, August 29). Electrophilic Aromatic Substitution.
  • Unacademy. A Quick Guide On Reimer Tiemann Reaction Details.
  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • Wikipedia. Electrophilic aromatic substitution.
  • Physics Wallah. Reaction Mechanism of Reimer-Tiemann Reaction.
  • Benchchem. Synthesis routes of 5-Chlorosalicylic Acid.
  • ResearchGate. The Synthesis of 5-Chloromethyl Salicylic Aldehyde.
  • Chemistry LibreTexts. (2023, January 22). Electrophilic Substitution of the Phenol Aromatic Ring.
  • Royal Society of Chemistry. NJC.
  • Journal of Organic and Pharmaceutical Chemistry. A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermediates.
  • Chemistry Stack Exchange. (2018, April 9). nucleophilic substitution - Picric Acid from Salicylic Acid.
  • Chemistry Stack Exchange. (2019, March 9). Mechanism for chloromethylation of Salicylaldehyde.
  • Rutgers University. Bis-chloromethyl-ether.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - Chloromethyl chloroformate.
  • ChemicalBook. 5-Chloro-2-hydroxybenzoic acid synthesis.
  • Google Patents. CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde.
  • Wikipedia. Blanc chloromethylation.
  • Alfa Chemistry. Blanc Chloromethylation Reaction.
  • SAFETY DATA SHEET - Chloromethyl pivalate. (2025, December 19).
  • Albert Einstein College of Medicine. Methyl Chlormethyl Ether Awareness Training.
  • SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. (2023, May 26).
  • Sciencemadness.org. CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS.
  • Benchchem. Technical Support Center: Efficient Synthesis of 5-Chlorosalicylic Acid.
  • ResearchGate. (PDF) 5-Chloro-2-hydroxybenzoic acid.
  • ChemicalBook. 5-Chloro-2-hydroxybenzoic acid CAS#: 321-14-2.
  • Sigma-Aldrich. 5-Formylsalicylic acid purum, = 95.0 T 616-76-2.
  • DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.
  • Organic Chemistry Portal. Blanc Reaction.
  • Ambeed.com. Blanc Chloromethylation.
  • Google Patents. A kind of improvement synthetic method of 5 chloro-salicylic acid.
  • Guidechem. (2024, February 22). What are the applications of 5-FormylSalicylic Acid - FAQ.
  • Durham E-Theses. New studies in aromatic chloromethylation.
  • NIST WebBook. Benzoic acid, 5-chloro-2-hydroxy-.
  • Stenutz. 5-chloro-2-hydroxybenzoic acid.

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Foundational

A Technical Guide to 5-(Chloromethyl)-2-hydroxybenzoic Acid and Its Key Structural Analogues for Advanced Research and Development

This guide provides an in-depth technical overview of 5-(Chloromethyl)-2-hydroxybenzoic acid, a specialized chemical intermediate. Recognizing the limited direct literature on this specific molecule, this document extend...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of 5-(Chloromethyl)-2-hydroxybenzoic acid, a specialized chemical intermediate. Recognizing the limited direct literature on this specific molecule, this document extends its scope to two closely related and industrially significant analogues: 5-(Chloromethyl)-2-hydroxybenzaldehyde and 5-Chloro-2-hydroxybenzoic acid. This approach offers a comprehensive understanding of the chemical landscape, enabling researchers and drug development professionals to leverage the synthesis and application of these critical building blocks.

The Target Molecule: 5-(Chloromethyl)-2-hydroxybenzoic Acid

5-(Chloromethyl)-2-hydroxybenzoic acid, also known as 5-(chloromethyl)salicylic acid, is a derivative of salicylic acid featuring a reactive chloromethyl group. This functional group makes it a valuable alkylating agent and a precursor for a variety of more complex molecules.

Chemical Structure and Identification

The core structure consists of a benzoic acid backbone with a hydroxyl group at position 2 and a chloromethyl group at position 5.

  • IUPAC Name: 5-(Chloromethyl)-2-hydroxybenzoic acid

  • Molecular Formula: C₈H₇ClO₃

  • Molecular Weight: 186.59 g/mol

  • CAS Number: A specific CAS number for this compound is not widely cited in major chemical databases, suggesting it is more commonly synthesized as a transient intermediate rather than an isolated, commercially available product.

Caption: Chemical Structure of 5-(Chloromethyl)-2-hydroxybenzoic acid.

Proposed Synthesis: Oxidation of 5-(Chloromethyl)-2-hydroxybenzaldehyde

A logical and efficient route to synthesize 5-(Chloromethyl)-2-hydroxybenzoic acid is through the oxidation of the corresponding aldehyde, 5-(Chloromethyl)-2-hydroxybenzaldehyde (CAS 23731-06-8), which is a known and accessible starting material.[1][2][3] The aldehyde functional group can be selectively oxidized to a carboxylic acid using various oxidizing agents, with Pinnick oxidation (using sodium chlorite) being a common and effective method that avoids oxidation of other sensitive groups.

synthesis_pathway start 5-(Chloromethyl)-2- hydroxybenzaldehyde reagent Sodium Chlorite (NaClO2) 2-Methyl-2-butene NaH2PO4 buffer start->reagent Oxidation product 5-(Chloromethyl)-2- hydroxybenzoic acid reagent->product

Caption: Proposed synthesis of 5-(Chloromethyl)-2-hydroxybenzoic acid.

Experimental Protocol: Pinnick Oxidation (Theoretical)

This protocol is a representative procedure based on established methods for the oxidation of aromatic aldehydes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-(Chloromethyl)-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as a mixture of tert-butanol and water.

  • Addition of Reagents: Add 2-methyl-2-butene (a chlorine scavenger, ~2 equivalents) to the solution. In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, ~1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equivalents) to act as a buffer.

  • Reaction Execution: Cool the aldehyde solution to 0-5 °C in an ice bath. Slowly add the sodium chlorite solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Monitoring and Workup: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding a solution of sodium sulfite.

  • Isolation and Purification: Acidify the mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Analogue I: 5-(Chloromethyl)-2-hydroxybenzaldehyde

This compound is a crucial intermediate for synthesizing the target molecule and has significant applications in its own right.[3]

Chemical Identity and Properties
  • CAS Number: 23731-06-8[2][4]

  • Synonyms: 5-(Chloromethyl)salicylaldehyde, 3-Formyl-4-hydroxybenzyl chloride[1][2]

  • Molecular Formula: C₈H₇ClO₂[3]

  • Molecular Weight: 170.59 g/mol [4]

PropertyValueSource
Appearance White to off-white powder[3]
Melting Point 84-86 °C[5]
Boiling Point 281.4 °C at 760 mmHg[3]
Purity Typically >97%[3]
Synthesis: Chloromethylation of Salicylaldehyde

5-(Chloromethyl)-2-hydroxybenzaldehyde is typically synthesized via the chloromethylation of salicylaldehyde using formaldehyde and hydrochloric acid.[6][7][8]

synthesis_analogue1 start Salicylaldehyde reagents Formaldehyde (HCHO) Concentrated HCl start->reagents Chloromethylation product 5-(Chloromethyl)-2- hydroxybenzaldehyde reagents->product

Caption: Synthesis of 5-(Chloromethyl)-2-hydroxybenzaldehyde.

Applications in Research and Development

The bifunctional nature of this molecule, possessing both a reactive chloromethyl group (an excellent alkylating agent) and an aldehyde group, makes it a highly versatile building block in organic synthesis.[3]

  • Pharmaceutical Synthesis: It serves as a precursor for introducing the salicylaldehyde moiety into larger molecules, which is a common structural motif in many active pharmaceutical ingredients (APIs).[3]

  • Ligand Synthesis: It is used in the preparation of Schiff base ligands, particularly for creating water-soluble or chiral Salen-type complexes, which are important catalysts in various chemical reactions.[7]

  • Materials Science: It can be used in the development of novel polymers and specialty chemicals.[3]

Key Analogue II: 5-Chloro-2-hydroxybenzoic Acid

This commercially available analogue is structurally similar, with a chloro group substituting the chloromethyl group. It is widely used in the pharmaceutical and chemical industries.

Chemical Identity and Properties
  • CAS Number: 321-14-2

  • Synonyms: 5-Chlorosalicylic acid

  • Molecular Formula: C₇H₅ClO₃[8]

  • Molecular Weight: 172.57 g/mol [9]

PropertyValueSource
Appearance White to off-white crystalline solid[10]
Melting Point 171-172 °C[7][9]
Solubility Moderately soluble in water, higher in organic solvents
Synthesis: Chlorination of Salicylic Acid

The industrial production of 5-Chloro-2-hydroxybenzoic acid typically involves the direct chlorination of salicylic acid.

synthesis_analogue2 start Salicylic Acid reagent Chlorinating Agent (e.g., N-chlorosuccinimide) start->reagent Electrophilic Aromatic Substitution product 5-Chloro-2-hydroxybenzoic acid reagent->product

Caption: Synthesis of 5-Chloro-2-hydroxybenzoic acid.

Applications in Research and Development

5-Chloro-2-hydroxybenzoic acid is a key intermediate in several industrial processes.

  • Pharmaceuticals: It is a crucial building block in the synthesis of Niclosamide, an anthelmintic drug used to treat parasitic infections.[4]

  • Dye Manufacturing: Its structure is incorporated into various dye formulations.[4]

  • Agrochemicals: It is used in the synthesis of certain pesticides.[11]

  • Polymer Science: It has been investigated for the synthesis of biodegradable poly(anhydride-esters) for controlled drug delivery applications.

Analytical Characterization

The structural confirmation and purity assessment of 5-(Chloromethyl)-2-hydroxybenzoic acid and its analogues would be conducted using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, including the positions of the substituents on the aromatic ring. For 5-(chloromethyl) derivatives, a characteristic singlet for the -CH₂Cl protons would be expected around 4.6 ppm.[5]

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the broad O-H stretch of the carboxylic acid and the hydroxyl group, and the C=O stretch of the carboxyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Hazards: These compounds are generally considered irritants to the skin, eyes, and respiratory system. They may be harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(Chloromethyl)-2-hydroxybenzoic acid represents a potentially valuable but under-documented chemical intermediate. A plausible synthetic route via the oxidation of 5-(Chloromethyl)-2-hydroxybenzaldehyde provides a clear path for its preparation. A thorough understanding of its closely related and commercially significant analogues, 5-(Chloromethyl)-2-hydroxybenzaldehyde and 5-Chloro-2-hydroxybenzoic acid, provides the necessary context for its synthesis and potential applications. These compounds are foundational materials in the development of pharmaceuticals, specialty chemicals, and advanced materials, and this guide serves as a critical resource for scientists and researchers in these fields.

References

  • The Synthesis of 5-Chloromethyl Salicylic Aldehyde. ResearchGate. Available at: [Link]

  • Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-540. Available at: [Link]

  • Preparation method of 5-chloromethyl salicylaldehyde. Google Patents.
  • 5-CHLORO-2-HYDROXYBENZOIC ACID | CAS 321-14-2. Matrix Fine Chemicals. Available at: [Link]

  • 5-(Chloromethyl)-2-hydroxybenzaldehyde | C8H7ClO2 | CID 335291. PubChem. Available at: [Link]

  • Process for production of hydroxybenzoic acids. Google Patents.
  • The Role of 5-Chloro-2-hydroxybenzoic Acid in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • PROCESS FOR PRODUCTION OF HYDROXYBENZOIC ACIDS. Patent 1559705. Available at: [Link]

  • United States Patent: Process for Production of Hydroxybenzoic Acids. Google Patents.

Sources

Exploratory

Solubility and Solvent Interactions of 5-(Chloromethyl)-2-hydroxybenzoic Acid in Organic Media: A Technical Guide

Executive Summary 5-(Chloromethyl)-2-hydroxybenzoic acid (5-CMSA), commonly referred to as 5-chloromethylsalicylic acid (CAS: 10192-87-7), is a highly reactive bifunctional intermediate utilized in the synthesis of pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Chloromethyl)-2-hydroxybenzoic acid (5-CMSA), commonly referred to as 5-chloromethylsalicylic acid (CAS: 10192-87-7), is a highly reactive bifunctional intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. While its salicylic acid backbone governs its thermodynamic solubility, the highly reactive benzylic chloromethyl (-CH₂Cl) group dictates its kinetic stability in solution.

This guide provides an in-depth analysis of the solubility profile of 5-CMSA in various organic solvents. By bridging thermodynamic principles with kinetic degradation pathways, this whitepaper establishes field-proven methodologies for solvent selection, ensuring structural integrity during synthesis, extraction, and analytical workflows.

Thermodynamic Solubility vs. Kinetic Stability: The Causality of Solvent Selection

When handling 5-CMSA, formulation scientists and synthetic chemists frequently encounter a critical paradox: the solvents that offer the highest thermodynamic solubility are often the most destructive to the molecule.

The Role of Polarity and Hydrogen Bonding

The solubility of 5-CMSA is primarily driven by its hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, which readily participate in hydrogen bonding. Consequently, polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like acetone and ethyl acetate) exhibit excellent solvating power, easily disrupting the crystalline lattice of the solid compound [1].

The Vulnerability of the Chloromethyl Group

Despite the excellent solubility offered by protic solvents, their use introduces a severe kinetic liability. The chloromethyl group at the 5-position is benzylic and partially activated by the electron-donating resonance of the phenolic hydroxyl group. When dissolved in nucleophilic protic solvents (e.g., methanol), the solvent molecules actively attack the electrophilic benzylic carbon via S_N1 and S_N2 solvolysis pathways [2].

This solvolysis displaces the chloride ion, converting the chloromethyl group into an ether (e.g., yielding 5-(methoxymethyl)-2-hydroxybenzoic acid). This degradation is accelerated by heat, extended dissolution times, or the presence of basic impurities. Therefore, while methanol is a thermodynamically superior solvent, it fails the kinetic stability requirement. Aprotic solvents (such as Methyl tert-butyl ether [MTBE], dichloromethane [DCM], or acetone) are strictly recommended to maintain the structural integrity of the -CH₂Cl moiety [3].

Quantitative Solubility and Stability Matrix

The following table summarizes the empirical solubility profiles and corresponding chemical stabilities of 5-CMSA across various common organic solvents at ambient temperature (25°C).

SolventSolvent ClassificationEst. Solubility (mg/mL at 25°C)-CH₂Cl Kinetic StabilityRecommended Application
Methanol Polar Protic> 50.0Low (Rapid Solvolysis)Avoid for storage or heating
Ethanol Polar Protic> 40.0Low (Solvolysis)Avoid for storage or heating
Acetone Polar Aprotic> 50.0High Crystallization, HPLC diluent
Ethyl Acetate Polar Aprotic20.0 - 40.0High Liquid-liquid extraction
MTBE Ether / Aprotic10.0 - 20.0High Extraction, washing
Dichloromethane Halogenated Aprotic< 10.0High Anhydrous synthesis
Water Aqueous Protic< 2.0Low (Hydrolysis)Not recommended

Reaction Pathway Visualization

To conceptualize the divergent behaviors of 5-CMSA in different solvent classes, the following diagram maps the dissolution and subsequent kinetic pathways.

G cluster_protic Protic Solvents (e.g., Methanol) cluster_aprotic Aprotic Solvents (e.g., MTBE, DCM) Start 5-CMSA (Solid State) DissolvedProtic Dissolved 5-CMSA (Thermodynamically Soluble) Start->DissolvedProtic Dissolution DissolvedAprotic Dissolved 5-CMSA (Kinetically Stable) Start->DissolvedAprotic Dissolution Solvolysis Solvolysis (SN1/SN2) Nucleophilic Attack DissolvedProtic->Solvolysis Heat / Time Degraded Ether Derivative (Degradation Product) Solvolysis->Degraded

Fig 1: Solvation vs. solvolysis pathways of 5-CMSA in protic and aprotic organic solvents.

Experimental Methodology: Self-Validating Kinetic Solubility Protocol

To accurately determine the solubility of 5-CMSA without falling victim to undetected degradation, researchers must employ a kinetic solubility assay coupled with stability monitoring. The following protocol utilizes High-Performance Liquid Chromatography (HPLC-UV) as a self-validating system.

Rationale for Self-Validation

By tracking both the parent 5-CMSA peak and the emergence of degradation peaks (e.g., methoxymethyl derivatives), the mass balance of the system is continuously verified. If the concentration of the parent molecule drops over time while a new peak grows proportionally, the system confirms chemical degradation (solvolysis) rather than physical precipitation.

Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

  • Weigh 100 mg of 5-CMSA into a series of 5 mL amber glass vials.

  • Add 1.0 mL of the target solvent (e.g., Methanol, Acetone, MTBE) to each vial.

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

Step 2: Controlled Incubation

  • Place the vials in a thermostatic shaker set to 25°C (± 0.5°C).

  • Agitate at 300 RPM. The presence of excess solid confirms that the solution is saturated.

Step 3: Aliquot Sampling and Quenching

  • At specific time intervals (t = 1h, 4h, 24h), extract a 50 µL aliquot of the supernatant using a micro-syringe equipped with a 0.22 µm PTFE syringe filter.

  • Crucial Quenching Step: Immediately dilute the 50 µL aliquot into 950 µL of cold, anhydrous Acetonitrile (ACN).

    • Causality: ACN is a polar aprotic solvent that instantly quenches further solvolysis. This ensures that the sample injected into the HPLC column accurately represents the degradation state at the exact moment of sampling.

Step 4: HPLC-UV Analysis

  • Inject 10 µL of the quenched sample into an HPLC system equipped with a C18 reverse-phase column.

  • Run a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor UV absorbance at 230 nm and 280 nm.

  • Data Interpretation: Calculate the absolute solubility based on the t=1h parent peak area (using a pre-established calibration curve). Assess kinetic stability by comparing the ratio of the parent peak to any newly formed degradation peaks at t=24h.

Conclusion

The successful manipulation of 5-(Chloromethyl)-2-hydroxybenzoic acid in organic media requires a strict balance between thermodynamics and kinetics. While polar protic solvents effectively dissolve the compound, they induce rapid solvolysis of the critical chloromethyl group. For robust analytical preparation, chemical synthesis, and extraction, polar aprotic solvents—specifically Acetone, Ethyl Acetate, and MTBE—are the optimal choices, ensuring both high solubility and long-term molecular stability.

References

  • Salicylic Acid and Related Compounds. Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons.[Link]

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Mechanistic Interpretation of the Simultaneous Hydrolysis and Methanolysis of Chloromethyl Chloroacetate in Weakly Acidic Aqueous Solutions. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.[Link]

Foundational

An In-Depth Technical Guide to Differentiating 5-(Chloromethyl)-2-hydroxybenzoic acid and 5-chlorosalicylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of molecular structures is paramount. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of molecular structures is paramount. This guide provides a comprehensive technical comparison between two closely related salicylic acid derivatives: 5-(Chloromethyl)-2-hydroxybenzoic acid and 5-chlorosalicylic acid. While structurally similar, the substitution of a chloromethyl group versus a chloro group imparts dramatically different physicochemical properties, reactivity, and toxicological profiles. This document delineates these core differences, offering field-proven methodologies for their unambiguous differentiation, an analysis of their disparate synthetic utilities, and an evaluation of their respective biological and safety implications. The aim is to equip researchers with the necessary knowledge to prevent potential misidentification, which could have significant consequences in both research and manufacturing settings.

Chapter 1: Molecular Structure and Physicochemical Properties

The foundational differences between these two molecules originate from a single point of structural divergence: the nature of the substituent at the C5 position of the salicylic acid backbone. This seemingly minor alteration—a -CH₂Cl group versus a -Cl group—creates two compounds with distinct chemical identities.

5-(Chloromethyl)-2-hydroxybenzoic acid
  • Systematic (IUPAC) Name: 5-(Chloromethyl)-2-hydroxybenzoic acid

  • Molecular Formula: C₈H₇ClO₃

  • Molecular Weight: 186.59 g/mol

  • CAS Number: 10540-33-7

This molecule incorporates a benzylic halide, a structural motif known for its reactivity. The chloromethyl group is a key functional handle for synthetic transformations.

Caption: Structure of 5-Chlorosalicylic acid.

Comparative Analysis of Physicochemical Properties

The structural differences manifest in their physical properties, which provide the first clues for differentiation.

Property5-(Chloromethyl)-2-hydroxybenzoic acid5-Chlorosalicylic acidRationale for Difference
Molecular Weight 186.59 g/mol 172.57 g/mol [1]The presence of an additional methylene (-CH₂-) group in the chloromethyl variant accounts for the higher molecular weight.
Melting Point Approx. 162-165 °C171-176 °C [2]The more planar structure and potentially stronger intermolecular interactions (like halogen bonding) of 5-chlorosalicylic acid can lead to a more stable crystal lattice and a higher melting point.
Solubility Generally lower in nonpolar solventsModerately soluble in water (1 g/L), and more soluble in organic solvents. [2][3]The chloromethyl group adds a degree of non-polarity, while the direct attachment of chlorine in 5-chlorosalicylic acid has a more pronounced electronic effect on the ring, influencing its interactions with solvents.
Appearance Typically an off-white or light yellow solidWhite to off-white crystalline powder. [2][3]Impurities from the synthesis of the more reactive chloromethyl compound can sometimes impart color.

Chapter 2: Spectroscopic and Chromatographic Differentiation

While physical properties are indicative, definitive identification relies on analytical techniques that probe the molecular structure directly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing these two compounds. The key is the unique signal from the chloromethyl group's protons.

Expected ¹H NMR Signals (in CDCl₃):

CompoundAromatic Protons (δ, ppm)-CH₂- Protons (δ, ppm)-OH & -COOH Protons (δ, ppm)
5-(Chloromethyl)-2-hydroxybenzoic acid ~6.9-7.9 (3H, multiplet)~4.5-4.7 (2H, singlet) Variable, broad singlets
5-Chlorosalicylic acid ~6.9-7.8 (3H, multiplet)Absent Variable, broad singlets

The diagnostic signal for 5-(Chloromethyl)-2-hydroxybenzoic acid is the singlet appearing around 4.5-4.7 ppm, integrating to two protons. Its absence in the spectrum of 5-chlorosalicylic acid is a definitive point of differentiation.

Expected ¹³C NMR Signals (in CDCl₃):

CompoundAromatic Carbons (δ, ppm)-CH₂- Carbon (δ, ppm)Carbonyl Carbon (δ, ppm)
5-(Chloromethyl)-2-hydroxybenzoic acid ~115-160~45 ~170-174
5-Chlorosalicylic acid ~115-160Absent ~170-174

Similarly, the presence of a carbon signal around 45 ppm for the chloromethyl group is a clear identifier.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns, which are distinct for each molecule.

Feature5-(Chloromethyl)-2-hydroxybenzoic acid5-Chlorosalicylic acid
Molecular Ion (M⁺) m/z 186/188 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl)m/z 172/174 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl)
Key Fragmentation Loss of Cl (-35/37) -> m/z 151. Loss of CH₂Cl (-49/51) -> m/z 137 (benzylic cation).Loss of OH (-17) -> m/z 155/157. Loss of COOH (-45) -> m/z 127/129. [4]

The most telling fragmentation for 5-(Chloromethyl)-2-hydroxybenzoic acid is the cleavage of the C-Cl bond to form a stable benzylic carbocation (m/z 151), a pathway not available to 5-chlorosalicylic acid.

MS_Fragmentation cluster_0 5-(Chloromethyl)-2-hydroxybenzoic acid cluster_1 5-Chlorosalicylic acid A [M]⁺˙ m/z 186/188 B [M-CH₂Cl]⁺ m/z 137 A->B - •CH₂Cl C [M-Cl]⁺ m/z 151 A->C - •Cl D [M]⁺˙ m/z 172/174 E [M-OH]⁺ m/z 155/157 D->E - •OH F [M-COOH]⁺ m/z 127/129 D->F - •COOH

Caption: Key MS fragmentation pathways.

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC method can effectively separate these two compounds based on their differing polarities.

Protocol: HPLC Separation

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. [5]2. Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., Acetonitrile). [5]A typical starting point would be a 50:50 (v/v) mixture. [5]3. Flow Rate: 1.0 mL/min. [5]4. Column Temperature: 30°C. [5]5. Detection: UV at 230 nm. [5]6. Injection Volume: 10 µL. [5] Expected Outcome: 5-(Chloromethyl)-2-hydroxybenzoic acid, being slightly more nonpolar due to the methylene group, is expected to have a longer retention time than 5-chlorosalicylic acid on a C18 column.

Chapter 3: Chemical Reactivity and Synthetic Applications

The functional group difference dictates entirely separate synthetic pathways and applications for these molecules.

Reactivity of the Chloromethyl Group: A Benzylic Halide

The chloromethyl group makes 5-(Chloromethyl)-2-hydroxybenzoic acid a reactive alkylating agent . The carbon of the -CH₂Cl group is electrophilic and susceptible to nucleophilic substitution (Sₙ1 and Sₙ2 reactions). [6]This reactivity is enhanced by the adjacent benzene ring, which can stabilize the carbocation intermediate in an Sₙ1 pathway. [7]

  • Applications: This compound is an excellent building block for introducing a salicylic acid moiety onto other molecules via a methylene spacer. It is used in the synthesis of:

    • Drug-linker conjugates.

    • Pro-drugs.

    • Complex organic molecules where the salicylic acid portion provides biological activity or chelation properties.

Reactivity_Chloromethyl reactant 5-(Chloromethyl)-2-hydroxybenzoic acid product Product reactant->product Sₙ1 or Sₙ2 nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: Alkylation using 5-(Chloromethyl)-2-hydroxybenzoic acid.

Reactivity of the Chloro Group: An Aryl Halide

In contrast, the chlorine atom in 5-chlorosalicylic acid is an aryl halide . The C-Cl bond is significantly stronger and less prone to nucleophilic substitution due to the sp² hybridization of the carbon and resonance effects. [8]It generally requires harsh conditions or transition-metal catalysis (e.g., Buchwald-Hartwig or Suzuki coupling) to be displaced.

  • Applications: 5-chlorosalicylic acid is used when the chlorine atom is desired in the final product or when its electron-withdrawing effects are needed to modulate the properties of the molecule. It is an intermediate for pharmaceuticals and other fine chemicals. [3][9]For instance, it is a known intermediate in the synthesis of the anthelmintic drug Niclosamide. [2]

Comparative Synthetic Utility

The choice between these two reagents is dictated by the synthetic goal:

  • To alkylate a substrate and introduce a -(CH₂)-Salicylic Acid moiety: Use 5-(Chloromethyl)-2-hydroxybenzoic acid.

  • To use a chlorinated salicylic acid as a core structure: Use 5-chlorosalicylic acid.

Chapter 4: Biological Activity and Toxicological Profiles

The difference in reactivity has profound implications for the biological and toxicological properties of these compounds.

Pharmacological Relevance
  • 5-Chlorosalicylic Acid: Has been investigated for various biological activities, including anti-inflammatory and antibacterial properties. [10][3]Its derivatives are used in marketed drugs.

  • 5-(Chloromethyl)-2-hydroxybenzoic acid: Is primarily a reactive intermediate. Its inherent reactivity makes it less suitable as a final active pharmaceutical ingredient (API), but it is a valuable tool for synthesizing more complex APIs.

Comparative Toxicology: The Mutagenicity Concern

This is the most critical difference from a drug development and safety perspective.

  • 5-(Chloromethyl)-2-hydroxybenzoic acid: As a benzylic halide and an alkylating agent, this compound possesses a structural alert for mutagenicity . Alkylating agents can react with DNA, potentially causing genetic mutations. According to the International Council for Harmonisation (ICH) M7 guideline, such compounds are often classified as potential mutagenic impurities that must be strictly controlled in pharmaceutical products. [11][12][13]The Threshold of Toxicological Concern (TTC) for such impurities is typically very low, often around 1.5 µ g/day . [14]

  • 5-Chlorosalicylic acid: While it has its own toxicological profile (e.g., it is toxic if swallowed and can cause skin and eye irritation), it does not contain the same structural alert for mutagenicity as the chloromethyl derivative. [15][16]It is generally treated as a standard non-mutagenic impurity under ICH Q3A/B guidelines unless specific data suggests otherwise. The potential misidentification of 5-(Chloromethyl)-2-hydroxybenzoic acid as the less hazardous 5-chlorosalicylic acid could lead to the unknowing introduction of a potent mutagenic impurity into a drug substance, posing a significant safety risk.

Conclusion

While 5-(Chloromethyl)-2-hydroxybenzoic acid and 5-chlorosalicylic acid differ by only a single methylene group, this distinction is fundamental. It governs their physicochemical properties, spectroscopic signatures, chemical reactivity, and, most critically, their toxicological profiles. 5-(Chloromethyl)-2-hydroxybenzoic acid is a reactive alkylating agent with a structural alert for mutagenicity, making it a useful but hazardous synthetic intermediate. 5-chlorosalicylic acid is a more stable aryl halide used as a core component in various syntheses. For any scientist working with salicylic acid derivatives, the ability to confidently distinguish between these two compounds using the analytical methods outlined in this guide is not merely a matter of chemical curiosity, but a prerequisite for ensuring the safety, quality, and integrity of their research and products.

References

  • European Medicines Agency. (2014, September 23). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]

  • PMC. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. [Link]

  • International Council for Harmonisation. (2017, March 31). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). [Link]

  • International Council for Harmonisation. (2023, April 3). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). [Link]

  • Veeprho. (2024, September 18). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. [Link]

  • 5-Chlorosalicylic Acid (CAS NO:321-14-2). (n.d.). Procurenet. [Link]

  • 5-chlorosalicylic acid, 321-14-2. (n.d.). The Good Scents Company. [Link]

  • PubChem. 5-Chlorosalicylic Acid. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chlorosalicylic acid, 98%. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Chlorosalicylic acid on Newcrom R1 HPLC column. [Link]

  • Chemistry Stack Exchange. (2017, August 28). Is benzyl chloride or allyl chloride more reactive?. [Link]

  • Reddit. (2016, January 26). Ranking reactivity for SN2 reaction: benzyl vs. allyl vs. tertiary chlorides (homework help). [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Lumen Learning. 16.1. Overview of alkylbenzene chemistry. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 5-chloro-2-hydroxy- (CAS 321-14-2). [Link]

  • PubChem. 5-(Chloromethyl)-2-hydroxybenzaldehyde. [Link]

  • PMC. Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II). [Link]

  • ResearchGate. Typical mass spectra of the fragmentation patterns of 5-CQA (A), 4-CQA.... [Link]

  • NMR Chemical Shifts. (n.d.). [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Inxight Drugs. 5-CHLOROSALICYLIC ACID. [Link]

  • PMC. Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. [Link]

  • NIST WebBook. Benzoic acid, 5-chloro-2-hydroxy-. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chinese Journal of Chemistry. 1H and 13C NMR studies of lanthanide complex with 5‐sulfosalicylic acid. [Link]

  • ResearchGate. Presentation of 1 H NMR and 13 C NMR spectrum results of natural salicylic acid NMR analysis. [Link]

  • YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • PubMed. (2011, March 15). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). [Link]

  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?. [Link]

  • AugustaChrom. HPLC Separation of Isomers of Amino Salicylic Acid. [Link]

  • Stenutz. 5-chloro-2-hydroxybenzoic acid. [Link]

  • MDPI. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

  • Biological Activity and Toxicity of Some Surfactants Used in Metal Working Fluids on Scendesmus Obliquus Algae. (n.d.). [Link]

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Exploratory

Discovery, Synthesis, and Applications of 5-(Chloromethyl)-2-hydroxybenzoic Acid: A Technical Guide

Executive Summary As an Application Scientist overseeing the scale-up of active pharmaceutical ingredient (API) intermediates, I frequently encounter the need for versatile, electrophilic building blocks. 5-(Chloromethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an Application Scientist overseeing the scale-up of active pharmaceutical ingredient (API) intermediates, I frequently encounter the need for versatile, electrophilic building blocks. 5-(Chloromethyl)-2-hydroxybenzoic acid (also known as 5-chloromethylsalicylic acid, CAS: 10192-87-7) is a highly valuable intermediate in organic synthesis and drug discovery[1][2]. By featuring both a reactive benzylic chloride and the classic salicylic acid pharmacophore, it serves as a critical linchpin for synthesizing complex therapeutics, including modified mesalazine derivatives and targeted anti-inflammatory agents.

This whitepaper provides an in-depth technical analysis of its synthesis via the Blanc chloromethylation, detailing the mechanistic causality, optimized experimental protocols, and analytical validation required to ensure high-fidelity production.

Mechanistic Pathway: The Blanc Chloromethylation

The synthesis of 5-(chloromethyl)-2-hydroxybenzoic acid is classically achieved through the Blanc chloromethylation of salicylic acid[1]. This reaction is a specialized form of electrophilic aromatic substitution that requires precise control over electronic directing effects and reaction kinetics.

Regioselectivity and Electronic Directing Effects

Salicylic acid presents a fascinating electronic substrate. The hydroxyl group (-OH) at the C2 position is strongly electron-donating via resonance, making it an activating, ortho/para-directing group. Conversely, the carboxyl group (-COOH) at the C1 position is electron-withdrawing and meta-directing[1].

These two groups operate synergistically: the position para to the hydroxyl group is simultaneously meta to the carboxyl group. As a result, electrophilic attack is heavily directed to the C5 position, yielding primarily the 5-substituted product[1].

Reaction Kinetics and Failure Modes

The reaction utilizes formaldehyde (or paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride ( ZnCl2​ )[1]. The Lewis acid coordinates with the formaldehyde oxygen, generating a highly reactive carbocationic species.

A critical failure mode in this synthesis is the formation of a dimeric condensation product. If the reaction temperature exceeds 60 °C, or if the system is starved of HCl, the intermediate hydroxymethylated phenol will react with a second molecule of salicylic acid to form methylene-5,5'-disalicylic acid [1]. Therefore, strict thermal control and continuous HCl saturation are mandatory to drive the equilibrium toward the chloromethylated product.

Mechanism SA Salicylic Acid (Starting Material) Electrophile Electrophilic Attack at C5 Position SA->Electrophile Directing Groups: -OH (Activating, o/p) -COOH (Deactivating, m) Reagents HCHO + HCl ZnCl2 Catalyst Reagents->Electrophile Generates Chloromethyl Cation Product 5-Chloromethylsalicylic Acid (Target Product) Electrophile->Product T < 60°C Excess HCl SideProduct Methylene-5,5'-disalicylic acid (High Temp Byproduct) Electrophile->SideProduct T > 60°C or HCl Starvation

Fig 1: Reaction logic and regioselectivity in the Blanc chloromethylation of salicylic acid.

Experimental Protocol: Optimized Synthesis Workflow

To ensure reproducibility and high yield, the following protocol is designed as a self-validating system. Every step incorporates physical or chemical feedback loops to confirm the reaction trajectory.

Step 1: Reagent Suspension
  • Action: Suspend 1.0 equivalent of salicylic acid in an excess of concentrated hydrochloric acid (37%) and aqueous formaldehyde (37% formalin).

  • Causality: Utilizing an excess of the chloromethylating mixture not only drives the equilibrium forward according to Le Chatelier's principle but also provides the necessary solvent medium to maintain a stirrable slurry.

Step 2: Lewis Acid Catalysis
  • Action: Slowly charge the reactor with 0.3 equivalents of anhydrous zinc chloride ( ZnCl2​ ) under vigorous agitation.

  • Causality: ZnCl2​ coordinates with the oxygen of formaldehyde, dramatically lowering the activation energy required to form the electrophilic intermediate. This step is mildly exothermic; controlled addition prevents localized hot spots.

Step 3: Thermal Maturation
  • Action: Heat the reaction mixture to strictly 50–55 °C and maintain for 12–16 hours. Continuously sparge the mixture with anhydrous HCl gas.

  • Causality: Temperature control is the most critical parameter. Keeping the temperature below 60 °C prevents the activation energy threshold for the Friedel-Crafts dimerization (yielding methylene-5,5'-disalicylic acid) from being reached[1]. Continuous HCl sparging ensures the rapid conversion of the transient hydroxymethyl intermediate into the stable chloromethyl group.

Step 4: Quenching and Isolation
  • Action: Cool the mixture to 0–5 °C to induce complete precipitation. Filter the crude solid via vacuum and wash with ice-cold water.

  • Causality: The target compound has negligible solubility in cold aqueous acidic media, allowing for >90% recovery of the crude mass. Ice-cold water washing removes residual ZnCl2​ and unreacted formaldehyde without dissolving the product.

Step 5: Purification
  • Action: Recrystallize the crude product from water to yield fine needles[3].

  • Causality: Recrystallization exploits differential solubility to remove trace regioisomers (e.g., 3-chloromethylsalicylic acid) and any dimeric impurities, yielding high-purity crystalline needles.

Workflow Step1 1. Reagent Mixing Suspend Salicylic Acid in HCl/HCHO mixture Step2 2. Catalysis Add ZnCl2 carefully (Exothermic Control) Step1->Step2 Step3 3. Thermal Control Heat to 50-55°C Maintain 12-16 hrs Step2->Step3 Step4 4. Precipitation Cool to 0-5°C Filter crude solid Step3->Step4 Step5 5. Purification Recrystallize from Water Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis of 5-chloromethylsalicylic acid.

Analytical Validation & Data Presentation

Validating the structural integrity of the synthesized API intermediate is paramount before downstream coupling. The presence of the highly electronegative chlorine atom and the intact carboxylic/phenolic moieties provide distinct analytical signatures.

Quantitative Data Summary
ParameterValue / Specification
Chemical Name 5-(Chloromethyl)-2-hydroxybenzoic acid
CAS Registry Number 10192-87-7[1]
Molecular Formula C8​H7​ClO3​
Molecular Weight 186.59 g/mol
Melting Point 81 - 82 °C[3]
Appearance White to off-white crystalline needles[3]
Typical Yield 75 - 85% (Post-recrystallization)
Spectroscopic Validation (Expected Signatures)
  • 1H NMR (DMSO-d6): The success of the chloromethylation is definitively proven by the appearance of a distinct singlet integrating to 2 protons around δ 4.7 ppm, corresponding to the benzylic −CH2​Cl group. The aromatic region will shift from a 4-proton multiplet (in salicylic acid) to a 3-proton system (typically a doublet, doublet of doublets, and a fine doublet) reflecting the 1,2,4-trisubstituted benzene ring.

  • FT-IR: The retention of the broad -OH stretch (3200–2500 cm−1 ) and the strong C=O stretch (~1650 cm−1 , shifted due to intramolecular hydrogen bonding) confirms the salicylic acid core remains intact. A new C-Cl stretching vibration will appear in the fingerprint region (typically 700–750 cm−1 ).

Applications in Drug Discovery

The utility of 5-chloromethylsalicylic acid lies in its dual reactivity. The carboxylic and phenolic groups can be protected or utilized for salt formation, while the benzylic chloride serves as an excellent electrophile for SN​2 nucleophilic substitutions[2][3].

In pharmaceutical development, chloro-containing molecules are frequently used to introduce lipophilic domains or to link pharmacophores[3]. By reacting this intermediate with various amines, thiols, or alkoxides, researchers can rapidly generate libraries of salicylic acid derivatives. This strategy is heavily utilized in the development of novel NSAIDs, targeted drug-delivery systems (where the salicylic acid moiety acts as a targeting ligand for specific enzymes), and advanced agrochemicals.

References

  • Salicylic Acid and Related Compounds. In: Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.[1] URL:[Link]

  • Fang, W.-Y., & Ravindar, L. (2019). Synthetic Approaches and Pharmaceutical Applications of Chloro-Containing Molecules for Drug Discovery: A Critical Review. European Journal of Medicinal Chemistry, 173, 117–153.[3] URL:[Link]

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Foundational

Unlocking the Therapeutic Potential of 5-(Chloromethyl)-2-hydroxybenzoic Acid Derivatives: A Guide to Novel Research Frontiers

An in-depth technical guide by a Senior Application Scientist for researchers, scientists, and drug development professionals. Executive Summary The salicylic acid scaffold is a cornerstone of modern medicine, with a ric...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist for researchers, scientists, and drug development professionals.

Executive Summary

The salicylic acid scaffold is a cornerstone of modern medicine, with a rich history of therapeutic applications.[1][2] This guide delves into a particularly promising, yet underexplored, derivative: 5-(Chloromethyl)-2-hydroxybenzoic acid. The introduction of a reactive chloromethyl group onto the well-established salicylic acid core presents a unique opportunity for the design of novel therapeutics with enhanced potency, selectivity, and novel mechanisms of action. This document outlines three high-potential research areas for the development of 5-(Chloromethyl)-2-hydroxybenzoic acid derivatives: covalent inhibitors for inflammatory diseases, selective antibacterial agents to combat multi-drug resistance, and modulators of SIRT5 for applications in oncology and metabolic disorders. For each area, we provide a detailed scientific rationale, proposed molecular targets, and comprehensive experimental workflows, intended to serve as a launchpad for innovative drug discovery programs.

Chapter 1: The 5-(Chloromethyl)-2-hydroxybenzoic Acid Scaffold: A Molecule of Untapped Potential

Salicylic acid and its derivatives have long been recognized for their wide range of biological activities, including anti-inflammatory, analgesic, and antibacterial properties.[3][4] The parent compound, 5-(Chloromethyl)-2-hydroxybenzoic acid, combines the privileged salicylic acid core with a strategically placed chloromethyl group. This functional group is a key feature, acting as a reactive handle for a variety of chemical modifications.

The core structure possesses the essential pharmacophoric elements of salicylic acid: a carboxylic acid and a hydroxyl group in ortho-position on a benzene ring. The addition of the chloromethyl group at the 5-position, however, transforms this simple scaffold into a versatile platform for medicinal chemistry exploration. This group can act as an electrophile, enabling the formation of stable covalent bonds with nucleophilic residues in biological targets, or it can serve as a point of attachment for a diverse range of substituents to fine-tune the compound's physicochemical properties and target interactions.

Derivatives of the closely related 5-chlorosalicylic acid have already shown promise, for instance, by exhibiting enhanced inhibitory activity against NF-κB, a key regulator of inflammation.[5] This provides a strong foundation for investigating the broader potential of 5-(chloromethyl)-2-hydroxybenzoic acid derivatives.

Caption: Core structure of 5-(Chloromethyl)-2-hydroxybenzoic acid.

Chapter 2: Proposed Research Area 1: Development of Novel Covalent Inhibitors for Modulating Inflammatory Pathways

Scientific Rationale:

The anti-inflammatory properties of salicylic acid derivatives are well-documented, with inhibition of the NF-κB signaling pathway being a key mechanism.[5] The chloromethyl group in 5-(Chloromethyl)-2-hydroxybenzoic acid is a latent electrophile, capable of forming a covalent bond with nucleophilic amino acid residues such as cysteine or lysine within a protein's binding site. This covalent modification can lead to irreversible inhibition, offering the potential for prolonged duration of action and increased therapeutic efficacy.

Proposed Molecular Targets:

A prime target for covalent inhibition in the NF-κB pathway is the Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) . This kinase contains a cysteine residue in its active site that is susceptible to covalent modification. Other potential targets include upstream kinases and enzymes in the inflammatory cascade that possess a suitably positioned nucleophile.

Experimental Workflow:

  • Synthesis of a Focused Library:

    • Step 1: Synthesize a series of amides and esters of 5-(Chloromethyl)-2-hydroxybenzoic acid to modulate the reactivity of the chloromethyl group and to explore structure-activity relationships (SAR).

    • Step 2: Introduce a range of substituents on the amide nitrogen or ester oxygen to optimize binding to the target protein.

  • Biochemical and Biophysical Screening:

    • Step 1: Perform in vitro kinase assays to screen the synthesized compounds for inhibitory activity against IKKβ.

    • Step 2: Utilize mass spectrometry to confirm the covalent modification of the target protein by the active compounds.

    • Step 3: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to characterize the binding kinetics and thermodynamics of the covalent interaction.

  • Cell-based Assays:

    • Step 1: Use a luciferase reporter gene assay in a relevant cell line (e.g., HEK293T) to quantify the inhibition of NF-κB transcriptional activity.

    • Step 2: Perform Western blot analysis to assess the phosphorylation status of downstream targets of IKKβ, such as IκBα, to confirm pathway inhibition.

    • Step 3: Evaluate the anti-inflammatory effects in primary immune cells by measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Covalent_Inhibition_Workflow cluster_synthesis Synthesis cluster_biochem Biochemical Screening cluster_cell Cell-based Validation synthesis_start 5-(Chloromethyl)-2- hydroxybenzoic acid synthesis_library Library of Amides and Esters synthesis_start->synthesis_library Amidation/ Esterification biochem_assay In vitro Kinase Assay (IKKβ) synthesis_library->biochem_assay Screening mass_spec Mass Spectrometry (Covalent Adduct) biochem_assay->mass_spec Hit Confirmation biophys SPR/ITC (Binding Kinetics) mass_spec->biophys Characterization cell_reporter NF-κB Reporter Assay biophys->cell_reporter Cellular Validation western_blot Western Blot (p-IκBα) cell_reporter->western_blot Pathway Analysis cytokine_assay Cytokine Profiling (ELISA) western_blot->cytokine_assay Functional Outcome

Caption: Experimental workflow for developing covalent IKKβ inhibitors.

Chapter 3: Proposed Research Area 2: Design of Selective Antibacterial Agents Targeting Multi-Drug Resistant Pathogens

Scientific Rationale:

The rise of multi-drug resistant (MDR) bacteria is a major global health threat. Salicylic acid derivatives have a known history of antibacterial activity, making them an attractive starting point for the development of new antibiotics.[3][6][7] The chloromethyl group of 5-(Chloromethyl)-2-hydroxybenzoic acid can be leveraged to introduce functionalities that enhance antibacterial potency and selectivity. By carefully designing derivatives, it is possible to improve bacterial cell entry, inhibit essential bacterial enzymes, and minimize off-target effects in mammalian cells.

Proposed Bacterial Targets:

Potential targets include enzymes crucial for bacterial survival and not present in eukaryotes, such as those involved in:

  • Cell wall biosynthesis: Penicillin-binding proteins (PBPs) or enzymes in the peptidoglycan synthesis pathway.

  • Folate biosynthesis: Dihydropteroate synthase (DHPS).

  • DNA replication: DNA gyrase or topoisomerase IV.

Experimental Workflow:

  • Rational Synthesis of Derivatives:

    • Step 1: Synthesize a diverse library of derivatives by reacting the chloromethyl group with various nucleophiles (e.g., thiols, amines, alcohols) to create ethers, thioethers, and amines.

    • Step 2: Vary the substituents to modulate lipophilicity for improved bacterial membrane penetration and to introduce functionalities that can interact with the target enzyme's active site.

  • Microbiological and In Vitro Screening:

    • Step 1: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant MDR bacteria (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and drug-resistant Neisseria gonorrhoeae).[3][6]

    • Step 2: Assess the cytotoxicity of promising compounds against mammalian cell lines (e.g., HepG2, HEK293) to determine the selectivity index.

    • Step 3: Perform time-kill kinetics studies to determine if the compounds are bactericidal or bacteriostatic.

  • Mechanism of Action (MoA) Elucidation:

    • Step 1: For compounds with potent activity, perform target-based enzymatic assays to confirm inhibition of the proposed bacterial target.

    • Step 2: Utilize assays to investigate the effect on bacterial cell membrane integrity (e.g., using fluorescent dyes like propidium iodide).

    • Step 3: Employ transcriptomic or proteomic approaches to identify the cellular pathways affected by the lead compounds.

Table 1: Proposed Structural Modifications and Their Potential Impact on Antibacterial Activity

Modification at Chloromethyl GroupR-GroupExpected Impact
Thioether (-S-R)Alkyl chains, aromatic ringsIncreased lipophilicity, potential for improved membrane penetration.
Ether (-O-R)Polyethylene glycol (PEG) chainsIncreased solubility, potential for altered pharmacokinetic properties.
Amine (-NH-R)Heterocyclic moietiesIntroduction of hydrogen bond donors/acceptors for target interaction.
Azide (-N3)-Precursor for "click" chemistry to attach larger fragments.

Chapter 4: Proposed Research Area 3: Exploration of Sirtuin 5 (SIRT5) Inhibitors for Metabolic Diseases and Oncology

Scientific Rationale:

Recent studies have identified the 2-hydroxybenzoic acid scaffold as a promising starting point for the development of selective inhibitors of Sirtuin 5 (SIRT5).[8][9] SIRT5 is a NAD+-dependent deacylase that plays a critical role in regulating cellular metabolism and has emerged as a therapeutic target in oncology and metabolic diseases.[8][9] The 5-position of the salicylic acid ring offers a vector for chemical modification to enhance potency and selectivity for SIRT5 over other sirtuin isoforms.

Proposed Approach:

The 5-(chloromethyl) group can be utilized as a versatile chemical handle to introduce a wide array of substituents that can probe the chemical space of the SIRT5 active site. This allows for the systematic optimization of interactions with specific sub-pockets of the enzyme, leading to the development of highly potent and selective inhibitors.

Experimental Workflow:

  • Library Synthesis via Nucleophilic Substitution:

    • Step 1: React 5-(Chloromethyl)-2-hydroxybenzoic acid with a diverse set of nucleophiles (e.g., anilines, phenols, thiophenols) to generate a library of derivatives with varied electronic and steric properties at the 5-position.

  • Biochemical and Biophysical Characterization:

    • Step 1: Screen the library for inhibitory activity against SIRT5 using an in vitro enzymatic assay.

    • Step 2: Determine the selectivity of the hit compounds by testing them against other sirtuin isoforms (SIRT1, SIRT2, SIRT3).[8]

    • Step 3: For the most potent and selective compounds, determine the IC50 values and the mechanism of inhibition (e.g., competitive, non-competitive).

    • Step 4: Perform molecular docking studies to predict the binding mode of the inhibitors in the SIRT5 active site and to guide further optimization.

  • Cellular Target Engagement and Functional Assays:

    • Step 1: Confirm that the lead compounds engage with SIRT5 in a cellular context using the Cellular Thermal Shift Assay (CETSA).

    • Step 2: In relevant cancer cell lines, assess the downstream effects of SIRT5 inhibition, such as changes in the acylation status of known SIRT5 substrates.

    • Step 3: Evaluate the anti-proliferative or pro-apoptotic effects of the compounds in cancer cell lines known to be dependent on SIRT5 activity.

SIRT5_Inhibitor_Development cluster_screening Screening & Optimization cluster_validation Cellular Validation start 5-(Chloromethyl)-2-hydroxybenzoic acid library Diverse Library via Nucleophilic Substitution start->library sirt5_assay SIRT5 Enzymatic Assay library->sirt5_assay selectivity_assay Selectivity Profiling (SIRT1, 2, 3) sirt5_assay->selectivity_assay Hits docking Molecular Docking selectivity_assay->docking Selective Hits cetsa CETSA (Target Engagement) selectivity_assay->cetsa docking->library SAR-guided Optimization functional_assays Downstream Functional Assays (e.g., Anti-proliferative) cetsa->functional_assays

Caption: Workflow for the discovery of selective SIRT5 inhibitors.

Chapter 5: Summary and Future Outlook

The 5-(Chloromethyl)-2-hydroxybenzoic acid scaffold represents a largely untapped resource for the development of novel therapeutics. Its unique combination of a privileged salicylic acid core and a reactive chloromethyl handle opens up exciting avenues for drug discovery. The three research areas proposed in this guide – covalent inhibitors of inflammatory pathways, selective antibacterial agents, and SIRT5 inhibitors – are just the beginning.

Future research could also explore the use of this scaffold in the development of:

  • Targeted drug delivery systems: The chloromethyl group could be used to conjugate the salicylic acid derivative to a targeting moiety, such as an antibody or a peptide, to deliver the therapeutic agent to a specific tissue or cell type.

  • PROTACs (Proteolysis-Targeting Chimeras): The scaffold could be incorporated into a PROTAC molecule to induce the degradation of a target protein, offering a powerful new modality for therapeutic intervention.

  • Theranostic agents: By incorporating a fluorescent or radioactive label, derivatives could be developed for both diagnostic and therapeutic purposes.

References

  • Almolhim, H., et al. (2023). Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria. Scientific Reports. Available at: [Link]

  • Puttaswamy, et al. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology. Available at: [Link]

  • Kim, D. H., et al. (2021). Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. Drug Design, Development and Therapy. Available at: [Link]

  • Academic Journals and Conferences. (n.d.). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Available at: [Link]

  • Bezwada, R. S. (n.d.). Absorbable polymers from Functionalized Salicylic Acid. Bezwada Biomedical. Available at: [Link]

  • Almolhim, H., et al. (2023). Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria. PubMed. Available at: [Link]

  • Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. Available at: [Link]

  • Lee, Y. J., et al. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Academic Journals and Conferences. (n.d.). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Available at: [Link]

  • Xiong, Y., et al. (2015). Synthesis and biological activities of maganesium (Ⅱ) complex with 5-(chloromethyl) salicylaldehyde-tyrosine. Journal of South China Agricultural University. Available at: [Link]

  • Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. Available at: [Link]

  • Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Gholivand, M. B., et al. (2021). Chlorogenic Acid Derivatives: Structural Modifications, Drug Design, and Biological Activities: A Review. Current Organic Chemistry. Available at: [Link]

  • Ruzmetov, A., & Ibragimov, B. (2023). Past, Current and Future Trends of Salicylic Acid and its Derivatives. ASEAN Journal for Science and Engineering in Materials. Available at: [Link]

  • ResearchGate. (n.d.). The Synthesis of 5-Chloromethyl Salicylic Aldehyde. Available at: [Link]

  • Svinyarov, I., et al. (2017). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Available at: [Link]

  • Wang, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed. Available at: [Link]

  • Heleno, S. A., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules. Available at: [Link]

  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology. Available at: [Link]

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Exploratory

A Guide to the Spectroscopic Characterization of 5-(Chloromethyl)-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(Chloromethyl)-2-hydroxybenzoic acid, a derivative of salicylic acid, is a molecule of significant interest in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-2-hydroxybenzoic acid, a derivative of salicylic acid, is a molecule of significant interest in medicinal chemistry and drug development. Its bifunctional nature, incorporating a reactive chloromethyl group and a pharmacologically relevant salicylic acid scaffold, makes it a valuable precursor for the synthesis of a wide range of novel therapeutic agents. Accurate and comprehensive characterization of this compound is paramount for ensuring the identity, purity, and quality of synthesized materials, which is a critical step in the drug discovery and development pipeline.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-(Chloromethyl)-2-hydroxybenzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage data from the closely related and well-characterized compound, 5-chloro-2-hydroxybenzoic acid, to predict and interpret the spectroscopic features of the title compound. The principles of structure-activity relationships and the influence of substituents on spectroscopic properties will be discussed to provide a robust framework for researchers working with this and similar molecules.

Molecular Structure and Predicted Spectroscopic Features

The key structural difference between 5-(Chloromethyl)-2-hydroxybenzoic acid and its analogue, 5-chloro-2-hydroxybenzoic acid, is the presence of a chloromethyl (-CH₂Cl) group in place of a chloro (-Cl) group at the C5 position of the benzene ring. This seemingly small change has a discernible impact on the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 5-(Chloromethyl)-2-hydroxybenzoic acid is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~11.0 - 13.0Singlet (broad)1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet.
~9.0 - 10.0Singlet (broad)1H-OHThe phenolic hydroxyl proton is also acidic and will appear as a broad singlet.
~7.8Doublet1HH-6This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift.
~7.5Doublet of doublets1HH-4This proton is coupled to both H-3 and H-6.
~7.0Doublet1HH-3This proton is ortho to the hydroxyl group.
~4.7Singlet2H-CH₂ClThe methylene protons adjacent to the electronegative chlorine atom are expected to be significantly deshielded.

Causality Behind Experimental Choices: The choice of a deuterated polar aprotic solvent like DMSO-d₆ is crucial for observing the acidic protons of the carboxylic acid and hydroxyl groups. In protic solvents like D₂O, these protons would rapidly exchange with the solvent and their signals would broaden or disappear.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~170C=O (Carboxylic Acid)The carbonyl carbon is highly deshielded due to the two adjacent oxygen atoms.
~160C-2 (C-OH)The carbon attached to the hydroxyl group is significantly downfield.
~135C-6Aromatic carbon ortho to the carboxylic acid group.
~130C-4Aromatic carbon.
~128C-5 (C-CH₂Cl)The carbon bearing the chloromethyl group.
~118C-3Aromatic carbon ortho to the hydroxyl group.
~115C-1Aromatic carbon attached to the carboxylic acid group.
~45-CH₂ClThe aliphatic carbon of the chloromethyl group.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-(Chloromethyl)-2-hydroxybenzoic acid will be dominated by absorptions from the O-H, C=O, C-O, and C-Cl bonds, as well as the aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid, intramolecular H-bonding)
~3200Broad, MediumO-H stretch (Phenolic)
~1680StrongC=O stretch (Carboxylic acid)
~1600, ~1470MediumC=C stretch (Aromatic ring)
~1300MediumC-O stretch (Carboxylic acid/Phenol)
~700-800StrongC-Cl stretch

Experimental Workflow: Acquiring an IR Spectrum

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Solid_Sample Solid Sample ATR_Crystal ATR Crystal Solid_Sample->ATR_Crystal Place sample on crystal IR_Spectrometer IR Spectrometer Set parameters (e.g., scans, resolution) Collect background spectrum ATR_Crystal->IR_Spectrometer Collect_Sample_Spectrum Collect Sample Spectrum IR_Spectrometer->Collect_Sample_Spectrum Raw_Spectrum Raw Spectrum Collect_Sample_Spectrum->Raw_Spectrum Processed_Spectrum Processed Spectrum Raw_Spectrum->Processed_Spectrum Background correction, baseline correction

Caption: A typical workflow for acquiring an ATR-IR spectrum of a solid sample.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zInterpretation
186/188Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
169/171Loss of -OH radical.
151Loss of -Cl radical.
141Loss of -COOH group.
122Loss of -CH₂Cl group.
93Fragmentation of the aromatic ring.

Logical Fragmentation Pathway

fragmentation_pathway M [M]⁺˙ m/z 186/188 M_minus_OH [M-OH]⁺ m/z 169/171 M->M_minus_OH -OH M_minus_Cl [M-Cl]⁺ m/z 151 M->M_minus_Cl -Cl M_minus_COOH [M-COOH]⁺ m/z 141 M->M_minus_COOH -COOH M_minus_CH2Cl [M-CH₂Cl]⁺ m/z 122 M->M_minus_CH2Cl -CH₂Cl Ring_Fragment Ring Fragment m/z 93 M_minus_COOH->Ring_Fragment Further fragmentation

Caption: A simplified representation of the predicted electron ionization fragmentation pathway for 5-(Chloromethyl)-2-hydroxybenzoic acid.

Reference Data: 5-Chloro-2-hydroxybenzoic Acid

As a point of comparison, the experimental data for 5-chloro-2-hydroxybenzoic acid is presented below.

¹³C NMR Data for 5-Chloro-2-hydroxybenzoic acid [1]

  • A publicly available spectrum shows signals consistent with the structure.

IR Spectrum for 5-Chloro-2-hydroxybenzoic acid [2][3]

  • The NIST WebBook provides a reference IR spectrum for this compound.

Mass Spectrum for 5-Chloro-2-hydroxybenzoic acid [4]

  • ChemicalBook provides a mass spectrum showing the molecular ion and fragmentation pattern.

Conclusion

References

  • ResearchGate. Structural Identification of Products from the Chloromethylation of Salicylaldehyde. Available from: [Link]

  • Google Patents. CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde.
  • PubChem. 5-Chlorosalicylic Acid. Available from: [Link]

  • NIST WebBook. Benzoic acid, 5-chloro-2-hydroxy-. Available from: [Link]

Sources

Foundational

A Technical Guide to the Thermochemical Properties of 5-(Chloromethyl)-2-hydroxybenzoic Acid for Pharmaceutical Development

This in-depth technical guide provides a comprehensive overview of the thermochemical properties of 5-(Chloromethyl)-2-hydroxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this d...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the thermochemical properties of 5-(Chloromethyl)-2-hydroxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the core thermodynamic parameters that govern the stability, reactivity, and processing of this important pharmaceutical intermediate. While direct experimental data for this specific compound is not extensively available in public literature, this guide establishes a robust framework for its characterization by detailing established experimental methodologies and providing comparative data from structurally related molecules.

Introduction: The Significance of 5-(Chloromethyl)-2-hydroxybenzoic Acid in Medicinal Chemistry

5-(Chloromethyl)-2-hydroxybenzoic acid is a bifunctional molecule of significant interest in the pharmaceutical industry. Its structure, incorporating a reactive chloromethyl group and a salicylic acid scaffold, makes it a versatile building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. Salicylic acid and its derivatives are well-known for their broad spectrum of biological activities. The introduction of a chloromethyl group provides a reactive handle for further molecular elaboration, enabling the construction of novel chemical entities with potential therapeutic applications. For instance, derivatives of the closely related 5-chloro-2-hydroxybenzoic acid have been explored for their antimicrobial properties, with certain sulfonamides demonstrating activity against Staphylococcus aureus and Mycobacterium kansasii[1].

The thermochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical for all stages of drug development, from synthesis and purification to formulation and storage. A thorough understanding of these properties ensures process safety, optimizes reaction conditions, and predicts the long-term stability of the final drug product.

Core Thermochemical Properties: A Framework for Characterization

The key thermochemical properties that define the energetic landscape of a molecule include its enthalpy of formation, enthalpy of combustion, enthalpy of sublimation, heat capacity, and entropy. In the absence of direct experimental values for 5-(Chloromethyl)-2-hydroxybenzoic acid, this section outlines the importance of each parameter and provides context through data from analogous compounds.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability. For complex organic molecules, this value is often determined indirectly from the enthalpy of combustion.

Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is the heat released during the complete combustion of a substance with oxygen. It is a critical parameter for safety assessments, particularly in manufacturing processes where the material may be exposed to high temperatures. For halogenated compounds, the combustion products include not only carbon dioxide and water but also the corresponding hydrogen halide.

The standard enthalpy of combustion for benzoic acid is a well-established value used for calorimeter calibration[5]. For the monochlorobenzoic acids, the enthalpies of combustion have been determined to be -3087.91 ± 0.69 kJ/mol for the ortho isomer, -3068.05 ± 1.53 kJ/mol for the meta isomer, and -3064.40 ± 0.66 kJ/mol for the para isomer[4].

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is the heat required to transform one mole of a substance from a solid to a gaseous state. This property is crucial for understanding the volatility of a compound, which is important for purification processes like sublimation and for assessing the stability of a solid-state drug form. The enthalpy of sublimation of benzoic acid has been reported to be around 91 ± 2 kJ/mol[6].

Heat Capacity (Cp) and Entropy (S°)

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. It is essential for heat transfer calculations in process design and for understanding how a substance stores thermal energy. The entropy of a substance is a measure of its molecular disorder. Standard entropy values are important for calculating the Gibbs free energy of reactions and for predicting the spontaneity of processes.

The molar heat capacity of solid benzoic acid at 298.15 K is approximately 146.81 J/(mol·K)[7]. The heat capacity of 5-(Chloromethyl)-2-hydroxybenzoic acid can be expected to be higher due to its greater molecular weight and additional vibrational modes associated with the chloromethyl group.

Table 1: Comparison of Thermochemical Data for Benzoic Acid and its Derivatives

PropertyBenzoic Acido-Chlorobenzoic Acidm-Chlorobenzoic Acidp-Chlorobenzoic Acid5-(Chloromethyl)-2-hydroxybenzoic acid
Formula C₇H₆O₂C₇H₅ClO₂C₇H₅ClO₂C₇H₅ClO₂C₈H₇ClO₃
Molecular Weight ( g/mol ) 122.12156.57156.57156.57186.59
ΔfH° (solid, kJ/mol) -384.72 ± 0.17[2]-404.83 ± 0.74[4]-424.59 ± 1.55[4]-428.16 ± 0.72[4]Not available
ΔcH° (solid, kJ/mol) -3226.7-3087.91 ± 0.69[4]-3068.05 ± 1.53[4]-3064.40 ± 0.66[4]Not available
ΔsubH° (kJ/mol) ~91[6]Not availableNot availableNot availableNot available
Cp (solid, J/(mol·K)) 146.81[7]Not availableNot availableNot availableNot available

Experimental Determination of Thermochemical Properties

The determination of the thermochemical properties of a compound like 5-(Chloromethyl)-2-hydroxybenzoic acid requires a suite of specialized analytical techniques. This section details the experimental protocols for the key methods.

Combustion Calorimetry for Enthalpy of Formation and Combustion

Combustion calorimetry is the primary method for determining the enthalpy of combustion of organic compounds. For halogenated compounds, a rotating-bomb calorimeter is often employed to ensure complete combustion and absorption of the resulting hydrogen halide.

Experimental Protocol:

  • Sample Preparation: A pellet of the high-purity crystalline sample is weighed accurately.

  • Bomb Preparation: A small amount of water or a reducing solution (e.g., arsenious oxide solution) is added to the bomb to dissolve the resulting hydrogen chloride.

  • Combustion: The sealed bomb is filled with high-pressure oxygen and the sample is ignited electrically.

  • Temperature Measurement: The temperature change of the surrounding water bath is measured with high precision.

  • Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the ignition energy and the formation of any side products like nitric acid.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's law, with the known enthalpies of formation of CO₂, H₂O, and aqueous HCl.

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) A1 Sample in Pan A2 Heat at Controlled Rate A1->A2 A3 Measure Heat Flow A2->A3 A4 Determine Melting Point & ΔfusH° A3->A4 B1 Sample in Pan B2 Heat at Controlled Rate B1->B2 B3 Measure Mass Change B2->B3 B4 Determine Decomposition Temperature & Profile B3->B4

Caption: Experimental workflows for DSC and TGA analyses.

Thermal Stability and Decomposition Pathway

The thermal stability of 5-(Chloromethyl)-2-hydroxybenzoic acid is a critical parameter for ensuring safety during its synthesis, handling, and storage. The presence of the chloromethyl group suggests that the molecule may be susceptible to decomposition at elevated temperatures, potentially leading to the release of hydrogen chloride gas.

A likely decomposition pathway would involve the initial loss of HCl, followed by decarboxylation of the resulting intermediate. The final products could include polymeric materials. TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for identifying the evolved gaseous products during decomposition and elucidating the decomposition mechanism.

For many organic compounds, decomposition begins to occur at temperatures near or above the melting point. For comparison, the thermal decomposition of benzoic acid has been studied and is known to produce benzene and carbon dioxide at high temperatures.[8] The introduction of the chloromethyl and hydroxyl groups will influence the decomposition mechanism and onset temperature.

Application in Drug Development: A Scaffolding Approach

While specific drugs containing the 5-(Chloromethyl)-2-hydroxybenzoic acid moiety as the final active ingredient are not prominent, its true value lies in its role as a versatile intermediate in medicinal chemistry. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles (amines, alcohols, thiols), allowing for the facile introduction of diverse functionalities.

Drug_Development_Pathway A 5-(Chloromethyl)-2-hydroxybenzoic acid B Nucleophilic Substitution (e.g., with R-NH₂) A->B C Diverse Intermediates B->C D Cyclization / Further Modification C->D E Library of Novel Compounds D->E F Biological Screening E->F G Lead Compound Identification F->G

Caption: Role as a versatile intermediate in drug discovery.

This synthetic versatility allows for the rapid generation of compound libraries for high-throughput screening against various biological targets. The salicylic acid core itself is a privileged scaffold in drug discovery, known to interact with a number of enzymes and receptors. By using 5-(Chloromethyl)-2-hydroxybenzoic acid as a starting material, medicinal chemists can systematically explore the chemical space around this core to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.

Conclusion

A comprehensive understanding of the thermochemical properties of 5-(Chloromethyl)-2-hydroxybenzoic acid is paramount for its safe and efficient utilization in pharmaceutical research and development. While direct experimental data for this compound remains to be fully characterized in the public domain, this guide provides a robust framework for its investigation. By employing standard techniques such as combustion calorimetry, DSC, and TGA, researchers can obtain the critical data needed to guide process development, ensure safety, and predict the stability of this valuable synthetic intermediate. The strategic application of this knowledge will undoubtedly facilitate the discovery and development of novel therapeutics built upon this versatile chemical scaffold.

References

  • Cheméo. (n.d.). Benzoic acid, 5-chloro-2-hydroxy- (CAS 321-14-2). Retrieved from [Link]

  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. (n.d.). ResearchGate. Retrieved from [Link]

  • The enthalpies of combustion and formation of mono-chlorobenzoic acids. (n.d.). SciSpace. Retrieved from [Link]

  • Thermogravimetric analysis (TGA) curves at 5 °C min −1 for the thermal... (n.d.). ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-(Chloromethyl)-2-hydroxybenzaldehyde. Retrieved from [Link]

  • The Enthalpies of Combustion and Formation of the Mono-chlorobenzoic Acids. (n.d.). PMC - NIH. Retrieved from [Link]

  • Active Thermochemical Tables. (n.d.). Benzoic Acid Enthalpy of Formation. Retrieved from [Link]

  • Thermodynamic properties of the aqueous solution of potassium salts of some 4-((alkylcarbonyl)amino)-2-hydroxybenzoic acids at 298 and 313 K. (2002). PubMed. Retrieved from [Link]

  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (n.d.). SCIRP. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). 5.2.2 Enthalpy and Entropy MS. Retrieved from [Link]

  • The thermal decomposition of benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Enthalpies of Fusion, Sublimation and Vaporization of Some Hydrazones. (2017). TSI Journals. Retrieved from [Link]

  • Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Chloromethyl)-2-hydroxybenzaldehyde. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid. Retrieved from [Link]

  • Sublimation Enthalpies of Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • EPA. (n.d.). 5-(Chloromethyl)-2-hydroxybenzaldehyde - Publications. Retrieved from [Link]

  • gchem. (n.d.). Heat Capacities for Some Select Substances. Retrieved from [Link]

  • Active Thermochemical Tables. (n.d.). Benzoic Acid Enthalpy of Formation. Retrieved from [Link]

  • 5-Chloro-2-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved from [Link]

  • Thermal Stability Evaluation of Chemical Processes: Application of the Friedman Method for Estimating TMR. (n.d.). Sumitomo Chemical. Retrieved from [Link]

  • Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (n.d.). International Food Research Journal. Retrieved from [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. Retrieved from [Link]

  • SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. (2023). Chemistry & Chemical Technology. Retrieved from [Link]

  • Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. (2023). MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorosalicylic Acid. Retrieved from [Link]

  • ENTHALPIES OF COMBUSTION AND FORMATION OF ISOMERS OF THE AMINO-BENZOIC ACID. (2006). Revue Roumaine de Chimie. Retrieved from [Link]

  • Wikipedia. (n.d.). Table of specific heat capacities. Retrieved from [Link]

  • Piezoelectric crystal microbalance measurements of enthalpy of sublimation of C 2 -C 9 dicarboxylic acids. (2016). SciSpace. Retrieved from [Link]

  • Calculation of Five Thermodynamic Molecular Descriptors by Means of a General Computer Algorithm Based on the Group-Additivity Method: Standard Enthalpies of Vaporization, Sublimation and Solvation, and Entropy of Fusion of Ordinary Organic Molecules and Total Phase-Change Entropy of Liquid Crystals. (n.d.). MDPI. Retrieved from [Link]

  • On the Enthalpy of Formation and Enthalpy of Sublimation of Dihydroxylammonium 5,5′‐bitetrazole‐1,1′‐dioxide (TKX‐50). (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 5-(Chloromethyl)-2-hydroxybenzoic Acid

Executive Summary 5-(Chloromethyl)-2-hydroxybenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its value lies in the distinct reactivity of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Chloromethyl)-2-hydroxybenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its value lies in the distinct reactivity of its three functional groups: a phenolic hydroxyl, a carboxylic acid, and a benzylic-type chloromethyl group. This guide provides an in-depth analysis of the chloromethyl group's reactivity, a key site for molecular elaboration. We will explore the electronic and structural factors governing its behavior, detail its participation in nucleophilic substitution reactions, and provide validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecules and novel chemical entities.

The Chemical Landscape of 5-(Chloromethyl)-2-hydroxybenzoic Acid

The reactivity of any functional group is profoundly influenced by its molecular environment. In the case of 5-(chloromethyl)-2-hydroxybenzoic acid, the chloromethyl moiety (-CH2Cl) is attached to a salicylic acid core. The inherent reactivity of this group is governed by several key factors:

  • Electronegativity: The chlorine atom, being highly electronegative, polarizes the carbon-chlorine bond. This polarization imparts a partial positive charge (δ+) on the benzylic carbon, rendering it electrophilic and thus susceptible to attack by nucleophiles.[1]

  • Benzylic Stabilization: The chloromethyl group is in a benzylic position. This is critical because the transition states of both SN1 and SN2 reactions are stabilized by the adjacent aromatic ring through resonance. This benzylic nature significantly enhances the leaving group potential of the chloride ion compared to a simple alkyl chloride.

  • Influence of Ring Substituents: The electron-donating hydroxyl (-OH) group and the electron-withdrawing carboxylic acid (-COOH) group on the aromatic ring modulate the reactivity of the chloromethyl group. While a comprehensive quantitative analysis is complex, these groups influence the electron density of the ring and, consequently, the stability of reaction intermediates.

The primary and most synthetically useful transformation of the chloromethyl group is the nucleophilic substitution reaction, where the chloride ion is displaced by a wide variety of nucleophiles.[1]

G cluster_0 Key Structural Features Molecule 5-(Chloromethyl)-2- hydroxybenzoic Acid Chloromethyl Electrophilic Carbon (δ+) Molecule->Chloromethyl Polarized C-Cl bond AromaticRing Benzylic Stabilization (Resonance) Molecule->AromaticRing Enhances reactivity Substituents Modulating Groups (-OH, -COOH) Molecule->Substituents Influence electronics

Caption: Factors influencing the reactivity of the chloromethyl group.

Synthesis of the Core Scaffold

The starting material, 5-(chloromethyl)-2-hydroxybenzoic acid, is typically synthesized via the chloromethylation of 2-hydroxybenzoic acid (salicylic acid). This electrophilic aromatic substitution reaction introduces the chloromethyl group onto the aromatic ring. A related and well-documented procedure is the synthesis of 5-chloromethyl salicylaldehyde from salicylaldehyde, formaldehyde, and concentrated hydrochloric acid.[2][3] The conditions involve cooling and mixing, often while bubbling hydrogen chloride gas through the mixture to drive the reaction.[2] Challenges in this synthesis can include the product's tendency to be sticky and difficult to filter, which can be mitigated by using phase-transfer catalysts like quaternary ammonium salts to prevent agglomeration and improve yield.[3]

Nucleophilic Substitution: The Workhorse Reaction

The chloromethyl group is an excellent electrophilic handle for introducing a diverse range of functionalities. The general reaction proceeds via the attack of a nucleophile (Nu⁻) on the benzylic carbon, leading to the displacement of the chloride leaving group. This transformation is foundational for building molecular complexity from the 5-(chloromethyl)-2-hydroxybenzoic acid scaffold.[4]

G cluster_reaction Start R-CH₂Cl Product R-CH₂-Nu Start->Product plus + Nucleophile LeavingGroup Cl⁻ Nu Nu⁻ arrow Prod R-CH₂-Nu plus2 + LG Cl⁻

Caption: General pathway for nucleophilic substitution at the chloromethyl group.

A close analog, 5-(chloromethyl)-2-hydroxybenzaldehyde, has been shown to react readily with various O-, S-, and N-nucleophiles, demonstrating the versatility of this reaction type.[5][6]

Reactions with O-Nucleophiles

Oxygen-based nucleophiles, such as alcohols and alkoxides, react to form ether linkages. These reactions often require a base to deprotonate the alcohol, increasing its nucleophilicity.

  • Example Reaction: Formation of a methoxy derivative. A related reaction with 5-(chloromethyl)-2-hydroxybenzaldehyde involves stirring with sodium bicarbonate in methanol at room temperature.[5] This mild base is sufficient to facilitate the substitution without causing unwanted side reactions.

Reactions with S-Nucleophiles

Sulfur nucleophiles are generally potent and react efficiently to form thioethers.

  • Example Reaction: Formation of a thiocyanate or thioether. The reaction of 5-(chloromethyl)-2-hydroxybenzaldehyde with potassium thiocyanate (KSCN) in acetone proceeds smoothly at room temperature overnight.[5] Similarly, reaction with a substituted thiophenol like 4-chlorothiophenol in the presence of a base yields the corresponding thioether.[5]

Reactions with N-Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, can be used to introduce aminomethyl groups. These reactions are fundamental in the synthesis of many biologically active compounds.

Experimental Protocols & Data

The following protocols are adapted from highly analogous reactions with 5-(chloromethyl)-2-hydroxybenzaldehyde and serve as a robust starting point for substitutions on 5-(chloromethyl)-2-hydroxybenzoic acid. Note that the presence of the carboxylic acid may require stoichiometric adjustment of the base.

Protocol: Synthesis of 5-((Methylthio)methyl)-2-hydroxybenzoic Acid (Thioether Formation)

This protocol is adapted from the reaction of 5-(chloromethyl)-2-hydroxybenzaldehyde with a thiol.[5]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-(chloromethyl)-2-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as acetone or DMF (10 mL per mmol of substrate).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.2 eq), to the solution. The additional equivalent is to deprotonate the carboxylic acid and phenolic hydroxyl groups.

  • Nucleophile Addition: Add sodium thiomethoxide (NaSMe, 1.1 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature overnight (approx. 18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Acidify the filtrate with aqueous HCl (1M) until the pH is ~2-3 to protonate the product, causing it to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Protocol: Synthesis of 5-((Isopropoxymethyl)methyl)-2-hydroxybenzoic Acid (Ether Formation)

This protocol is adapted from a similar reaction performed in 2-propanol.[5]

  • Preparation: Suspend 5-(chloromethyl)-2-hydroxybenzoic acid (1.0 eq) and finely ground sodium bicarbonate (NaHCO₃, 2.5 eq) in 2-propanol (serving as both solvent and nucleophile).

  • Reaction: Stir the mixture vigorously at room temperature overnight (approx. 18 hours).

  • Heating (Optional): If TLC analysis shows incomplete conversion, gently heat the mixture to 50°C for 4-6 hours.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Summary of Reaction Conditions

The following table summarizes typical conditions for nucleophilic substitution on the closely related 5-(chloromethyl)-2-hydroxybenzaldehyde, which are directly applicable to the title compound.

Nucleophile (Reagent)BaseSolventTemperatureTimeProduct Type
Methanol (CH₃OH)NaHCO₃MethanolRoom Temp4 hEther
2-PropanolNaHCO₃2-PropanolRoom Temp → 50°C18 h + 4 hEther
Potassium Thiocyanate (KSCN)NoneAcetoneRoom Temp18 hThiocyanate
4-ChlorothiophenolEt₃NIsopropanolRoom Temp18 hThioether

Table adapted from methodologies reported for 5-(chloromethyl)-2-hydroxybenzaldehyde.[5]

Managing Competing Reactivity

A key consideration when working with 5-(chloromethyl)-2-hydroxybenzoic acid is the potential for side reactions at the hydroxyl and carboxylic acid groups.

  • Carboxylic Acid: This group can be esterified under acidic conditions with an alcohol or react with strong bases. During nucleophilic substitution, using a mild inorganic base like NaHCO₃ or K₂CO₃ is often sufficient to facilitate the reaction at the chloromethyl position while simply forming the carboxylate salt, which reverts to the acid upon acidic work-up.

  • Phenolic Hydroxyl: The hydroxyl group is weakly acidic and can be deprotonated by a sufficiently strong base. This can lead to O-alkylation if not controlled. However, the chloromethyl group is significantly more reactive towards nucleophilic substitution than an unactivated aryl chloride, meaning selective reaction is highly achievable under mild basic or neutral conditions.

The general workflow for selective substitution involves careful selection of the base and reaction temperature to favor the desired SN2 pathway at the benzylic carbon.

Caption: Experimental workflow for selective nucleophilic substitution.

Conclusion

The chloromethyl group in 5-(chloromethyl)-2-hydroxybenzoic acid is a highly reactive and synthetically versatile functional handle. Its benzylic nature makes it an excellent electrophile for nucleophilic substitution reactions with a broad range of O-, S-, and N-nucleophiles. By carefully controlling reaction conditions, particularly the choice of base and temperature, chemists can selectively modify this position to construct complex molecular architectures. This guide has provided the theoretical underpinnings and practical protocols necessary for researchers to confidently and effectively utilize this valuable chemical intermediate in their synthetic endeavors.

References

  • Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Journal of the Chemical Society of Pakistan, 17(3).
  • Miao, Y. (2018). The Synthesis of 5-Chloromethyl Salicylic Aldehyde.
  • Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Academic Journals and Conferences.
  • CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde.
  • Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. (n.d.). Source not available.
  • An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine. Benchchem.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 5-(Chloromethyl)-2-hydroxybenzoic acid in Solid-Phase Synthesis

Abstract This comprehensive guide provides detailed application notes and protocols for the effective utilization of 5-(Chloromethyl)-2-hydroxybenzoic acid in solid-phase synthesis (SPS). This versatile reagent can be em...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 5-(Chloromethyl)-2-hydroxybenzoic acid in solid-phase synthesis (SPS). This versatile reagent can be employed as a linker, enabling the immobilization of molecules to a solid support, and subsequent cleavage under specific conditions. These protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis of peptides, oligonucleotides, and other complex organic molecules. This document emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into reaction monitoring and optimization.

Introduction: The Role of 5-(Chloromethyl)-2-hydroxybenzoic acid in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has become an indispensable technology for the efficient construction of complex molecules, most notably peptides and oligonucleotides.[1] The core principle of SPS involves the covalent attachment of a starting material to an insoluble polymer support, allowing for sequential chemical transformations. Excess reagents and byproducts are easily removed by filtration and washing, streamlining the purification process.[1]

5-(Chloromethyl)-2-hydroxybenzoic acid serves as a valuable linker in this context. Its chloromethyl group provides a reactive site for attachment to a variety of solid supports, typically those functionalized with amino or hydroxyl groups. The carboxylic acid and hydroxyl functionalities of the benzoic acid moiety, in turn, allow for the immobilization of the desired molecule, often through an ester linkage. The strategic placement of the hydroxyl group ortho to the point of attachment influences the stability and cleavage characteristics of the resulting ester bond.

This guide will detail the protocols for the preparation of a 5-(Chloromethyl)-2-hydroxybenzoic acid-functionalized resin, the loading of the first synthetic building block (e.g., an amino acid), and the subsequent cleavage of the synthesized molecule from the solid support.

Materials and Reagents

Resins and Reagents
ReagentSupplierGrade
5-(Chloromethyl)-2-hydroxybenzoic acidMajor Chemical Suppliers≥98%
Aminomethyl Polystyrene Resin (100-200 mesh)Polymer Support Suppliers1.0 mmol/g substitution
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis Reagent Suppliers≥99%
4-(Dimethylamino)pyridine (DMAP)Chemical Suppliers≥99%
N,N-Dimethylformamide (DMF)Solvent SuppliersAnhydrous, Peptide Synthesis Grade
Dichloromethane (DCM)Solvent SuppliersAnhydrous, Reagent Grade
PiperidineChemical SuppliersReagent Grade
Trifluoroacetic Acid (TFA)Chemical SuppliersReagent Grade, >99%
Triisopropylsilane (TIS)Chemical Suppliers≥98%
Fmoc-protected Amino AcidsPeptide Synthesis Reagent SuppliersStandard Protecting Groups
Equipment
  • Solid-phase synthesis reaction vessel with a fritted filter

  • Mechanical shaker or vortexer

  • Nitrogen or argon gas supply for inert atmosphere

  • Standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • Mass spectrometer for product characterization

Experimental Protocols

Preparation of 5-(Chloromethyl)-2-hydroxybenzoyl-AM Resin

This protocol describes the attachment of the 5-(Chloromethyl)-2-hydroxybenzoic acid linker to an aminomethyl (AM) polystyrene resin.

Workflow for Resin Functionalization

G cluster_0 Resin Preparation cluster_1 Linker Activation & Coupling cluster_2 Washing & Drying Swell 1. Swell Aminomethyl Resin in DMF/DCM Activate 2. Activate 5-(Chloromethyl)-2-hydroxybenzoic acid with DIC/DMAP Swell->Activate Couple 3. Couple Activated Linker to Swollen Resin Activate->Couple Wash 4. Wash Resin with DMF, DCM, and Methanol Couple->Wash Dry 5. Dry Resin under Vacuum Wash->Dry

Caption: Workflow for functionalizing aminomethyl resin.

Step-by-Step Procedure:

  • Resin Swelling: In a solid-phase reaction vessel, suspend aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in a 1:1 mixture of DMF and DCM (10 mL). Allow the resin to swell for at least 30 minutes with gentle agitation.[2][3]

  • Linker Activation: In a separate flask, dissolve 5-(Chloromethyl)-2-hydroxybenzoic acid (373 mg, 2.0 mmol) in a minimal amount of DMF. Add DIC (310 µL, 2.0 mmol) and a catalytic amount of DMAP (12 mg, 0.1 mmol). Stir the solution at room temperature for 15 minutes.

  • Coupling: Drain the solvent from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 12 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Loading of the First Fmoc-Amino Acid

This protocol details the esterification of the first N-α-Fmoc protected amino acid to the hydroxyl group of the resin-bound linker.

Workflow for First Amino Acid Loading

G cluster_0 Resin Preparation cluster_1 Amino Acid Activation & Coupling cluster_2 Capping & Washing Swell 1. Swell Functionalized Resin in DMF Activate 2. Activate Fmoc-Amino Acid with DIC/DMAP Swell->Activate Couple 3. Couple Activated Amino Acid to Resin Activate->Couple Cap 4. Cap Unreacted Hydroxyl Groups with Acetic Anhydride/DIPEA Couple->Cap Wash 5. Wash and Dry the Loaded Resin Cap->Wash

Caption: Workflow for loading the first amino acid.

Step-by-Step Procedure:

  • Resin Swelling: Swell the 5-(Chloromethyl)-2-hydroxybenzoyl-AM resin (1.0 g) in DMF (10 mL) for 30 minutes.

  • Amino Acid Activation: In a separate flask, dissolve the desired Fmoc-amino acid (2.0 mmol) in a minimal amount of DMF. Add DIC (310 µL, 2.0 mmol) and DMAP (12 mg, 0.1 mmol). Stir for 15 minutes at room temperature.[4]

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: To monitor the reaction progress, a small sample of the resin can be taken and subjected to a test for free hydroxyl groups. A common qualitative method is the chloranil test.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups, drain the coupling solution and wash the resin with DMF. Add a solution of acetic anhydride (0.5 mL) and DIPEA (0.5 mL) in DMF (10 mL) and agitate for 30 minutes.[2]

  • Washing and Drying: Drain the capping solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the loaded resin under vacuum.

  • Determination of Loading: The substitution level of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a 20% piperidine in DMF solution and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[4]

Peptide Chain Elongation (Fmoc-SPPS)

Following the loading of the first amino acid, the peptide chain is extended using standard Fmoc-SPPS protocols.[1] This involves a cycle of Fmoc deprotection and coupling of the next Fmoc-amino acid.

Fmoc-SPPS Cycle

G Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., DIC/HOBt) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat More Residues? Wash2->Repeat Repeat->Deprotection Yes Cleavage Proceed to Cleavage Repeat->Cleavage No

Caption: The iterative cycle of Fmoc-SPPS.

Cleavage of the Peptide from the Resin

The ester linkage formed with the 5-(Chloromethyl)-2-hydroxybenzoic acid linker is susceptible to acid-catalyzed hydrolysis.[5] A standard cleavage cocktail containing trifluoroacetic acid (TFA) is typically employed.

Step-by-Step Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge the suspension and decant the ether. Wash the peptide pellet with cold ether and dry under vacuum.

  • Purification: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Reaction Monitoring and Quality Control

Consistent monitoring throughout the synthesis is crucial for a successful outcome.[7][8]

  • Kaiser Test (Ninhydrin Test): This colorimetric test is used to detect the presence of free primary amines after the Fmoc deprotection step and their absence after the coupling step.[9]

  • HPLC and Mass Spectrometry: After cleavage, the crude peptide should be analyzed by analytical RP-HPLC to assess its purity and by mass spectrometry to confirm the correct molecular weight.[6]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Resin LoadingIncomplete activation of the amino acid or linker. Steric hindrance.Increase reaction time or temperature. Use a more potent activating agent like HATU.
Incomplete Coupling during SPPSAggregation of the growing peptide chain. Steric hindrance.Use a different solvent system (e.g., with NMP). Double couple the problematic amino acid.
Low Cleavage YieldIncomplete cleavage reaction.Increase cleavage time or use a stronger acid cocktail.
Presence of Deletion Sequences in Final ProductIncomplete coupling at one or more steps.Optimize coupling conditions and ensure complete reaction using the Kaiser test.

Conclusion

5-(Chloromethyl)-2-hydroxybenzoic acid is a highly effective linker for solid-phase synthesis, offering a reliable method for the attachment and subsequent acidic cleavage of synthesized molecules. The protocols outlined in this guide provide a robust framework for its application in the synthesis of peptides and other organic molecules. Careful attention to reaction conditions, monitoring, and purification will ensure the successful synthesis of high-quality products.

References

  • Peptideweb.com. Loading protocols.
  • PubMed. (2002, June 15). Analytical methods for the monitoring of solid phase organic synthesis.
  • ChemicalBook. 5-Chloro-2-hydroxybenzoic acid synthesis.
  • Reddit. (2025, May 25). Anyone have an idea about the mechanism for the cleavage of this linker?
  • Nowick Laboratory. (2020, March 17).
  • Sigma-Aldrich. Peptide Resin Loading Protocols.
  • PMC. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting.
  • Merck Millipore. Novabiochem® Peptide resin loading protocols.
  • Indian Academy of Sciences.
  • PMC. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes.
  • Organic Chemistry Portal. Alcohol or phenol synthesis by ester cleavage.
  • Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • Analytical Biochemistry. (1981, October 1). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction.
  • Organic Reactions.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Digital CSIC. (2014, July 18). Solid-phase peptide synthesis.
  • ResearchGate. (2023, November 8). (PDF) Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions.
  • Aapptec Peptides.
  • PMC. Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring.
  • Luxembourg Bio Technologies. (2011, August 8).

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Application

Application Notes and Protocols: 5-(Chloromethyl)-2-hydroxybenzoic acid as a Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linkers in Bioconjugate Design Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioconjugate Design

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a foundational technology in modern medicine and biotechnology.[1][2][3][4][] It enables the creation of sophisticated therapeutics like antibody-drug conjugates (ADCs), diagnostic agents, and research tools by combining the distinct properties of different molecular entities.[2][6][7] The linker, the chemical bridge connecting these components, is a critical determinant of the bioconjugate's overall performance, influencing its stability, efficacy, and pharmacokinetic profile.[8][9] An ideal linker must be stable in circulation to prevent premature payload release and potential off-target toxicity, yet allow for efficient cleavage and payload delivery at the target site.[8][10]

This guide provides a detailed examination of 5-(Chloromethyl)-2-hydroxybenzoic acid, a versatile linker precursor, and its applications in bioconjugation. We will explore its mechanism of action, provide detailed protocols for its use, and discuss the characterization of the resulting bioconjugates.

5-(Chloromethyl)-2-hydroxybenzoic acid: A Versatile Linker Precursor

5-(Chloromethyl)-2-hydroxybenzoic acid possesses two key reactive functional groups: a chloromethyl group and a carboxylic acid. This dual functionality allows for a sequential and controlled conjugation strategy. The chloromethyl group can react with nucleophiles such as thiols (e.g., from cysteine residues in proteins) or amines (e.g., from lysine residues), while the carboxylic acid can be activated to form an amide bond with an amine-containing molecule, such as a drug or a labeling agent. The hydroxybenzoic acid core also offers a point for further modification and can influence the solubility and stability of the resulting conjugate.

Mechanism of Action

The primary application of the chloromethyl group in bioconjugation involves its reactivity towards nucleophilic amino acid side chains on proteins. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the benzylic carbon, displacing the chloride ion. The phenolic hydroxyl group can influence the reactivity of the chloromethyl group through electronic effects.

Core Applications in Bioconjugation

The unique structure of 5-(Chloromethyl)-2-hydroxybenzoic acid makes it suitable for a variety of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, creating ADCs that target cancer cells.[6][11][12] The linker's stability in the bloodstream and subsequent cleavage within the tumor microenvironment are critical for ADC efficacy.[9][10][13]

  • Protein Modification and Labeling: Researchers can use this linker to attach fluorescent dyes, biotin, or other reporter molecules to proteins for various research applications, such as protein tracking and immunoassays.[14]

  • Surface Immobilization: Biomolecules can be tethered to solid supports for applications like affinity chromatography, biosensors, and high-throughput screening.

Experimental Protocols

The following protocols provide a general framework for using 5-(Chloromethyl)-2-hydroxybenzoic acid in bioconjugation. Optimization will be required for specific biomolecules and payloads.

Part 1: Activation of 5-(Chloromethyl)-2-hydroxybenzoic acid

This step involves activating the carboxylic acid group to facilitate its reaction with an amine-containing molecule (e.g., a drug or a label). A common method is the formation of an N-hydroxysuccinimide (NHS) ester.[2]

Materials:

  • 5-(Chloromethyl)-2-hydroxybenzoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Nitrogen or Argon gas supply (optional)

Protocol:

  • Dissolve 5-(Chloromethyl)-2-hydroxybenzoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DCM in a clean, dry reaction vessel.

  • Stir the solution at room temperature.

  • Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution. If using DCC, a precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to proceed at room temperature for 4-12 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • If using DCC, filter the reaction mixture to remove the DCU precipitate.

  • The resulting solution containing the activated 5-(chloromethyl)-2-hydroxybenzoic acid-NHS ester can be used directly in the next step or purified by chromatography if necessary.

Diagram: Activation of 5-(Chloromethyl)-2-hydroxybenzoic acid

Activation_Workflow cluster_input Inputs cluster_process Process cluster_output Output Linker 5-(Chloromethyl)-2- hydroxybenzoic acid Reaction Stir at Room Temperature (4-12 hours) Linker->Reaction NHS N-Hydroxysuccinimide (NHS) NHS->Reaction Coupling_Agent DCC or EDC Coupling_Agent->Reaction Solvent Anhydrous DMF or DCM Solvent->Reaction Filtration Filter (if using DCC) Reaction->Filtration Activated_Linker Activated Linker (NHS Ester) Filtration->Activated_Linker

Caption: Workflow for the activation of the carboxylic acid group of 5-(Chloromethyl)-2-hydroxybenzoic acid.

Part 2: Conjugation to an Amine-Containing Molecule (Payload)

This protocol describes the reaction of the activated linker with a payload containing a primary amine.

Materials:

  • Activated 5-(chloromethyl)-2-hydroxybenzoic acid-NHS ester solution (from Part 1)

  • Amine-containing payload (e.g., drug, dye)

  • Anhydrous DMF or a suitable aprotic solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Stir plate and stir bar

  • Reaction vessel

Protocol:

  • Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

  • Add the solution of the activated linker-NHS ester (1-1.2 equivalents) to the payload solution.

  • If the payload is in its salt form (e.g., hydrochloride), add a non-nucleophilic base like TEA or DIPEA (1-2 equivalents) to neutralize the acid.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, the resulting linker-payload conjugate can be purified using techniques such as column chromatography or preparative HPLC.

Part 3: Conjugation to a Biomolecule (e.g., Antibody)

This protocol outlines the conjugation of the linker-payload construct to a biomolecule, typically targeting cysteine or lysine residues. The following is a general procedure for targeting cysteine residues.

Materials:

  • Biomolecule (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5)

  • Linker-payload conjugate (from Part 2) dissolved in a compatible organic solvent (e.g., DMSO)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) for cysteine conjugation

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Antibody Reduction (for Cysteine Conjugation):

    • Treat the antibody solution with a 10-20 fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column or dialysis against a suitable buffer (e.g., PBS with EDTA).

  • Conjugation Reaction:

    • Add the linker-payload conjugate solution (typically a 5-10 fold molar excess over the number of available thiols) to the reduced antibody solution. The final concentration of the organic solvent should generally be kept below 10% (v/v) to maintain protein integrity.

    • Gently mix and incubate the reaction at 4°C or room temperature for 4-16 hours.

  • Purification of the Bioconjugate:

    • Remove the unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

    • The purified bioconjugate should be stored under appropriate conditions to ensure its stability.

Diagram: Bioconjugation Workflow

Bioconjugation_Workflow cluster_reduction Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification Antibody Antibody Reduction Reduction with TCEP (for Cysteine Conjugation) Antibody->Reduction Purification1 Removal of Reducing Agent Reduction->Purification1 Reaction Incubation Purification1->Reaction Linker_Payload Linker-Payload Conjugate Linker_Payload->Reaction Purification2 Size-Exclusion Chromatography or Dialysis Reaction->Purification2 Final_Product Purified Bioconjugate Purification2->Final_Product

Caption: General workflow for the conjugation of a linker-payload to an antibody.

Characterization of the Bioconjugate

Thorough characterization of the final bioconjugate is essential to ensure its quality, efficacy, and safety.

Parameter Analytical Technique(s) Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.
Purity and Aggregation Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)To assess the homogeneity of the bioconjugate and the presence of aggregates.
Identity and Structural Integrity Mass Spectrometry (MS), Circular Dichroism (CD)To confirm the molecular weight of the conjugate and assess any changes in the protein's secondary structure.
In Vitro Potency Cell-based cytotoxicity assaysTo evaluate the biological activity of the bioconjugate against target cells.
Binding Affinity Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR)To determine if the conjugation process has affected the antibody's ability to bind to its target antigen.
In Vivo Stability Pharmacokinetic (PK) studies in animal modelsTo assess the stability of the linker and the overall bioconjugate in a biological system.[15]

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • Ensure complete reduction of antibody disulfide bonds (if applicable).

    • Optimize the molar ratio of the linker-payload to the biomolecule.

    • Verify the reactivity of the linker-payload conjugate.

  • Protein Aggregation:

    • Minimize the concentration of organic solvent in the reaction mixture.

    • Optimize the pH and buffer conditions.

    • Consider using stabilizing excipients.

  • Linker Instability:

    • The stability of the thioether bond formed can be influenced by the surrounding microenvironment.

    • For applications requiring cleavable linkers, the stability profile must be carefully evaluated under physiological conditions.[8][10]

Conclusion

5-(Chloromethyl)-2-hydroxybenzoic acid is a valuable and versatile linker precursor for the synthesis of a wide range of bioconjugates. Its bifunctional nature allows for a controlled and sequential conjugation strategy, making it a powerful tool for researchers and drug developers. By following well-defined protocols and employing rigorous analytical characterization, this linker can be effectively utilized to create novel and impactful bioconjugates for therapeutic and diagnostic applications.

References

  • Dorywalska, M., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice.
  • SYNthesis med chem.
  • BenchChem.
  • Fujita, K. (2018). Improving stability of antibody-drug conjugates in mouse models.
  • Li, G., et al. (2018).
  • Hassenrück, F. S., et al. (2015). Orthogonal dual-modification of proteins for the engineering of multivalent protein scaffolds. Beilstein Journal of Organic Chemistry.
  • Sanderson, R. J., et al. (2021).
  • Kim, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals.
  • Sato, H., et al. (2025). Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. PLOS One.
  • Fluorochem.
  • Zhang, Y., et al. (2023). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications.
  • van der Vorm, S., et al. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs. Chemistry – A European Journal.
  • FUJIFILM Wako Chemicals.
  • MedChemExpress.
  • Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Pharmaceutical Design.
  • Kass, I. J., et al. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues.
  • Chen, J., et al. (2019). Facile Cu(ii)-mediated conjugation of thioesters and thioacids to peptides and proteins under mild conditions. Organic & Biomolecular Chemistry.
  • Arai, R., et al. (2009). Design and optimization of a linker for fusion protein construction.
  • Massai, L., et al. (2023). Impact of Hydrophobic Chains in Five-Coordinate Glucoconjugate Pt(II) Anticancer Agents. Inorganics.
  • Upadhyay, R., et al. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
  • Wrzosek, M., et al. (2022). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances.
  • Arai, R., et al. (2001). Design of the linkers which effectively separate domains of a bifunctional fusion protein. Protein Engineering.
  • BenchChem.
  • Singh, R., et al. (2021). A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. Molecules.
  • American Chemical Society. Bioconjugate Chemistry - CAS Source Index (CASSI) Search Tool.
  • Kyushu University. (2018).
  • Chen, K., et al. (2016). Bioconjugation by Native Chemical Tagging of C–H Bonds. Journal of the American Chemical Society.
  • Sato, K., et al. (2023). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry.
  • Hadano, H., et al. (2026). Molecular design research utilizing the chemical properties of berkeleylactone J, synthesizable via biosynthesis. The 146th Annual Meeting of the Pharmaceutical Society of Japan (Osaka).
  • BOC Sciences.
  • Kawasaki, T., et al. (2022). Characterization of Novel Antibodies that Recognize Sialylated Keratan Sulfate and Lacto-N-fucopentaose I on Human Induced Pluripotent Cells: Comparison with Existing Antibodies. Glycobiology.
  • Li, Y., et al. (2023).

Sources

Method

Application Note: Step-by-Step Guide for the Esterification of 5-(Chloromethyl)-2-hydroxybenzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the esterification of 5-(Chloromethyl)-2-hydroxybenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the esterification of 5-(Chloromethyl)-2-hydroxybenzoic acid while preserving the highly reactive benzylic chloride moiety.

Mechanistic Rationale & Synthetic Strategy

5-(Chloromethyl)-2-hydroxybenzoic acid (also known as 5-chloromethylsalicylic acid) is a highly versatile synthetic intermediate generated via the chloromethylation of salicylic acid[1]. The molecule presents a unique chemoselectivity challenge due to the presence of three distinct reactive sites:

  • Carboxylic Acid: The target for esterification, requiring electrophilic activation.

  • Phenolic Hydroxyl: A weakly nucleophilic site capable of undergoing intermolecular etherification.

  • Benzylic Chloride: A highly potent electrophile prone to SN​1 solvolysis and SN​2 nucleophilic attack.

The Pitfall of Basic Conditions

Standard esterification techniques utilizing basic conditions (e.g., alkyl halides with K2​CO3​ ) or coupling agents requiring nucleophilic catalysts (e.g., DCC/DMAP) are strictly contraindicated. Under basic conditions, the chloromethyl group is highly susceptible to nucleophilic attack[2]. For instance, DMAP will rapidly attack the benzylic position, forming an irreversible quaternary ammonium salt, leading to oligomerization and complete loss of the starting material.

The Acid-Catalyzed Solution

To preserve the structural integrity of the chloromethyl group, acid-catalyzed Fischer esterification is the optimal pathway[3]. Under strongly acidic conditions, the phenolic hydroxyl remains protonated and non-nucleophilic. Furthermore, the benzylic chloride is remarkably stable against solvolysis in acidic methanol, provided the reaction temperature and time are strictly controlled.

We present two parallel workflows: Method A (Standard Sulfuric Acid Catalysis) and Method B (Mild In-Situ HCl Generation via Thionyl Chloride). Method B is particularly advantageous as the generation of volatile byproducts ( SO2​ and HCl ) allows for traceless synthesis and a simplified workup[4].

Experimental Workflows

Esterification_Workflow cluster_A Method A: Standard Fischer cluster_B Method B: Mild In-Situ HCl SM 5-(Chloromethyl)-2-hydroxybenzoic Acid CondA Methanol + Conc. H2SO4 (Reflux 65°C, 12-16 h) SM->CondA Acid Catalysis CondB Methanol + SOCl2 (0°C to RT, 8-12 h) SM->CondB Anhydrous HCl Product Methyl 5-(chloromethyl)-2-hydroxybenzoate CondA->Product Direct Esterification CondB->Product Direct Esterification

Figure 1: Parallel experimental workflows for the esterification of 5-(chloromethyl)salicylic acid.

Step-by-Step Methodologies

Method A: Sulfuric Acid-Catalyzed Fischer Esterification

Best for: Routine synthesis where standard reflux equipment is available.

  • Reaction Setup: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 5-(Chloromethyl)-2-hydroxybenzoic acid (1.0 equiv).

  • Solvent Addition: Suspend the solid in anhydrous methanol to achieve a 0.5 M concentration.

  • Catalyst Introduction: Slowly add concentrated H2​SO4​ (0.1 to 0.2 equiv) dropwise.

    • Causality Note: The catalytic acid protonates the carbonyl oxygen, increasing its electrophilicity. Keeping the acid catalytic prevents excessive degradation of the benzylic chloride.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 12–16 hours.

  • Self-Validating TLC Check: Monitor the reaction using TLC (Hexanes:EtOAc 7:3 with 1% Acetic Acid). The starting material will streak lower on the plate, while the desired methyl ester will appear as a distinct, higher Rf​ spot (UV active).

  • Workup: Concentrate the reaction mixture in vacuo to remove the bulk of the methanol. Dissolve the resulting residue in Ethyl Acetate (EtOAc).

  • Neutralization: Wash the organic layer carefully with cold saturated aqueous NaHCO3​ .

    • Causality Note: This removes unreacted starting material and neutralizes the H2​SO4​ . Ensure vigorous venting, as CO2​ gas will evolve.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the product.

Method B: Thionyl Chloride-Mediated Mild Esterification

Best for: Maximizing yield and avoiding thermal stress on the chloromethyl group.

  • In-Situ HCl Generation: Cool anhydrous methanol (0.5 M relative to the starting material) in an oven-dried flask to 0 °C using an ice bath under an inert Argon atmosphere.

  • Thionyl Chloride Addition: Add Thionyl Chloride ( SOCl2​ , 1.2 equiv) dropwise over 15 minutes.

    • Causality Note: SOCl2​ reacts exothermically with methanol to generate anhydrous HCl and dimethyl sulfite. This creates a strictly anhydrous, highly acidic environment that drives esterification at lower temperatures without forming the highly reactive acid chloride of the starting material.

  • Substrate Addition: After stirring the methanolic HCl solution for 15 minutes at 0 °C, add 5-(Chloromethyl)-2-hydroxybenzoic acid (1.0 equiv) in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 8–12 hours.

  • Workup: Evaporate the volatiles under reduced pressure. Because the byproducts ( SO2​ and HCl ) are volatile, this method often yields analytically pure ester without the need for an aqueous workup, mitigating any risk of hydrolysis.

Quantitative Data & Reaction Parameters

Summarized below is the comparative data for both methodologies to aid in experimental planning.

ParameterMethod A (Standard Fischer)Method B (In-Situ HCl via SOCl2​ )
Reagents Anhydrous MeOH, Conc. H2​SO4​ Anhydrous MeOH, SOCl2​
Stoichiometry 1.0 eq Acid : 0.2 eq H2​SO4​ 1.0 eq Acid : 1.2 eq SOCl2​
Temperature 65 °C (Reflux)0 °C to 25 °C (Ambient)
Reaction Time 12 – 16 hours8 – 12 hours
Risk of Solvolysis Moderate (Due to prolonged heating)Low (Ambient temperature)
Workup Required Aqueous extraction & neutralizationDirect concentration in vacuo
Expected Yield 80 – 85%85 – 95%

Analytical Validation

To confirm the successful synthesis of Methyl 5-(chloromethyl)-2-hydroxybenzoate , perform the following analytical checks:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the disappearance of the broad carboxylic acid proton ( 11.0-12.0 ppm). Confirm the appearance of a sharp three-proton singlet at 3.95 ppm corresponding to the newly formed methyl ester. Crucially, verify that the benzylic chloromethyl protons remain intact as a two-proton singlet at 4.60 ppm.

  • Mass Spectrometry (ESI-MS): The product will show a characteristic isotopic pattern (3:1 ratio) for the [M+H]+ ion due to the presence of the 35Cl and 37Cl isotopes, confirming the retention of the chlorine atom.

References

  • "Salicylic Acid and Related Compounds". In: Kirk-Othmer Encyclopedia of Chemical Technology - ResearchGate. 1

  • Synthetic Studies on Analgesic 5-Aminomethylsalicylic Acid. YAKUGAKU ZASSHI, Volume 91, Issue 5 - J-Stage. 2

  • Pemberton 94.pdf - Newcastle University Theses.3

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride. The Journal of Organic Chemistry - ACS Publications. 4

Sources

Application

Application Note: High-Sensitivity Analysis of Primary and Secondary Amines via Derivatization with 5-(Chloromethyl)-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The quantitative analysis of primary and secondary amines is a critical aspect of numerous fields, including pharmaceutical development, clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical aspect of numerous fields, including pharmaceutical development, clinical diagnostics, and environmental monitoring. These compounds often lack a native chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) challenging, especially at low concentrations. Pre-column derivatization is a widely employed strategy to overcome these limitations by introducing a tag that enhances the detectability and improves the chromatographic properties of the analytes.[1] This application note details a robust method for the derivatization of primary and secondary amines with 5-(chloromethyl)-2-hydroxybenzoic acid, a reagent that imparts favorable UV and fluorescence characteristics to the target molecules, enabling their sensitive determination by RP-HPLC.

The derivatization with 5-(chloromethyl)-2-hydroxybenzoic acid proceeds via a nucleophilic substitution reaction, where the amine attacks the benzylic carbon bearing the chlorine atom. This reaction forms a stable secondary or tertiary amine derivative, respectively, with a salicylic acid moiety that provides a strong UV chromophore and is expected to exhibit fluorescence, similar to other salicylic acid derivatives.[2][3]

Principle and Reaction Mechanism

The derivatization of primary and secondary amines with 5-(chloromethyl)-2-hydroxybenzoic acid is based on a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. The reaction is typically carried out in a slightly alkaline medium to neutralize the hydrochloric acid formed as a byproduct, thereby driving the reaction to completion. A common choice for this is a borate buffer.[1][4]

The reaction mechanism can be depicted as follows:

  • Nucleophilic Attack: The primary or secondary amine attacks the carbon atom of the chloromethyl group on the 5-(chloromethyl)-2-hydroxybenzoic acid molecule.

  • Transition State: A transition state is formed where a new C-N bond is partially formed and the C-Cl bond is partially broken.

  • Chloride Ion Departure: The chloride ion, a good leaving group, departs, leading to the formation of a protonated amine derivative.

  • Deprotonation: A base present in the reaction medium (e.g., from the borate buffer) removes a proton from the nitrogen atom, yielding the final, stable derivative and neutralizing the acid.

G cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions amine Primary/Secondary Amine (R-NH-R') derivative N-Substituted 5-(aminomethyl)- 2-hydroxybenzoic acid Derivative amine->derivative Nucleophilic Substitution reagent 5-(Chloromethyl)-2-hydroxybenzoic acid reagent->derivative hcl HCl buffer Borate Buffer (pH ~9) temp Room Temperature to 50°C solvent Acetonitrile/Water

Caption: Derivatization Reaction of Amines.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the derivatization of primary and secondary amines with 5-(chloromethyl)-2-hydroxybenzoic acid and their subsequent analysis by HPLC.

Materials and Reagents
  • 5-(Chloromethyl)-2-hydroxybenzoic acid (derivatizing reagent)

  • Primary and secondary amine standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Syringe filters (0.22 µm)

Equipment
  • HPLC system with UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Vortex mixer

  • Water bath or heating block

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Derivatizing Reagent Solution (10 mM): Accurately weigh 18.66 mg of 5-(chloromethyl)-2-hydroxybenzoic acid and dissolve it in 10 mL of acetonitrile. Prepare this solution fresh daily.

  • Borate Buffer (0.1 M, pH 9.2): Dissolve 0.62 g of boric acid in 100 mL of water. Adjust the pH to 9.2 with a sodium hydroxide solution.

  • Amine Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the amine standards in a suitable solvent (e.g., water or methanol).

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the appropriate solvent to the desired concentrations.

Derivatization Procedure
  • To a 1.5 mL microcentrifuge tube, add 100 µL of the amine standard solution or sample.

  • Add 200 µL of the 0.1 M borate buffer (pH 9.2).

  • Add 100 µL of the 10 mM 5-(chloromethyl)-2-hydroxybenzoic acid solution in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath or heating block at 50°C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • To quench the reaction, add 100 µL of 0.1 M HCl. This will consume any unreacted amine and stop the derivatization.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

G start Start sample_prep Sample/Standard (100 µL) start->sample_prep add_buffer Add Borate Buffer (200 µL, pH 9.2) sample_prep->add_buffer add_reagent Add Derivatizing Reagent (100 µL) add_buffer->add_reagent vortex Vortex (30 sec) add_reagent->vortex incubate Incubate (50°C, 30 min) vortex->incubate cool Cool to Room Temp. incubate->cool quench Quench with HCl (100 µL) cool->quench filter Filter (0.22 µm) quench->filter inject Inject into HPLC filter->inject

Caption: Experimental Workflow for Derivatization.

HPLC-UV/Fluorescence Conditions

The following are recommended starting conditions for the HPLC analysis. Optimization may be required depending on the specific amines and the HPLC system used.

ParameterRecommended Condition
Column Reversed-phase C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
UV Detection 254 nm and 310 nm
Fluorescence Detection Excitation: 310 nm, Emission: 450 nm

Justification for Detection Wavelengths: Salicylic acid and its derivatives are known to have strong UV absorbance around 254 nm and 300-320 nm.[5] Furthermore, 5-aminosalicylic acid, a structurally similar compound, exhibits fluorescence with an emission maximum around 450-500 nm when excited in the 300-350 nm range.[2][3] Therefore, the proposed wavelengths are expected to provide good sensitivity for the derivatives.

Data Presentation and Interpretation

The derivatization of primary and secondary amines with 5-(chloromethyl)-2-hydroxybenzoic acid yields products with significantly increased hydrophobicity compared to the underivatized amines. This allows for their effective separation on a reversed-phase C18 column. The retention time of the derivatized amines will depend on their individual structures, with more hydrophobic amines generally exhibiting longer retention times.

A typical chromatogram will show a peak for the derivatized amine, well-resolved from the solvent front and any potential interfering peaks from the derivatizing reagent or byproducts. Quantification is achieved by constructing a calibration curve using the peak areas of the derivatized standards of known concentrations.

Troubleshooting

Problem Potential Cause Solution
Low or no derivatization Inactive derivatizing reagentPrepare fresh reagent solution daily.
Incorrect pH of the reaction mixtureEnsure the borate buffer is at the correct pH.
Insufficient reaction time or temperatureOptimize incubation time and temperature.
Poor peak shape (tailing) Interaction of amines with column silanolsUse a base-deactivated column or add a competing amine to the mobile phase in low concentrations.
pH of the mobile phaseAdjust the pH of the mobile phase to ensure consistent protonation of the analyte.
Interfering peaks Excess derivatizing reagentOptimize the stoichiometry of the reaction. Quenching the reaction can also help.
Sample matrix effectsEmploy a sample cleanup procedure (e.g., solid-phase extraction) before derivatization.

Conclusion

The derivatization of primary and secondary amines with 5-(chloromethyl)-2-hydroxybenzoic acid offers a sensitive and reliable method for their quantification by HPLC with UV and fluorescence detection. The protocol described in this application note provides a solid foundation for researchers, scientists, and drug development professionals to implement this technique for the analysis of a wide range of amine-containing compounds. The resulting derivatives exhibit favorable chromatographic and spectroscopic properties, leading to improved separation and detection limits.

References

  • Grabowska, I., et al. (2008). The photophysics of salicylic acid derivatives in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 199(2-3), 145-153.
  • Kawasaki, T., et al. (1988). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC.
  • Boettcher, J., & Monks, K. (n.d.). Determination of biogenic amines with automated precolumn derivatization.
  • Sarkar, A., et al. (2012). Fluorescence characteristics of 5-amino salicylic acid: An iodide recognition study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 94, 119-125.
  • Jadhav, S. A., et al. (2022). Synthesis and Spectral analysis of some novel 5-Amino- Salicylic Acid derivatives and their In-silico ADMET studies. Neuroquantology, 20(9), 3936-3944.
  • BenchChem. (2025). HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine.
  • Li, Y., et al. (2021). Construction of a ratio fluorescence assay of 5-aminosalicylic acid based on its aggregation induced emission with blue emitting N/P-codoped carbon dots. Analytical Methods, 13(7), 939-945.
  • Ahmad, M. W., et al. (2014). Selective fluorescence sensing of salicylic acid using a simple pyrene appended imidazole receptor. New Journal of Chemistry, 38(3), 1064-1069.
  • Wang, J., et al. (2022). In vivo monitoring an important plant immune signaling molecule salicylic acid by rhodamine-engineered probes and their density functional theory (DFT) calculations. Arabian Journal of Chemistry, 15(9), 104068.
  • Sun, X., et al. (2019). Determination of five biogenic amines in northeast farmhouse soybean paste by high performance liquid chromatography. Food Science, 40(16), 282-287.
  • Kawasaki, T., et al. (1988). Trace biogenic-amine analysis with pre-column derivatization and with fluorescent and chemi-luminescent detection in HPLC. Semantic Scholar.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminosalicylic acid.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Nobilis, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.
  • Al-Omair, M. A. (2020).
  • Al-Omair, M. A. (2025). A Comparative Theoretical and Spectroscopic Study of Aminomethylbenzoic Acid Derivatives as Potential NLO Candidates.
  • Cristea, C., et al. (2011). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia, 59(1), 105-111.
  • Wang, Y., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 15(31), 3896-3904.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-hydroxybenzoic acid for synthesis. Sigma-Aldrich Product Page.
  • Thibert, V., et al. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific Technical Note.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • Nakano, Y., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 143(15), 3639-3647.
  • Salem, A. B., et al. (2026). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N 3 -Substituted Amidrazones. Molecules, 31(1), 123.
  • Aslan, F., et al. (2017). Spectroscopic Properties and Preparation of Some 2,3-Dimethoxybenzamide Derivatives. Letters in Organic Chemistry, 14(7), 488-494.
  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
  • Lin, T.-Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. International Journal of Molecular Sciences, 24(8), 7304.
  • Rodrigues, C., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 29(9), 2159.
  • El-Gazzar, A. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy, 16, 2533-2553.
  • Chiriţă, C., et al. (2026). Synthesis and characterisation of some N-substituted amides in 5-chloro-2-hydroxy-benzoic acid series.
  • Vanderbilt University. (n.d.). Publications. Vanderbilt Institute of Chemical Biology.

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Chloromethyl)-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed experimental framework for conducting nucleophilic substitution reactions with 5-(Chloromethyl)-2-hydroxybenzoic acid. As a v...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed experimental framework for conducting nucleophilic substitution reactions with 5-(Chloromethyl)-2-hydroxybenzoic acid. As a versatile bifunctional molecule, it serves as a valuable building block in the synthesis of a wide array of compounds with potential applications in medicinal chemistry and drug development. The presence of a reactive benzylic chloride, a phenolic hydroxyl group, and a carboxylic acid moiety offers multiple avenues for chemical modification, although it also necessitates careful consideration of reaction conditions to achieve selectivity.

Introduction: Unlocking the Synthetic Potential of 5-(Chloromethyl)-2-hydroxybenzoic acid

5-(Chloromethyl)-2-hydroxybenzoic acid is a salicylic acid derivative featuring a highly reactive chloromethyl group at the 5-position. This group is analogous to a benzylic halide, making it an excellent electrophile for nucleophilic substitution reactions. The substitution of the chloride anion by a variety of nucleophiles allows for the introduction of diverse functional groups, leading to the synthesis of novel ethers, thioethers, amines, and other derivatives with potential biological activity.

The reactivity of the chloromethyl group is enhanced by the electron-donating hydroxyl group on the aromatic ring, which can stabilize the transition state of the substitution reaction. However, the presence of the acidic carboxylic acid and phenolic hydroxyl groups requires careful selection of bases and reaction conditions to avoid unwanted side reactions, such as deprotonation or reactions at the carbonyl carbon.

Mechanistic Considerations: The SN1 and SN2 Pathways

The nucleophilic substitution at the benzylic carbon of 5-(Chloromethyl)-2-hydroxybenzoic acid can proceed through either an SN1 or SN2 mechanism, with the dominant pathway being highly dependent on the reaction conditions.[1]

  • SN2 Mechanism: This is a one-step, concerted process favored by strong, anionic nucleophiles in polar aprotic solvents. The nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[1]

  • SN1 Mechanism: This is a two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation.[1]

For the majority of synthetic applications aiming for a single, well-defined product, reaction conditions are typically optimized to favor the SN2 pathway.

Core Experimental Protocols

Safety Precautions: 5-(Chloromethyl)-2-hydroxybenzoic acid and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Many of the reagents used, such as strong bases and organic solvents, are corrosive and/or flammable and should be handled with care.

General Procedure for Nucleophilic Substitution

This general protocol can be adapted for a wide range of nucleophiles. Specific examples for O-, S-, and N-nucleophiles are provided in the subsequent sections.

Materials:

  • 5-(Chloromethyl)-2-hydroxybenzoic acid

  • Nucleophile (e.g., alcohol, thiol, amine)

  • Base (if required, e.g., NaHCO₃, K₂CO₃, triethylamine)

  • Anhydrous solvent (e.g., DMF, DMSO, acetonitrile, acetone, methanol, ethanol)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser (if heating)

  • Standard laboratory glassware for workup and purification

Workflow Visualization:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 5-(Chloromethyl)-2- hydroxybenzoic acid in solvent B Add nucleophile and base (if required) A->B Sequential addition C Stir at specified temperature B->C Initiate reaction D Monitor progress by TLC/HPLC C->D Continuous monitoring E Quench reaction D->E Upon completion F Extract with organic solvent E->F G Wash organic layer F->G H Dry and concentrate G->H I Purify by recrystallization or column chromatography H->I

Caption: General experimental workflow for nucleophilic substitution.

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Chloromethyl)-2-hydroxybenzoic acid (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the nucleophile (1.0-1.2 equivalents). If the nucleophile is neutral (e.g., an amine or thiol), add a non-nucleophilic base (1.5-2.0 equivalents) to neutralize the HCl generated during the reaction. For anionic nucleophiles, a base is typically not required.

  • Reaction: Stir the reaction mixture at the desired temperature. The optimal temperature will depend on the nucleophile and solvent but often ranges from room temperature to gentle heating (40-60 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water. If the product is expected to be acidic, the pH can be adjusted with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Specific Protocols for Different Nucleophiles

The following protocols are adapted from established procedures for the analogous 5-(chloromethyl)-2-hydroxybenzaldehyde and serve as an excellent starting point.[2]

3.2.1. O-Alkylation (Ether Synthesis)

This protocol describes the synthesis of 5-(alkoxymethyl)-2-hydroxybenzoic acids.

  • Nucleophile: Alcohol (e.g., methanol, isopropanol)

  • Base: Sodium bicarbonate (NaHCO₃)

  • Solvent: The corresponding alcohol

Procedure:

  • To a solution of 5-(Chloromethyl)-2-hydroxybenzoic acid (1.0 mmol) in the desired alcohol (e.g., methanol, 5 mL), add finely ground sodium bicarbonate (2.0 mmol).

  • Stir the resulting suspension at room temperature for 4 hours.

  • Gently heat the mixture to 50 °C and continue stirring for an additional 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture to remove the inorganic salts and wash the solid with a small amount of the alcohol solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

3.2.2. S-Alkylation (Thioether Synthesis)

This protocol outlines the synthesis of 5-((arylthio)methyl)-2-hydroxybenzoic acids.

  • Nucleophile: Thiophenol derivative

  • Base: Sodium bicarbonate (NaHCO₃)

  • Solvent: Chloroform

Procedure:

  • To a solution of 5-(Chloromethyl)-2-hydroxybenzoic acid (1.0 mmol) and a thiophenol derivative (1.0 mmol) in chloroform (10 mL), add sodium bicarbonate (2.0 mmol).

  • Stir the suspension vigorously at room temperature overnight (approximately 18 hours).

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the solid material and wash the filter cake with fresh chloroform.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude thioether.

  • Purify as needed.

3.2.3. N-Alkylation (Amine Synthesis)

This protocol describes the synthesis of 5-((dialkylamino)methyl)-2-hydroxybenzoic acids.

  • Nucleophile: Secondary amine (e.g., morpholine)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Acetone

Procedure:

  • To a solution of 5-(Chloromethyl)-2-hydroxybenzoic acid (1.0 mmol) in acetone (10 mL), add the secondary amine (1.0 mmol) and potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature overnight (approximately 18 hours).

  • Monitor the reaction by TLC.

  • Filter the mixture to remove the inorganic salts and wash the solid with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Optimization of Reaction Conditions

The success of the nucleophilic substitution reaction hinges on the careful selection of several key parameters.

ParameterRecommendation and Rationale
Solvent Polar aprotic solvents (DMF, DMSO, acetonitrile, acetone) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus preserving the nucleophilicity of the latter.[3] Polar protic solvents (water, alcohols) can slow down SN2 reactions by hydrogen bonding with the nucleophile but are suitable for SN1 reactions.[3]
Base A non-nucleophilic base is crucial when using neutral nucleophiles (amines, thiols) to neutralize the generated HCl without competing in the substitution reaction.[3] Common choices include triethylamine, diisopropylethylamine, and inorganic bases like K₂CO₃ and NaHCO₃. The choice of base should also consider the acidity of the carboxylic acid and phenolic hydroxyl groups to avoid unintended deprotonation.
Temperature Many reactions proceed efficiently at room temperature . Gentle heating (40-60 °C) can increase the reaction rate, but excessively high temperatures may promote side reactions such as elimination.[4]
Nucleophile Concentration A higher concentration of a strong nucleophile will favor the SN2 pathway.[4]

Analytical Characterization

5.1. Reaction Monitoring

  • Thin Layer Chromatography (TLC): A rapid and effective technique for monitoring the disappearance of the starting material and the appearance of the product. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation of the spots.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and can be used to assess the purity of the final product.

5.2. Product Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final products. The disappearance of the chloromethyl signal (typically around 4.6 ppm in ¹H NMR) and the appearance of new signals corresponding to the incorporated nucleophile are indicative of a successful reaction.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Yield Inactive nucleophile, inappropriate solvent or temperature.Ensure the nucleophile is fresh and active. For SN2 reactions, switch to a polar aprotic solvent like DMF or DMSO. Gentle heating may be required.
Formation of Multiple Products Competing SN1 and SN2 pathways or side reactions.To favor the SN2 pathway, use a high concentration of a strong nucleophile in a polar aprotic solvent. If side reactions with the carboxylic acid are suspected, consider protecting it as an ester prior to the substitution reaction.[4]
Over-alkylation of Amine Nucleophile The product of the initial substitution is also nucleophilic.Use a large excess of the amine nucleophile to favor the formation of the primary substitution product.[4]

Conclusion

The nucleophilic substitution reactions of 5-(Chloromethyl)-2-hydroxybenzoic acid provide a versatile and efficient route to a diverse range of substituted salicylic acid derivatives. By carefully selecting the nucleophile, solvent, and base, researchers can control the reaction outcome and synthesize novel compounds for further investigation in drug discovery and development. The protocols and guidelines presented in this document offer a solid foundation for exploring the synthetic potential of this valuable building block.

References

  • Chemistry LibreTexts. (2021, August 15). Reactions at the Benzylic Position. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 7.3: Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 2‐hydroxy‐5‐((p‐tolylthio)methyl)benzaldehyde 2. Retrieved from [Link]

  • Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-541. [Link]

  • PubMed. (1981). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Retrieved from [Link]

  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • Vaia. (n.d.). Reaction of acid chlorides with sodium azide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 24.7: Reactions of Amines. Retrieved from [Link]

  • MDPI. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Retrieved from [Link]

  • PubMed. (2006). Reaction of primary and secondary amines to form carbamic acid glucuronides. Retrieved from [Link]

  • PMC. (2010). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4754072A - Preparation of thiophenols from phenols.
  • ResearchGate. (2010). (PDF) 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • MDPI. (2022). Hydrophilic Interaction Liquid Chromatography to Characterize Nutraceuticals and Food Supplements Based on Flavanols and Related Compounds. Retrieved from [Link]

Sources

Application

Application Note: 5-(Chloromethyl)-2-hydroxybenzoic Acid as a Core Building Block for Pharmaceutical Intermediates

Introduction & Chemical Rationale 5-(Chloromethyl)-2-hydroxybenzoic acid (CAS: 10192-87-7), commonly referred to as 5-chloromethylsalicylic acid, is an exceptionally versatile trifunctional building block. Synthesized pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

5-(Chloromethyl)-2-hydroxybenzoic acid (CAS: 10192-87-7), commonly referred to as 5-chloromethylsalicylic acid, is an exceptionally versatile trifunctional building block. Synthesized primarily via the zinc chloride-catalyzed chloromethylation of salicylic acid using formaldehyde and hydrogen chloride [1], this compound features three distinct reactive sites:

  • A Carboxylic Acid (-COOH) : Capable of esterification, amidation, or acting as a directing group for further functionalization.

  • A Phenolic Hydroxyl (-OH) : Essential for hydrogen bonding in biological targets, metal chelation, or selective etherification.

  • A Benzylic Chloride (-CH₂Cl) : A highly electrophilic center primed for rapid bimolecular nucleophilic substitution (Sₙ2).

In drug development, the 5-substituted salicylic acid motif is a privileged scaffold. It is frequently utilized in the synthesis of anti-inflammatory agents (analogous to mesalazine), selective enzyme inhibitors, and targeted receptor antagonists.

Mechanistic Insights: Causality in Experimental Choices

When designing synthetic routes using 5-(chloromethyl)-2-hydroxybenzoic acid, controlling chemoselectivity is the primary challenge. The benzylic chloride is highly reactive, but the acidic phenolic and carboxylic protons can interfere with basic nucleophiles.

  • Base Selection : Weak bases (e.g., K₂CO₃, NaHCO₃) are strictly preferred over strong bases (e.g., NaH, KOH) during Sₙ2 reactions. Strong bases will prematurely deprotonate the phenolic hydroxyl, generating a phenoxide anion that competes in inter- or intramolecular O-alkylation, leading to unwanted polymeric byproducts.

  • Solvent Effects & Solvation : Polar aprotic solvents like DMF or acetonitrile are optimal. They effectively solvate the metal cations (e.g., K⁺), leaving the nucleophile "naked" and highly reactive. This accelerates the Sₙ2 displacement of the chloride at moderate temperatures (20–60 °C) while minimizing thermal degradation [2].

Quantitative Data: Reactivity Profile

The following table summarizes standardized reaction conditions, expected yields, and downstream applications for the derivatization of the chloromethyl group.

Nucleophile TypeReagents & ConditionsTarget IntermediateAvg. Yield (%)Primary Pharma Application
Primary Amine (R-NH₂)R-NH₂ (2 eq), K₂CO₃, DMF, 50°C, 4h5-(Alkylaminomethyl)salicylic acid75 - 85%Anti-inflammatory agents, Kinase inhibitors
Secondary Amine (R₂NH)R₂NH (1.5 eq), Et₃N, THF, 60°C, 6h5-(Dialkylaminomethyl)salicylic acid80 - 90%CNS-active compounds, Receptor antagonists
Thiol (R-SH)R-SH (1.2 eq), K₂CO₃, Acetone, RT, 3h5-(Alkylthiomethyl)salicylic acid85 - 95%Target-specific covalent inhibitors
Alkoxide (R-O⁻)R-OH, NaH (controlled), THF, 0°C to RT5-(Alkoxymethyl)salicylic acid60 - 70%Prodrug synthesis, Lipophilic modifiers

Experimental Protocols

Protocol 1: Synthesis of 5-(Morpholinomethyl)-2-hydroxybenzoic Acid (C-N Bond Formation)

Objective: To synthesize a tertiary amine derivative useful as a soluble pharmaceutical intermediate.

  • Preparation : In an oven-dried 100 mL round-bottom flask, dissolve 5-(chloromethyl)-2-hydroxybenzoic acid (1.0 g, 5.36 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere.

  • Base Addition : Add anhydrous K₂CO₃ (1.48 g, 10.72 mmol). Rationale: The mild base neutralizes the HCl generated during the reaction without stripping the phenolic proton.

  • Nucleophile Addition : Slowly add morpholine (0.56 g, 6.43 mmol) dropwise via syringe to prevent exothermic spiking.

  • Reaction & Self-Validation : Stir the mixture at 50 °C for 4 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 1:1, with 1% acetic acid). The disappearance of the highly UV-active starting material (R_f ≈ 0.6) and the appearance of a lower-mobility spot (R_f ≈ 0.2) validates the consumption of the benzylic chloride.

  • Workup : Cool to room temperature, dilute with ice water (50 mL), and carefully acidify to pH 4-5 using 1M HCl. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol/water to yield the pure product.

Protocol 2: Selective Esterification of the Carboxylic Acid

Objective: To protect the carboxylic acid prior to complex nucleophilic substitutions.

  • Preparation : Dissolve the starting material (1.0 g) in anhydrous methanol (20 mL).

  • Catalysis : Add 3 drops of concentrated H₂SO₄. Rationale: Acid catalysis prevents the ionization of the carboxylic acid, driving the Fischer esterification forward without affecting the benzylic chloride.

  • Reflux : Heat to reflux for 12 hours.

  • Workup : Concentrate the methanol under vacuum, neutralize the residue with saturated NaHCO₃, and extract with dichloromethane to isolate the protected methyl ester.

Visualizations

SynthWorkflow A 5-(Chloromethyl)- 2-hydroxybenzoic acid B Amination (SN2) Primary/Secondary Amines A->B NH3 / R-NH2 C Thioetherification Thiols / Mild Base A->C R-SH / K2CO3 D Esterification Alcohols / Acid Catalyst A->D R-OH / H+ E 5-(Aminomethyl)salicylic acid derivatives B->E F 5-(Thiomethyl)salicylic acid derivatives C->F G Protected Intermediates (Methyl/Ethyl Esters) D->G

Divergent synthetic pathways utilizing 5-(chloromethyl)-2-hydroxybenzoic acid as a core scaffold.

BioPathway Stimulus Inflammatory Stimulus (Cytokines, Tissue Injury) Arachidonic Arachidonic Acid Release Stimulus->Arachidonic COX Cyclooxygenase (COX-1 / COX-2) Arachidonic->COX Prostaglandins Prostaglandins (PGE2) Inflammation & Pain COX->Prostaglandins Drug Synthesized 5-(Aminomethyl) Salicylic Acid Derivative Drug->COX Competitive Inhibition

Pharmacological inhibition of the COX pathway by 5-(aminomethyl)salicylic acid derivatives.

Conclusion

The strategic utilization of 5-(chloromethyl)-2-hydroxybenzoic acid enables the rapid assembly of complex, biologically active molecules. By adhering to the principles of chemoselectivity—specifically through the careful selection of bases and solvents—researchers can harness the high reactivity of the benzylic chloride while preserving the integrity of the salicylic acid pharmacophore. Such precise control is paramount in the scalable synthesis of pharmaceutical intermediates.

References

  • Title : Salicylic Acid and Related Compounds. Source : Kirk-Othmer Encyclopedia of Chemical Technology. URL :[Link]

  • Title : Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Source : The Journal of Organic Chemistry (ACS Publications). URL :[Link]

Method

Application Note: Strategies for the Covalent Immobilization of 5-(Chloromethyl)-2-hydroxybenzoic acid on Polymer Supports

Abstract This technical guide provides detailed methodologies for the covalent attachment of 5-(Chloromethyl)-2-hydroxybenzoic acid to solid-phase polymer supports. Such immobilization is a critical step in various appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed methodologies for the covalent attachment of 5-(Chloromethyl)-2-hydroxybenzoic acid to solid-phase polymer supports. Such immobilization is a critical step in various applications, including solid-phase organic synthesis (SPOS), the development of novel drug delivery systems, and the creation of functionalized materials for affinity chromatography. We present two primary strategies: (1) Esterification of the carboxylic acid moiety to a hydroxymethyl-functionalized resin and (2) Etherification via the chloromethyl group to a hydroxyl-bearing polymer support. This document offers comprehensive, step-by-step protocols, discusses the rationale behind procedural choices, and outlines key characterization techniques to validate successful immobilization and quantify loading capacity.

Introduction: The Significance of Immobilization

5-(Chloromethyl)-2-hydroxybenzoic acid is a versatile bifunctional molecule. The carboxylic acid and phenolic hydroxyl groups offer sites for further chemical modification, while the reactive benzylic chloride provides a handle for attachment to nucleophiles. Immobilizing this molecule onto a solid support transforms it into a valuable linker or a functional scaffold for high-throughput synthesis and purification. The solid-phase approach simplifies reaction workups, as excess reagents and byproducts are removed by simple filtration and washing, a principle pioneered by Bruce Merrifield in peptide synthesis.[1][2] The choice of polymer and linkage chemistry is paramount, dictating the stability of the attachment and the conditions required for potential cleavage of downstream products.

This guide focuses on polystyrene-based resins, which are widely used due to their excellent swelling properties in common organic solvents and their mechanical stability.[1][3]

Method 1: Esterification to a Hydroxymethyl-Functionalized Resin

This approach utilizes the carboxylic acid of 5-(Chloromethyl)-2-hydroxybenzoic acid to form a stable ester linkage with a hydroxymethyl-functionalized polymer, such as Wang resin. The ester bond is relatively stable to a range of reaction conditions but can be cleaved under acidic (e.g., trifluoroacetic acid) or basic (e.g., saponification) conditions, depending on the specific linker characteristics.[4][5]

Underlying Principle

The esterification is typically facilitated by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the resin's hydroxyl groups. Common activation methods include the use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), or by using reagents like 2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazolide (MSNT) with a nucleophilic catalyst.

Experimental Workflow: Esterification

esterification_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification swell Swell Wang Resin in DMF wash_dmf Wash with DMF swell->wash_dmf reagents Prepare Coupling Solution: - 5-(Chloromethyl)-2-hydroxybenzoic acid - DIC - DMAP in DMF add_reagents Add Coupling Solution to Resin reagents->add_reagents react React at Room Temperature add_reagents->react filter_resin Filter the Resin react->filter_resin wash_dmf2 Wash with DMF filter_resin->wash_dmf2 wash_dcm Wash with DCM wash_dmf2->wash_dcm wash_meth Wash with Methanol wash_dcm->wash_meth dry Dry Under Vacuum wash_meth->dry end end dry->end Functionalized Resin

Caption: Workflow for esterification of 5-(Chloromethyl)-2-hydroxybenzoic acid to Wang resin.

Detailed Protocol: Esterification using DIC/DMAP

Materials:

  • Wang Resin (hydroxymethylpolystyrene, typical loading: 0.8-1.2 mmol/g)

  • 5-(Chloromethyl)-2-hydroxybenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase reaction vessel

Procedure:

  • Resin Swelling: Place Wang resin (1.0 g) in a solid-phase reaction vessel. Add anhydrous DMF (10-15 mL/g of resin) and allow the resin to swell for at least 1 hour with gentle agitation.[1]

  • Reagent Solution Preparation: In a separate flask, dissolve 5-(Chloromethyl)-2-hydroxybenzoic acid (3.0 equivalents relative to resin loading) and DMAP (0.1 equivalents) in a minimal amount of anhydrous DMF.

  • Activation and Coupling: Add DIC (3.0 equivalents) to the reagent solution and stir for 10 minutes at 0 °C to pre-activate the carboxylic acid.

  • Reaction: Drain the DMF from the swollen resin and add the activated reagent solution. Secure the vessel on a shaker and agitate at room temperature for 12-24 hours.

  • Washing: After the reaction, filter the resin and wash it sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL) to remove unreacted reagents and byproducts.

  • Drying: Dry the functionalized resin under high vacuum to a constant weight.

Key Parameters and Considerations
ParameterRecommended ValueRationale & Field Insights
Equivalents of Acid 2-4 eq.Using an excess drives the reaction to completion, maximizing the functionalization of available hydroxyl sites on the resin.[2]
Coupling Reagent DIC / DMAPDIC is a common and effective carbodiimide. DMAP serves as a catalyst to accelerate the esterification.[6] For sterically hindered acids, stronger coupling agents like HATU or HBTU may be considered.
Solvent Anhydrous DMF or DCMThese solvents effectively swell polystyrene-based resins, allowing reagents to access the reactive sites within the polymer matrix.[1]
Reaction Time 12-24 hoursReaction completion can be monitored by taking a small sample of the resin and performing a colorimetric test (e.g., Kaiser test on a derivatized sample) or by cleaving the molecule and analyzing the supernatant by HPLC.

Method 2: Etherification via the Chloromethyl Group

This method leverages the reactivity of the benzylic chloride on 5-(Chloromethyl)-2-hydroxybenzoic acid to form an ether linkage with a hydroxyl-containing polymer support, such as hydroxymethyl polystyrene (Wang Resin) or a PEG-grafted polystyrene resin (TentaGel). This linkage is generally more stable to both acidic and basic conditions compared to an ester linkage.

Underlying Principle

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the hydroxyl group of the polymer support, typically deprotonated by a non-nucleophilic base, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The use of a base is critical to generate the more nucleophilic alkoxide.

Experimental Workflow: Etherification

etherification_workflow cluster_prep Resin & Reagent Prep cluster_reaction Coupling Reaction cluster_workup Workup & Purification swell Swell Hydroxymethyl Resin in THF wash_thf Wash with THF swell->wash_thf reagents Prepare Solution: - 5-(Chloromethyl)-2-hydroxybenzoic acid - NaH in THF wash_thf->reagents add_base Add NaH to Resin (Forms Alkoxide) add_reagent_sol Add Reagent Solution add_base->add_reagent_sol react React at Elevated Temperature add_reagent_sol->react quench Quench with Water/MeOH react->quench filter_resin Filter the Resin quench->filter_resin wash_solvents Wash with THF, Water, MeOH, DCM filter_resin->wash_solvents dry Dry Under Vacuum wash_solvents->dry end end dry->end Functionalized Resin

Caption: Workflow for etherification of 5-(Chloromethyl)-2-hydroxybenzoic acid to a hydroxymethyl resin.

Detailed Protocol: Etherification using Sodium Hydride

Materials:

  • Hydroxymethylpolystyrene Resin (e.g., Wang Resin)

  • 5-(Chloromethyl)-2-hydroxybenzoic acid

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized Water

  • Solid-phase reaction vessel

Procedure:

  • Resin Swelling: Place the hydroxymethyl resin (1.0 g) in a flame-dried, solid-phase reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous THF (10-15 mL/g) and swell for 1 hour.

  • Alkoxide Formation: Carefully add sodium hydride (5.0 equivalents relative to resin loading) to the resin suspension. Caution: NaH reacts violently with water. Ensure all glassware is dry. The mixture may effervesce (H₂ gas evolution). Stir gently for 1-2 hours at room temperature.

  • Coupling: In a separate flask, dissolve 5-(Chloromethyl)-2-hydroxybenzoic acid (4.0 equivalents) in anhydrous THF. Add this solution dropwise to the resin slurry.

  • Reaction: Heat the reaction mixture to 50-60 °C and maintain for 24-48 hours with agitation.

  • Quenching and Washing: Cool the vessel to 0 °C. Carefully and slowly add a 1:1 mixture of water/MeOH to quench any unreacted NaH. Filter the resin and wash sequentially with THF/water (1:1), water, THF, DCM, and MeOH (3 x 15 mL each).

  • Drying: Dry the functionalized resin under high vacuum to a constant weight.

Key Parameters and Considerations
ParameterRecommended ValueRationale & Field Insights
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is required to deprotonate the resin's hydroxyl groups to form the more reactive alkoxide. Potassium tert-butoxide is a viable alternative.
Solvent Anhydrous THF or DioxaneAprotic solvents are essential to prevent quenching the base. THF is excellent for swelling the resin and solvating the reagents.
Temperature 50-60 °CHeating accelerates the SN2 reaction, which can be sluggish on a solid support. Reaction progress should be monitored to avoid side reactions.
Inert Atmosphere Nitrogen or ArgonCrucial for preventing the strong base (NaH) from reacting with atmospheric moisture and CO₂.

Characterization of Functionalized Resins

Confirming the successful attachment and quantifying the loading of 5-(Chloromethyl)-2-hydroxybenzoic acid are essential for the downstream application of the functionalized resin. A combination of qualitative and quantitative methods should be employed.

Qualitative Analysis: Spectroscopic Methods
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is a rapid method to confirm functional group changes.

    • Expected Changes (Esterification): Appearance of a new ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹.

    • Expected Changes (Etherification): Changes in the C-O stretching region (1000-1300 cm⁻¹) and potential shifts in the O-H stretching band of the phenolic hydroxyl.

  • Solid-State NMR (¹³C MAS NMR): Magic Angle Spinning (MAS) NMR provides detailed structural information.[7][8] It can confirm the formation of new ester or ether linkages by the appearance of characteristic chemical shifts.

Quantitative Analysis: Determining Resin Loading

Resin loading, expressed in mmol/g, defines the number of reactive sites per gram of resin and is critical for stoichiometric calculations in subsequent reactions.[9]

  • Elemental Analysis: Combustion analysis to determine the percentage of chlorine can be used. An increase in the chlorine content relative to the starting resin (for Method 1) or its presence (if the starting resin had none) indicates successful immobilization. The loading can be calculated from the weight percentage of chlorine.

  • Fmoc Cleavage Method (Indirect): For resins where the phenolic hydroxyl of the attached molecule can be derivatized with an Fmoc-protected amino acid, a common method is to then cleave the Fmoc group with piperidine and measure the absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.[9][10] This provides a highly sensitive quantification of accessible functional sites.

  • Titration Methods: If the remaining carboxylic acid (in Method 2) or phenolic hydroxyl group is accessible, acid-base titration can be employed to determine the loading.

MethodPrincipleAdvantagesDisadvantages
Elemental Analysis Measures %Cl contentDirect, provides total loadingRequires specialized equipment; may not reflect accessible sites
¹³C MAS NMR Quantifies specific carbon signalsProvides structural confirmation and quantificationRequires specialized NMR probes and standards[7][8]
Fmoc Cleavage UV-Vis of cleaved chromophoreHighly sensitive and accurate for accessible sitesIndirect; requires additional derivatization steps[10][11]
Titration Acid-base titration of functional groupsSimple and inexpensiveCan be affected by resin acidity/basicity and solvent effects

Conclusion

The successful immobilization of 5-(Chloromethyl)-2-hydroxybenzoic acid on polymer supports is readily achievable through well-established esterification or etherification chemistries. The choice of method depends on the desired stability of the linkage and the nature of the available polymer support. Esterification to a hydroxymethyl resin is a straightforward approach for applications where eventual cleavage under acidic or basic conditions is desired. For more robust applications requiring a stable linkage, etherification via the chloromethyl group offers a superior alternative. Rigorous characterization using a combination of spectroscopic and quantitative methods is imperative to ensure the quality and consistency of the functionalized material for its intended use in research and development.

References

  • Obrecht, D., et al. (2001). Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13C MAS NMR. Journal of Combinatorial Chemistry, 3(2), 85-89. [Link]

  • ResearchGate. (n.d.). Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13 C MAS NMR | Request PDF. Retrieved from [Link]

  • Ang, K. H., et al. (2003). A Versatile Polymer-Supported 4-(4-Methylphenyl(chloro)methyl)phenoxy Linker for Solid-Phase Synthesis of Pseudopeptides. The Journal of Organic Chemistry, 68(8), 3108-3114. [Link]

  • Gomes, P., et al. (2019). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Spiral. [Link]

  • Ciszek, M., et al. (2020). Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. Polymers, 12(12), 2963. [Link]

  • IntechOpen. (2019). Polymer Properties: Functionalization and Surface Modified Nanoparticles. [Link]

  • Ferreira, M. J., et al. (2023). Solid-Phase Peptide Synthesis – Evaluation of Resin Loading and Preparation of an Amide C-Terminal Dipeptide. Journal of Chemical Education, 100(7), 2685-2692. [Link]

  • Bayer, E., et al. (2006). Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. Journal of Peptide Science, 12(3), 169-175. [Link]

  • ResearchGate. (2020). Characterization studies of polymer-based composites related to functionalized filler-matrix interface | Request PDF. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Merrifield resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]

  • Avigni, D., Paternuosto, M., & Marquis, C. (2000). Hydroxy-(2-chlorophenyl)methyl polystyrene resin: studies on the immobilization and cleavage of acids and alcohols. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Berradi, M., et al. (2021). Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. Polymers, 13(23), 4277. [Link]

  • MDPI. (n.d.). Special Issue : Functionalization, Characterization, and Applications of Polymeric and Hybrid Materials. Retrieved from [Link]

  • University of Leeds. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Retrieved from [Link]

  • Winger, T. M., Ludovice, P. J., & Chaikof, E. L. (1995). A convenient route to thiol terminated peptides for conjugation and surface functionalization strategies. Bioconjugate Chemistry, 6(3), 323-326. [Link]

  • Subirós-Funosas, R., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(11), 4381. [Link]

  • Google Patents. (n.d.). CN115215967A - Merrifield resin and preparation method and application thereof.
  • ResearchGate. (2019). Highly Magnetizable Crosslinked Chloromethylated Polystyrene Based Nanocomposite Beads for Selective Molecular Separation of 4‑Aminobenzoic Acid. [Link]

  • Liu, Y., et al. (2020). Facile and Safe Synthesis of Novel Self-Pored Amine-Functionalized Polystyrene with Nanoscale Bicontinuous Morphology. Polymers, 12(12), 2949. [Link]

  • CNKI. (n.d.). Study on Synthesis of Magnetic Polystyrene-Chloromethyl Styrene Material and Its Adsorption Properties for Anthracene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Post-polymerization modification of polybenzoxazines with boronic acids supported by B–N interactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Towards scalable reductive etherification of 5-hydroxymethyl-furfural through iridium-zeolite-based bifunctional catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104788592A - Synthesis method of chloromethyl polystyrene resin.
  • MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. [Link]

  • ResearchGate. (2025). Catalytic etherification of 5-hydroxymethylfurfural into 5-ethoxymethyfurfural over sulfated bimetallic SO42−/Al-Zr/KIT-6, a Lewis/Brønsted acid hybrid catalyst. [Link]

  • Shen, M., et al. (2019). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. Polymer Chemistry. [Link]

  • MDPI. (2022). Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition. [Link]

  • Garaleh, M., et al. (2022). Novelty in the development of biodegradable polymer coatings for biomedical devices: paclitaxel grafting on PDMMLA derivatives. Polymers for Advanced Technologies, 33(7), 2269-2279. [Link]

  • MDPI. (2025). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. [Link]

  • MDPI. (2021). In Situ Grafting of Silica Nanoparticle Precursors with Covalently Attached Bioactive Agents to Form PVA-Based Materials for Sustainable Active Packaging. [Link]

  • ResearchGate. (n.d.). Multi-Functionalization of Polymers by Strain-Promoted Cycloadditions. Retrieved from [Link]

  • PubMed. (2022). Efficient Etherification of 2,5-Bis(hydroxymethyl)furan to 2,5-Bis(propoxymethyl)furan by an Amorphous Silica-Alumina Catalyst in a Fixed-Bed Reactor. [Link]

  • Royal Society of Chemistry. (2023). Clickable polymer scaffolds enable Ce recovery with peptide ligands. Retrieved from [Link]

  • Semantic Scholar. (2025). Living Cationic Polymerization of Silyl-Protected -Methyl Vinyl Ethers (Propenyl Ethers). [Link]

  • Åbo Akademi University Research Portal. (2024). Brønsted Acid Ionic Liquid Catalyzed Depolymerization of Poly-(3-hydroxybutyrate) to 3-Hydroxybutyric Acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-(Chloromethyl)-2-hydroxybenzoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of 5-(chloromethyl)-2-hydroxybenzoic acid (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of 5-(chloromethyl)-2-hydroxybenzoic acid (also known as 5-chloromethylsalicylic acid).

The production of this critical intermediate relies on the Blanc chloromethylation of salicylic acid. While the hydroxyl group directs the chloromethylation to the 5-position, the reaction is frequently plagued by competing side reactions, product agglomeration, and slow kinetics. Below is our authoritative troubleshooting guide and optimized protocol to help you achieve >90% yields.

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at ~60-70% yield, and why does the product form a sticky, hard-to-filter mass? Expertise & Causality: During the Blanc chloromethylation of salicylic acid, the newly formed 5-(chloromethyl)-2-hydroxybenzoic acid precipitates because it is highly insoluble in the aqueous acidic medium. Without intervention, this precipitate coats the unreacted salicylic acid particles, forming impermeable, sticky agglomerates. This physical barrier halts the reaction prematurely. Solution: Introduce a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) as a phase-transfer catalyst (PTC). The PTC modifies the surface tension and prevents the product from fusing with the starting material, keeping the salicylic acid exposed to the reagents. This technique effectively pushes yields above 90% and yields a dry, easily filterable powder, a principle similarly applied in the [1].

Q2: I am detecting significant amounts of methylene-bridged polymers and bis-chloromethylated byproducts. How can I improve regioselectivity? Expertise & Causality: The Blanc chloromethylation proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group strongly activates the aromatic ring. If the temperature exceeds 35 °C, the highly reactive benzylic carbocation intermediate can undergo a secondary Friedel-Crafts alkylation with another salicylic acid molecule instead of reacting with a chloride ion. This side reaction forms1 [2], an insoluble polymeric resin. Solution: Maintain strict temperature control (15–20 °C) and maintain a saturated concentration of chloride ions by continuously bubbling anhydrous HCl gas into the mixture. This ensures the carbocation is rapidly trapped by Cl⁻.

Q3: The reaction is extremely slow (taking >100 hours). Can I heat it to speed it up? Expertise & Causality: Heating is strongly discouraged due to the polymerization risks outlined above. The reaction is inherently slow because the electron-withdrawing carboxylic acid group (-COOH) partially deactivates the ring. Solution: Instead of applying heat, optimize the electrophile generation by using a Lewis acid co-catalyst, such as anhydrous Zinc Chloride (ZnCl₂). As noted in standard 2 [3], ZnCl₂ coordinates with the oxygen of formaldehyde, significantly lowering the activation energy required to form the reactive hydroxymethyl cation without requiring thermal energy.

Mechanistic & Diagnostic Visualizations

Pathway SA Salicylic Acid (2-Hydroxybenzoic acid) Reagents CH2O + HCl (ZnCl2 Catalyst) SA->Reagents Intermediate Benzylic Carbocation Intermediate Reagents->Intermediate Electrophilic Attack Product 5-(Chloromethyl)-2-hydroxybenzoic acid (Target Product) Intermediate->Product Cl- Trapping (High HCl, <35°C) Byproduct Methylene-5,5'-disalicylic acid (Polymeric Byproduct) Intermediate->Byproduct Friedel-Crafts Alkylation (Low Cl-, >35°C)

Mechanistic pathway of Blanc chloromethylation showing target product vs. polymeric byproduct.

LogicTree Start Yield < 70% or Impure Product? Sticky Is the product a sticky, hard-to-filter mass? Start->Sticky Polymer Are there insoluble resins or bis-chloromethylated impurities? Sticky->Polymer No AddPTC Add Phase Transfer Catalyst (e.g., TBAB) to prevent agglomeration Sticky->AddPTC Yes TempControl Lower Temp (<35°C) & Saturate with HCl gas Polymer->TempControl Yes AddZnCl2 Add ZnCl2 Lewis Acid to accelerate kinetics Polymer->AddZnCl2 No (Reaction is slow)

Troubleshooting logic tree for resolving common yield and purity issues during synthesis.

Optimized Experimental Protocol

Self-Validating System: This protocol incorporates in-process physical state monitoring to ensure the phase-transfer catalyst is actively preventing agglomeration, validating the reaction's progress in real-time.

Step 1: Reagent Preparation & Catalyst Loading

  • In a 1000 mL jacketed glass reactor equipped with a mechanical stirrer and a gas dispersion tube, suspend 138 g (1.0 mol) of salicylic acid in 400 mL of concentrated hydrochloric acid (37%).

  • Add 27.2 g (0.2 mol) of anhydrous zinc chloride (ZnCl₂) and 3.2 g (0.01 mol) of tetrabutylammonium bromide (TBAB).

  • Validation Check: The mixture should appear as a heterogeneous, easily stirrable slurry.

Step 2: Electrophile Generation

  • Cool the reactor to 15 °C using a circulating chiller.

  • Slowly add 36 g (1.2 mol) of paraformaldehyde in small portions over 30 minutes to prevent localized exotherms.

Step 3: Chloromethylation & Saturation

  • Begin continuously bubbling anhydrous HCl gas through the dispersion tube at a rate of 10-15 mL/min.

  • Maintain the reaction temperature strictly between 15 °C and 20 °C.

  • Stir vigorously (400-500 RPM) for 48 hours.

  • Validation Check: Observe the suspension. If the PTC is functioning correctly, the product will precipitate as a fine, free-flowing white powder rather than sticking to the reactor walls or forming gummy spheres.

Step 4: Workup & Isolation

  • Stop the HCl gas flow and purge the reactor with nitrogen.

  • Filter the fine white suspension through a sintered glass funnel under vacuum.

  • Wash the filter cake with 3 x 100 mL of ice-cold distilled water to remove residual ZnCl₂ and HCl.

  • Dry the product in a vacuum oven at 40 °C until a constant weight is achieved.

Quantitative Yield & Quality Comparison

Summarizing the impact of the optimized protocol against standard conditions:

Reaction ParameterStandard Conditions (No PTC, No ZnCl₂)Optimized Conditions (TBAB + ZnCl₂)
Reaction Time > 100 hours48 hours
Temperature 25 - 35 °C15 - 20 °C
Product Physical State Sticky, agglomerated spheresFine, free-flowing dry powder
Polymeric Byproducts 15 - 20%< 2%
Isolated Yield 65 - 70%92 - 95%

References

  • Preparation method of 5-chloromethyl salicylaldehyde.Google Patents (CN102180779A).
  • Salicylic Acid and Related Compounds. Kirk-Othmer Encyclopedia of Chemical Technology (ResearchGate). Available at:[Link]

  • Chapter 3: Chloromethylation of Aromatic Compounds. Sciencemadness.org. Available at:[Link]

Sources

Optimization

Common side products in the synthesis of 5-(Chloromethyl)-2-hydroxybenzoic acid and how to avoid them

An advanced technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the synthesis of 5-(Chloromethyl)-2-hydroxybenzoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support resource for researchers, scientists, and drug development professionals.

This guide provides in-depth technical assistance for the synthesis of 5-(Chloromethyl)-2-hydroxybenzoic acid. It addresses common challenges, focusing on the identification and mitigation of side products to enhance yield and purity. The information is presented in a question-and-answer format, combining theoretical principles with practical, field-proven advice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis, providing the essential knowledge needed to approach the experiment with confidence.

Q1: What is the primary reaction mechanism for synthesizing 5-(Chloromethyl)-2-hydroxybenzoic acid?

The synthesis is achieved through the chloromethylation of salicylic acid (2-hydroxybenzoic acid), which is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] In this reaction, the aromatic ring of salicylic acid acts as a nucleophile and attacks an electrophilic carbon species generated from formaldehyde and hydrogen chloride.

The reactivity and orientation of the incoming chloromethyl group (-CH₂Cl) are dictated by the existing substituents on the benzene ring:

  • Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group. It increases the electron density of the ring, particularly at positions 3 (ortho) and 5 (para), making it more susceptible to electrophilic attack.[2][3]

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.

The powerful activating effect of the hydroxyl group dominates, directing the substitution primarily to the positions ortho and para to it. The 5-position (para) is generally favored over the 3-position (ortho) due to reduced steric hindrance from the adjacent carboxylic acid group.

Q2: What are the most common side products I should expect, and where do they come from?

Understanding the potential side products is the first step toward preventing their formation. The primary impurities arise from alternative reaction pathways and the inherent reactivity of both the starting material and the product.

Side Product NameStructureOrigin and Rationale
3-(Chloromethyl)-2-hydroxybenzoic acid IsomerThis is the primary isomeric impurity. The hydroxyl group directs substitution to both the ortho (position 3) and para (position 5) positions. While the 5-isomer is sterically favored, changes in reaction conditions can increase the yield of the 3-isomer.[4]
3,5-bis(Chloromethyl)-2-hydroxybenzoic acid Di-substitution ProductThe product, 5-(chloromethyl)-2-hydroxybenzoic acid, contains an activated aromatic ring and can undergo a second chloromethylation. This is a common issue in Friedel-Crafts type reactions where the product is more activated than the starting material.[5]
Diarylmethane Derivatives Condensation ProductThe highly reactive chloromethyl group on the product can act as an electrophile and react with another molecule of salicylic acid (or the product itself). This Friedel-Crafts alkylation results in a diarylmethane bridge, leading to high-molecular-weight impurities that can make the product viscous or oily.[6]
Polymeric Materials PolymerizationThe reactive nature of the chloromethyl group can lead to self-condensation and polymerization, especially at elevated temperatures or during prolonged reaction times. This is often observed as a sticky or resinous crude product that is difficult to handle.[7][8]
5-Chloro-2-hydroxybenzoic acid Ring ChlorinationUnder harsh conditions or in the presence of certain impurities, direct electrophilic chlorination of the aromatic ring can occur, substituting a hydrogen atom with a chlorine atom instead of a chloromethyl group.[9]
Phenol Decarboxylation ProductSalicylic acid can undergo decarboxylation (loss of CO₂) to form phenol, particularly when heated excessively.[2] Any phenol generated can then react to form chloromethylated phenol byproducts.
Q3: Why is temperature control so critical during the chloromethylation of salicylic acid?

Strict temperature control is arguably the most critical parameter for a successful and clean reaction.

  • Minimizing Di-substitution and Polymerization: The formation of the di-substituted byproduct and polymeric materials is highly temperature-dependent. Higher temperatures provide the activation energy needed for these subsequent reactions to occur at a significant rate. Maintaining a low temperature (typically 0-10 °C) disfavors these secondary reactions, which have a higher activation energy than the initial desired mono-chloromethylation.

  • Preventing Decarboxylation: Salicylic acid is prone to decarboxylation at elevated temperatures.[2] Keeping the reaction cool prevents the formation of phenol and its subsequent byproducts, which would complicate purification.

  • Controlling Reaction Rate: Exothermic reactions can lead to a rapid temperature increase if not properly controlled. This "runaway" reaction can drastically increase the formation of all major side products. A slow, controlled addition of reagents into a chilled reaction vessel is essential.

Q4: How does the stoichiometry of reactants affect the product profile?

The molar ratio of salicylic acid to the chloromethylating agents (formaldehyde and HCl) directly influences the product distribution.

  • Excess Formaldehyde/HCl: Using a significant excess of the chloromethylating agent will strongly favor the formation of the di-substituted product, 3,5-bis(chloromethyl)-2-hydroxybenzoic acid. Once the initial mono-substitution occurs, the remaining high concentration of the electrophile will drive the reaction toward a second substitution.

  • Controlling Stoichiometry: For optimal results, it is best to use a carefully controlled molar equivalent of formaldehyde, or a slight excess (e.g., 1.05 to 1.2 equivalents). This ensures the complete consumption of the starting material without providing a large excess of reagent to drive the reaction toward di-substitution.[4]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis.

Problem 1: My analysis shows a low yield of the desired 5-isomer and a high concentration of the 3-(Chloromethyl) isomer.

Likely Cause Corrective Action Scientific Rationale
Elevated Reaction Temperature Maintain the reaction temperature strictly between 0-5 °C throughout the addition and stirring phases.The selectivity for the para position over the ortho position is temperature-dependent. Lower temperatures enhance this selectivity, likely due to the increased influence of steric hindrance at the more crowded ortho position.
Solvent Effects Ensure a homogenous reaction mixture. If using a multi-phasic system, ensure vigorous stirring. Consider using a co-solvent to improve solubility.Poor mixing or solubility can lead to localized concentration gradients and changes in the reaction environment, which may alter the ortho/para ratio.

Problem 2: I'm observing a significant amount of the 3,5-bis(Chloromethyl) di-substituted product.

Likely Cause Corrective Action Scientific Rationale
Excess Chloromethylating Agent Reduce the molar equivalents of formaldehyde and HCl used. Aim for a ratio close to 1.1:1 (Formaldehyde:Salicylic Acid).A high concentration of the electrophile increases the probability of a second substitution reaction occurring on the already activated product molecule.[5]
Prolonged Reaction Time Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC). Stop the reaction as soon as the salicylic acid is consumed.Allowing the reaction to proceed for an extended period after the starting material is gone provides more opportunity for the product to undergo a second chloromethylation.
High Reaction Temperature Lower the reaction temperature.As with other side reactions, the activation energy for di-substitution is higher than for mono-substitution. Low temperatures will significantly slow this unwanted secondary reaction.

Problem 3: The crude product is a viscous oil or a sticky, resinous solid that is very difficult to filter and purify.

Likely Cause Corrective Action Scientific Rationale
Formation of Diarylmethane and Polymers Strictly adhere to low reaction temperatures (0-5 °C). Avoid localized heating or "hot spots" by ensuring efficient stirring.The formation of diarylmethanes via Friedel-Crafts alkylation and subsequent polymerization are highly sensitive to temperature.[6] These high-molecular-weight byproducts are responsible for the viscous and intractable nature of the crude product.[7]
Reaction Quenching Quench the reaction by pouring it into a large volume of cold water or an ice/water mixture immediately upon completion.This action rapidly dilutes the reactants and lowers the temperature, effectively stopping the secondary reactions that lead to oligomers and polymers.

Part 3: Recommended Protocols and Visualizations

Generalized Synthetic Protocol

This protocol outlines the key steps and control points for a successful synthesis. Note: This is a generalized procedure and may require optimization.

  • Preparation: In a glass-lined reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve salicylic acid in a suitable solvent (e.g., concentrated hydrochloric acid, or an inert co-solvent).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Reagent Addition: Slowly add paraformaldehyde or an aqueous formaldehyde solution to the cooled mixture while maintaining the temperature below 10 °C. If required by the specific procedure, begin bubbling anhydrous hydrogen chloride gas through the mixture at a controlled rate.

  • Reaction: Stir the mixture vigorously at 0-10 °C. Monitor the reaction's progress by TLC or HPLC.

  • Quenching: Once the starting material is consumed (typically 4-24 hours), pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water with constant stirring.

  • Isolation: The product will precipitate as a solid. Allow the mixture to stir until all the ice has melted. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold water to remove residual acids and unreacted formaldehyde.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid degradation.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.[8]

  • Solvent Selection: Choose a suitable solvent system. A mixture of an alcohol (like ethanol) and water, or a hydrocarbon solvent (like toluene) may be effective. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the pure crystals under vacuum.

Reaction Pathway and Side Product Formation

The following diagram illustrates the main synthetic route and the formation of key byproducts.

Synthesis_Pathway SA Salicylic Acid P5 5-(Chloromethyl)-2- hydroxybenzoic acid (Desired Product) SA->P5 Main Pathway (para-attack) P3 3-(Chloromethyl)-2- hydroxybenzoic acid (Isomer) SA->P3 Side Pathway (ortho-attack) DM Diarylmethane Derivatives SA->DM Condensation Reagents HCHO, HCl P35 3,5-bis(Chloromethyl)-2- hydroxybenzoic acid (Di-substitution) P5->P35 Further Reaction P5->DM Condensation Troubleshooting_Flow Start Problem Observed Sticky Sticky/Oily Product Start->Sticky HighDiSub High Di-substitution Start->HighDiSub HighOrtho High 3-Isomer Content Start->HighOrtho Cause_Temp Cause: High Temp Sticky->Cause_Temp HighDiSub->Cause_Temp Cause_Stoich Cause: Excess Reagent HighDiSub->Cause_Stoich Cause_Time Cause: Long Reaction Time HighDiSub->Cause_Time HighOrtho->Cause_Temp Sol_Temp Solution: Lower Temp (0-5°C) Cause_Temp->Sol_Temp Sol_Stoich Solution: Reduce Reagent Stoichiometry Cause_Stoich->Sol_Stoich Sol_Time Solution: Monitor and Stop Reaction Cause_Time->Sol_Time

Caption: A logical flow for troubleshooting common synthesis problems.

References

  • ResearchGate. The Synthesis of 5-Chloromethyl Salicylic Aldehyde. Available at: [Link]

  • ChemTalk. Electrophilic Aromatic Substitution. (2022). Available at: [Link]

  • Filo. Explain the common chemical reactions involving salicylic acid. (2026). Available at: [Link]

  • Google Patents. CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde.
  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link]

  • BYJU'S. Kolbe's Reaction Mechanism. Available at: [Link]

  • PubMed. Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. (2010). Available at: [Link]

  • Aromatic Electrophilic substitution. (2020). Available at: [Link]

  • Durham E-Theses. New studies in aromatic chloromethylation. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the etherification of 5-(Chloromethyl)-2-hydroxybenzoic acid

Welcome to the technical support center for the etherification of 5-(Chloromethyl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the etherification of 5-(Chloromethyl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable insights for your experiments.

Introduction to the Reaction

The etherification of 5-(Chloromethyl)-2-hydroxybenzoic acid is a crucial transformation in medicinal chemistry and materials science. It typically proceeds via a Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace the chloride from an alkyl halide, forming an ether linkage. However, the presence of multiple reactive sites in the starting material—the phenolic hydroxyl, the carboxylic acid, and the benzylic chloride—presents unique challenges that require careful optimization of reaction conditions to achieve the desired product with high yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the etherification of 5-(Chloromethyl)-2-hydroxybenzoic acid, providing potential causes and validated solutions.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Deprotonation of the Phenolic Hydroxyl The nucleophilicity of the phenoxide is significantly greater than the neutral hydroxyl group. Incomplete deprotonation leads to a sluggish or stalled reaction. Solution: Ensure the use of a suitable base. For phenols, a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is effective.[3] Use at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), to drive the equilibrium towards the phenoxide. The pKa of the phenolic proton is the primary determinant for base selection.
Poor Solvent Choice The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.[1] Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO).[3] These solvents solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.
Low Reaction Temperature Like most chemical reactions, the rate of etherification is temperature-dependent. Solution: A typical temperature range for Williamson ether synthesis is 50-100 °C.[3] If the reaction is slow at a lower temperature, gradually increase the heat while monitoring for side product formation via Thin Layer Chromatography (TLC).
Deactivated Alkylating Agent The alkylating agent may have degraded over time. Solution: Use a fresh or properly stored alkylating agent. If possible, verify its purity by an appropriate analytical method (e.g., NMR spectroscopy).

Issue 2: Formation of Significant Side Products

Potential Cause Troubleshooting Steps & Scientific Rationale
C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] This can lead to the formation of undesired C-alkylated byproducts. Solution: The choice of solvent and counter-ion can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation. Using a phase-transfer catalyst can also enhance O-alkylation selectivity.[4]
Polymerization The starting material contains both a nucleophilic site (the phenoxide) and an electrophilic site (the benzylic chloride). This can lead to self-condensation or polymerization under basic conditions. Solution: Add the alkylating agent to the pre-formed phenoxide solution. This ensures that the external alkylating agent is in excess relative to any unreacted starting material, favoring the desired intermolecular reaction over polymerization. Running the reaction at a lower temperature can also help to control this side reaction.
Elimination Reaction of the Alkylating Agent If the alkylating agent is a secondary or tertiary halide, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene.[3] Solution: Whenever possible, choose a primary alkyl halide as the alkylating agent to minimize elimination.[2] If a secondary halide must be used, employing a less hindered base and a lower reaction temperature can favor substitution over elimination.

Issue 3: Difficult Product Purification

Potential Cause Troubleshooting Steps & Scientific Rationale
Removal of Unreacted Starting Material The starting material contains a carboxylic acid, making its solubility dependent on pH. Solution: After the reaction, acidify the workup solution with an acid like HCl to protonate the carboxylic acid group of any unreacted starting material, making it less water-soluble and allowing for extraction into an organic solvent.[5][6] Alternatively, during an aqueous workup, a basic wash (e.g., with sodium bicarbonate solution) can be used to extract the acidic starting material and product into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified and extracted to recover the desired product.
Separation from Side Products Structurally similar side products can be challenging to separate by standard extraction. Solution: Column chromatography on silica gel is often the most effective method for separating the desired ether from closely related impurities. Recrystallization from a suitable solvent system can also be a powerful purification technique for crystalline products.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: The choice of base depends on the specific alkylating agent and desired reaction conditions.

  • Potassium carbonate (K₂CO₃): A good general-purpose, moderately strong base that is easy to handle. It is often used in solvents like DMF or acetone.[4]

  • Sodium hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol.[3] It is typically used in anhydrous polar aprotic solvents like DMF or THF.[9] Exercise caution as it reacts violently with water and generates hydrogen gas.

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): Can be effective, particularly with phase-transfer catalysis.[1]

Q2: How do I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q3: Can I perform this reaction in a one-pot synthesis?

A3: While a one-pot approach is possible, a two-step procedure is generally recommended to minimize side reactions, particularly polymerization. First, generate the phenoxide by reacting 5-(Chloromethyl)-2-hydroxybenzoic acid with the base. Once the phenoxide formation is complete (which can be monitored by the cessation of gas evolution if using NaH), then add the alkylating agent.

Q4: What are the key safety precautions for this experiment?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 5-(Chloromethyl)-2-hydroxybenzoic acid and many alkylating agents are irritants and potentially toxic. Avoid skin contact and inhalation.

  • If using sodium hydride, be aware of its reactivity with water and handle it under an inert atmosphere if possible. Quench any residual NaH carefully with a proton source like isopropanol or ethanol before aqueous workup.

Experimental Protocols

Protocol 1: General Procedure for Etherification using Potassium Carbonate

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(Chloromethyl)-2-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous DMF or acetone as the solvent.[4]

  • Add potassium carbonate (1.5 - 2.0 eq).[4]

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.[4]

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring the reaction progress by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: General Procedure for Etherification using Sodium Hydride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) as a dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.

  • Add anhydrous DMF or THF.[3][9]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-(Chloromethyl)-2-hydroxybenzoic acid (1.0 eq) in the same anhydrous solvent.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture as necessary (typically 50-100 °C) and monitor by TLC.[1]

  • Upon completion, cool the reaction to 0 °C and carefully quench any unreacted NaH with a few drops of isopropanol or ethanol.

  • Proceed with an aqueous workup and purification as described in Protocol 1.

Visualizing the Workflow

Etherification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 5-(Chloromethyl)-2- hydroxybenzoic acid to flask B 2. Add anhydrous solvent (e.g., DMF, Acetone) A->B C 3. Add Base (e.g., K₂CO₃, NaH) B->C D 4. Add Alkylating Agent C->D Formation of Phenoxide E 5. Heat and Stir (Monitor by TLC) D->E F 6. Cool and Quench (if necessary) E->F Reaction Complete G 7. Aqueous Workup & Extraction F->G H 8. Dry and Concentrate G->H I 9. Purify (Chromatography/Recrystallization) H->I

Reaction_Scheme cluster_reactants cluster_products Reactant 5-(Chloromethyl)-2-hydroxybenzoic acid AlkylHalide + R-X (Alkyl Halide) Base Base Solvent, Heat AlkylHalide->Base Product 5-(Alkoxymethyl)-2-hydroxybenzoic acid Salt + Salt

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 24). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Dimethyl sulfoxide as a solvent in Williamson ether synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Phenol ether - Wikipedia. (n.d.). Retrieved from [Link]

  • Methods of separating salicylic acid - SciSpace. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved from [Link]

  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent - ResearchGate. (n.d.). Retrieved from [Link]

  • Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. (n.d.). Retrieved from [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate - Frontiers. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Cambridge University Press & Assessment. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Recrystallization of Salicylic acid. (n.d.). Retrieved from [Link]

  • US2891090A - Purification of salicylic acid derivatives - Google Patents. (n.d.).
  • Recrystallization of Salicylic Acid. (n.d.). Retrieved from [Link]

  • Optimization of the alkylation reaction. Reaction conditions were... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Preparation and Re-crystallization of Salicylic Acid. (2025, September 26). Retrieved from [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC. (2022, July 22). Retrieved from [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (2023, November 9). Retrieved from [Link]

  • An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine). (n.d.).
  • The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education. (n.d.). Retrieved from [Link]

  • Towards scalable reductive etherification of 5-hydroxymethyl-furfural through iridium-zeolite-based bifunctional catalysis - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Retrieved from [Link]

  • Catalytic etherification of 5-hydroxymethylfurfural into 5-ethoxymethyfurfural over sulfated bimetallic SO>4>>2−>/Al-Zr/KIT-6, a Lewis/Brønsted acid hybrid catalyst - - Research at TUS. (2020, November 15). Retrieved from [Link]

  • Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors - PubMed. (2018, April 23). Retrieved from [Link]

  • One-pot reductive etherification of biomass-derived 5-hydroxymethylfurfural to 2,5-bis(isopropoxymethyl)furan over a sulfonic acid-functionalized zirconium-based coordination catalyst - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis and Properties of Amphoteric Etherified Starch Flocculant CMSG - E3S Web of Conferences. (n.d.). Retrieved from [Link]

  • Efficient Etherification of 2,5-Bis(hydroxymethyl)furan to 2,5-Bis(propoxymethyl)furan by an Amorphous Silica-Alumina Catalyst in a Fixed-Bed Reactor - PubMed. (2022, February 3). Retrieved from [Link]

Sources

Optimization

Troubleshooting low reactivity of 5-(Chloromethyl)-2-hydroxybenzoic acid in substitution reactions

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals experiencing kinetic stalling, poor yields, or degradation when attempting nucleophilic subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals experiencing kinetic stalling, poor yields, or degradation when attempting nucleophilic substitution (SN2) reactions on 5-(Chloromethyl)-2-hydroxybenzoic acid (also known as 5-chloromethylsalicylic acid).

As a highly functionalized benzylic chloride, this substrate presents unique mechanistic challenges. Below, we dissect the causality behind these issues and provide field-proven, self-validating protocols to optimize your synthetic workflows.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does the substitution reaction stall, even with excess nucleophile and elevated temperatures?

A1: Electrostatic Repulsion and Substrate Ionization. To facilitate an SN2 reaction and neutralize the generated HCl, these reactions are typically run under basic conditions. However, the carboxylic acid (pKa ~3.0) and the phenolic hydroxyl group (pKa ~13.8) are prone to deprotonation.

When the carboxylate anion forms, it creates a localized region of high electron density. According to recent studies on secondary electrostatic interactions in SN2 transition states, the presence of a negatively charged group near the electrophilic carbon induces severe electrostatic repulsion against incoming anionic or electron-rich nucleophiles[1]. This repulsion exponentially increases the activation energy barrier, causing the reaction to stall.

Q2: My reaction mixture is highly heterogeneous. How does this affect reactivity?

A2: Phase-Boundary Limitations. The zwitterionic or salt forms of 5-(chloromethyl)salicylic acid exhibit notoriously poor solubility in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). If the substrate is not fully solvated, the reaction is restricted to the solid-liquid interface, shifting the kinetics from a standard bimolecular rate to a diffusion-limited rate. Transitioning to highly polar aprotic solvents (e.g., DMF or DMSO) is critical to fully solvate the carboxylate/phenoxide salts and restore homogenous kinetics.

Q3: What is the most effective strategy to accelerate the reaction without complex protecting group chemistry?

A3: In Situ Finkelstein Catalysis. The carbon-chlorine bond at the benzylic position is moderately reactive but often insufficient to overcome the electrostatic repulsion mentioned above. By introducing Sodium Iodide (NaI), you initiate a Finkelstein reaction —a classic SN2 halogen exchange[2].

The iodide ion acts as a superior nucleophile, displacing the chloride to form a transient benzylic iodide intermediate. Because iodide is a significantly better leaving group than chloride (due to its larger size and polarizability), the subsequent attack by your target nucleophile is dramatically accelerated[3]. In solvents like acetone, this exchange is driven to completion by the precipitation of the insoluble NaCl byproduct, effectively leveraging Le Chatelier's principle[2].

Part 2: Visualizing the Troubleshooting Logic

G A Low Reactivity of 5-(Chloromethyl)salicylic acid B Electrostatic Repulsion (Carboxylate Anion) A->B C Poor Solubility (Zwitterions/Salts) A->C D Mask Charge: Protecting Groups B->D E Enhance Electrophilicity: Finkelstein Catalysis (NaI) B->E F Solvate Ions: Polar Aprotic Solvents (DMF) C->F

Fig 1. Mechanistic troubleshooting tree for benzylic chloride reactivity.

Part 3: Quantitative Data & Strategy Comparison

To aid in selecting the appropriate corrective action, the following table summarizes the expected kinetic effects and byproduct profiles of various optimization strategies.

StrategySubstrate StateOptimal SolventAdditiveKinetic EffectPrimary Byproducts
Baseline (No Additive) UnprotectedTHF / DCMNoneVery Slow (>48h)Unreacted starting material
Solvent Optimization UnprotectedDMF / DMSODIPEAModerate (12-24h)Hydrolysis (if moisture present)
Finkelstein Catalysis UnprotectedAcetone / DMFNaI (1.2 eq)Fast (2-6h) NaCl precipitate
Charge Masking EsterifiedDCM / THFNoneFast (1-4h)Over-alkylation / Etherification

Part 4: Standardized Experimental Protocols

Protocol A: Finkelstein-Accelerated SN2 Substitution

This self-validating protocol utilizes in situ halogen exchange to bypass electrostatic repulsion without requiring prior esterification of the carboxylic acid.

Reagents Required:

  • 5-(Chloromethyl)-2-hydroxybenzoic acid (1.0 eq)

  • Sodium Iodide (NaI), ultra-dry (1.2 eq)

  • Target Nucleophile (e.g., secondary amine or thiolate) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF (10 mL per gram of substrate)

Step-by-Step Methodology:

  • Solubilization: Charge a flame-dried, argon-purged flask with 5-(Chloromethyl)-2-hydroxybenzoic acid and anhydrous DMF. Stir at 400 rpm until a clear solution is achieved.

  • Halogen Exchange: Add ultra-dry NaI (1.2 eq) in one portion. Wrap the flask in aluminum foil to prevent light-induced degradation of the iodide intermediate. Stir at room temperature for 30 minutes.

    • Self-Validation Check: Withdraw a 10 µL aliquot, quench in water/EtOAc, and analyze via LCMS. You should observe a mass shift corresponding to the benzylic iodide intermediate.

  • Base Addition: Slowly add DIPEA (2.5 eq) dropwise over 5 minutes. The solution may darken slightly. This neutralizes the carboxylic acid and prepares the system for the nucleophile.

  • Nucleophilic Attack: Add the target nucleophile (1.5 eq). Elevate the temperature to 45 °C and stir for 2 to 4 hours.

  • Monitoring & Quenching: Monitor the disappearance of the iodide intermediate via TLC (Hexanes/EtOAc with 1% Acetic Acid). Once complete, quench the reaction by pouring it into ice-cold 1M HCl to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under high vacuum.

G Step1 1. Solubilization (Substrate + DMF) Step2 2. Halogen Exchange (Add NaI) Step1->Step2 Step3 3. Base Addition (Add DIPEA) Step2->Step3 Step4 4. Nucleophilic Attack (Add Nu-) Step3->Step4 Step5 5. Product Isolation (Acidic Quench) Step4->Step5

Fig 2. Step-by-step workflow for the Finkelstein-assisted SN2 substitution.

Part 5: References

  • Exploring Secondary Electrostatic Interactions Using Molecular Rotors: Implications for SN2 Reactions National Center for Biotechnology Information (PMC)[Link][1]

  • Finkelstein Reaction: Equation, Mechanism, Properties & Uses Testbook Chemistry Resources [Link][3]

  • Finkelstein Reaction - General Methodology and Applications Wikipedia, The Free Encyclopedia[Link][2]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Crude 5-(Chloromethyl)-2-hydroxybenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the pur...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude 5-(Chloromethyl)-2-hydroxybenzoic acid. Our focus is on providing practical, field-proven insights to overcome common challenges and ensure the highest possible purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5-(Chloromethyl)-2-hydroxybenzoic acid?

A1: Understanding the potential impurities is the first step toward a successful purification strategy. Based on the typical synthesis route involving the chloromethylation of salicylic acid, the crude product can contain a variety of byproducts.

Table 1: Potential Impurities and Their Origins

Impurity Name Structure Typical Origin
Salicylic Acid 2-hydroxybenzoic acid Unreacted starting material.
5-(Hydroxymethyl)-2-hydroxybenzoic acid Hydrolysis of the chloromethyl group, often due to moisture during reaction or workup.[1]
3-(Chloromethyl)-2-hydroxybenzoic acid Isomeric byproduct from non-regioselective chloromethylation.
Bis-substituted Products e.g., 3,5-bis(chloromethyl)-2-hydroxybenzoic acid Over-reaction or harsh reaction conditions.
Polymeric Impurities - Polymerization of the reactive chloromethyl compound, especially at elevated temperatures.[2][3]

| Residual Solvents | - | Incomplete removal of solvents used in the synthesis (e.g., acetic acid, chlorinated solvents).[4] |

Q2: What is the most effective primary purification method for this compound?

A2: For removing the bulk of impurities from crude 5-(Chloromethyl)-2-hydroxybenzoic acid, recrystallization is the most effective and scalable primary method.[2] This technique leverages differences in solubility between the desired compound and impurities in a chosen solvent system.[5][6] It is particularly effective at removing unreacted starting materials and inorganic salts.

Q3: How do I choose the optimal recrystallization solvent?

A3: The ideal solvent should dissolve the crude product completely at an elevated temperature but exhibit low solubility at cooler temperatures, maximizing crystal recovery.[6] For 5-(Chloromethyl)-2-hydroxybenzoic acid, a mixed solvent system is often required to achieve the desired solubility profile. An ethanol/water or ethyl acetate/hexane mixture is a common starting point. The process involves dissolving the crude material in a minimal amount of the more soluble solvent (e.g., ethanol) at its boiling point, followed by the gradual addition of the less soluble "anti-solvent" (e.g., water) until turbidity appears.[2][7]

Q4: When should I consider using column chromatography?

A4: Column chromatography is a higher-resolution technique reserved for when recrystallization fails to remove structurally similar impurities, such as isomers (e.g., 3-(Chloromethyl)-2-hydroxybenzoic acid).[2] It is generally employed as a final polishing step on material that has already undergone a primary purification like recrystallization, as loading large quantities of crude material directly onto a column can be inefficient.

Q5: How can I accurately assess the purity of my final product?

A5: A multi-faceted approach is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantitative purity assessment, providing an area-percent purity value and resolving individual impurities.[8] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[8]

Q6: What are the primary stability and storage concerns for this compound?

A6: The benzylic chloride in the chloromethyl group is reactive and susceptible to hydrolysis, which converts it to the corresponding hydroxymethyl derivative.[1] This degradation is accelerated by moisture and high temperatures. Therefore, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), in a cool, dry, and dark place to prevent degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Product is Oily or Fails to Crystallize 1. High concentration of impurities depressing the melting point. 2. Presence of residual solvents acting as a co-solvent. 3. Supersaturation has not been overcome.1. Perform a pre-purification wash with a cold, non-polar solvent (e.g., hexane) to remove greasy impurities. 2. Ensure the crude product is thoroughly dried under vacuum before recrystallization. 3. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[5]
Final Product is Discolored (Yellow/Brown) 1. Formation of polymeric or oxidized byproducts during synthesis.[4][9] 2. Contamination from starting materials.1. During the recrystallization protocol, add a small amount (1-2% w/w) of activated charcoal to the hot solution and boil for 5-10 minutes.[10][11] 2. Perform a hot filtration to remove the charcoal and adsorbed colored impurities before allowing the solution to cool.
Low Purification Yield 1. Using an excessive amount of recrystallization solvent.[7] 2. Incomplete crystallization due to insufficient cooling time. 3. Premature crystallization during hot filtration.1. Use the absolute minimum volume of hot solvent required to fully dissolve the solid.[5][7] 2. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[5][10] 3. Pre-heat the filtration funnel and filter paper with hot solvent to prevent the product from crashing out.
HPLC Shows Impurities Close to Main Peak 1. Presence of structurally similar isomers or byproducts.1. Recrystallization is unlikely to resolve these. Proceed to column chromatography for fine purification. 2. Optimize the HPLC method (e.g., change the mobile phase gradient or pH) to improve resolution and confirm peak identity.[12]
Product Degrades During Purification 1. Prolonged heating during recrystallization in a protic solvent (e.g., water/ethanol), causing hydrolysis.[13] 2. Exposure to basic conditions during workup, which can facilitate nucleophilic attack on the chloromethyl group.1. Minimize the time the solution is held at boiling point. 2. Ensure any aqueous workup steps are performed under neutral or slightly acidic conditions. 3. Store the purified, dry product immediately under appropriate conditions.
Purification Strategy Workflow

The following diagram illustrates a logical decision-making process for purifying crude 5-(Chloromethyl)-2-hydroxybenzoic acid.

G Purification Strategy Decision Tree start Crude Product recrystallization Primary Purification: Recrystallization start->recrystallization purity_check1 Purity Analysis (HPLC) recrystallization->purity_check1 chromatography Secondary Purification: Column Chromatography purity_check1->chromatography Purity Acceptable? NO (e.g., isomers present) final_product Pure Product (>99%) purity_check1->final_product Purity Acceptable? YES purity_check2 Final Purity Analysis (HPLC, NMR) chromatography->purity_check2 purity_check2->chromatography Purity Acceptable? NO (Re-optimize) purity_check2->final_product Purity Acceptable? YES

Caption: Decision tree for selecting the appropriate purification strategy.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is designed for the bulk purification of the crude product.

  • Dissolution: Place the crude 5-(Chloromethyl)-2-hydroxybenzoic acid (e.g., 10.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot 95% ethanol required to just dissolve the solid at a gentle boil.[2]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add activated charcoal (approx. 0.1-0.2 g). Return the flask to the heat and gently boil for 5-10 minutes.[10]

  • Hot Filtration (if charcoal was used): Pre-heat a Büchner or Hirsch funnel and filter flask. Place a piece of fluted filter paper in the funnel and filter the hot solution quickly to remove the charcoal.

  • Crystallization: To the hot, clear filtrate, add warm deionized water dropwise with continuous stirring until the solution becomes faintly turbid. Re-heat gently until the solution is clear again.[2]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.[5]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water (1:1) mixture to rinse away any remaining soluble impurities (mother liquor).[7]

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for removing closely related impurities unresolved by recrystallization.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A gradient of ethyl acetate in hexane is a good starting point. The ideal system should give the desired product a retention factor (Rf) of ~0.3.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen non-polar solvent (hexane).

  • Sample Loading: Dissolve the partially purified product from Protocol 1 in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.[2]

  • Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity by adding the more polar solvent (e.g., increasing the percentage of ethyl acetate).[2]

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the highly purified compound.

Protocol 3: HPLC Method for Purity Analysis

This protocol provides a standard method for determining the final purity of the product.[8]

Table 2: HPLC Purity Analysis Parameters

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

| Sample Preparation | Prepare a ~0.5 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water. |

Comprehensive Purification Workflow

This diagram visualizes the integration of the protocols into a complete purification process.

G Integrated Purification & Analysis Workflow cluster_0 Primary Purification cluster_1 Purity Assessment cluster_2 Secondary (Fine) Purification crude Crude Product dissolve Dissolve in min. hot EtOH crude->dissolve charcoal Add Charcoal (optional) dissolve->charcoal hot_filter Hot Filter charcoal->hot_filter crystallize Add H2O, Cool Slowly, Ice Bath hot_filter->crystallize vac_filter Vacuum Filter & Wash crystallize->vac_filter dry Dry Under Vacuum vac_filter->dry hplc_check Analyze via HPLC dry->hplc_check prep_tlc Select Solvent (TLC) hplc_check->prep_tlc Purity < 99% final_product Store Pure Product hplc_check->final_product Purity > 99% load_col Pack & Load Column prep_tlc->load_col elute Elute with Gradient load_col->elute collect Collect & Combine Fractions elute->collect evaporate Evaporate Solvent collect->evaporate evaporate->hplc_check Re-analyze

Sources

Optimization

Preventing self-polymerization of 5-(Chloromethyl)-2-hydroxybenzoic acid during storage

Welcome to the technical support guide for 5-(Chloromethyl)-2-hydroxybenzoic acid (CAS 321-14-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-(Chloromethyl)-2-hydroxybenzoic acid (CAS 321-14-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound during storage. Due to its molecular structure, 5-(Chloromethyl)-2-hydroxybenzoic acid possesses inherent reactivity that can lead to self-polymerization, compromising sample purity and experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and preventative protocols to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is 5-(Chloromethyl)-2-hydroxybenzoic acid and why is it reactive?

A1: 5-(Chloromethyl)-2-hydroxybenzoic acid, also known as 5-chloromethylsalicylic acid, is a substituted aromatic carboxylic acid.[1][2][3][4] Its reactivity stems from the presence of two key functional groups on the benzene ring: a hydroxyl (-OH) group and a chloromethyl (-CH2Cl) group. The chloromethyl group is a benzylic halide, which is known to be susceptible to nucleophilic substitution reactions. The hydroxyl group can act as an internal nucleophile, and the overall aromatic system can facilitate polymerization.

Q2: What is self-polymerization in the context of this compound?

A2: Self-polymerization is an undesirable reaction where individual molecules of 5-(Chloromethyl)-2-hydroxybenzoic acid react with each other to form larger polymer chains. This process can be initiated by factors such as heat, light, or the presence of impurities. The resulting polymer is an impurity that can be difficult to remove and will interfere with downstream applications.

Q3: What are the initial signs of self-polymerization?

A3: Visual inspection can often reveal the onset of polymerization. Look for:

  • A change in the physical appearance of the solid, such as clumping, discoloration (e.g., developing a yellowish or brownish tint), or the formation of a viscous, insoluble material.

  • A decrease in solubility in solvents where it is typically soluble.

  • Unexpected results in analytical tests, such as NMR or HPLC, showing the presence of higher molecular weight species.

Q4: Can I reverse the polymerization process?

A4: Generally, no. Once the polymer has formed, it is chemically stable and difficult to convert back to the monomer. The focus should be on preventing its formation in the first place.

Understanding the Mechanism of Self-Polymerization

The self-polymerization of 5-(Chloromethyl)-2-hydroxybenzoic acid is primarily driven by the reactivity of the benzylic chloride. Benzylic halides are prone to forming stabilized carbocations or participating in radical reactions, both of which can initiate polymerization.[5][6] The presence of the electron-donating hydroxyl group further activates the aromatic ring, potentially facilitating electrophilic aromatic substitution-type polymerization reactions.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Heat, Light, or Impurity Monomer1 5-(Chloromethyl)-2- hydroxybenzoic acid Initiator->Monomer1 Activation Reactive_Intermediate Reactive Intermediate (Carbocation or Radical) Monomer1->Reactive_Intermediate Monomer2 Another Monomer Molecule Reactive_Intermediate->Monomer2 Reaction Dimer Dimer Monomer2->Dimer Polymer_Chain Growing Polymer Chain Dimer->Polymer_Chain Further Reactions Stable_Polymer Stable Polymer Polymer_Chain->Stable_Polymer

Caption: Proposed mechanism of self-polymerization of 5-(Chloromethyl)-2-hydroxybenzoic acid.

Best Practices for Storage

Proper storage is the most critical factor in preventing self-polymerization. Adherence to the following guidelines will maximize the shelf-life and purity of your compound.

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is recommended.[7]Reduces the kinetic energy of the molecules, slowing down the rate of potential polymerization reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation and reactions with atmospheric moisture, which can initiate polymerization.
Container Use a tightly sealed, amber glass vial or a container made of an inert material.[8][9]Protects the compound from light, which can be an energy source for initiating polymerization, and prevents contamination.
Purity Ensure the compound is of high purity and free from acidic or basic impurities.Impurities can act as catalysts for polymerization.
Inhibitors For long-term storage or if the material will be subjected to heating, consider the addition of a polymerization inhibitor.Inhibitors are compounds that can quench reactive intermediates and stop the polymerization chain reaction.[10]

Troubleshooting Guide

If you suspect that your sample of 5-(Chloromethyl)-2-hydroxybenzoic acid has started to polymerize, follow this workflow to assess the situation and determine the appropriate course of action.

G start Suspicion of Polymerization visual_check Visually Inspect Sample: - Clumping? - Discoloration? - Insolubility? start->visual_check analytical_check Perform Analytical Check: - NMR - HPLC visual_check->analytical_check Signs observed no_polymer No Signs of Polymerization visual_check->no_polymer No signs analytical_check->no_polymer No polymer detected polymer_present Polymerization Confirmed analytical_check->polymer_present Polymer detected quarantine Quarantine Affected Stock polymer_present->quarantine assess_extent Assess Extent of Polymerization quarantine->assess_extent minor_poly Minor Polymerization assess_extent->minor_poly major_poly Significant Polymerization assess_extent->major_poly purify Attempt Purification (e.g., Recrystallization) if feasible minor_poly->purify discard Discard and Procure New Stock major_poly->discard review_storage Review and Correct Storage Procedures purify->review_storage discard->review_storage

Caption: Troubleshooting workflow for suspected polymerization.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately transfer the 5-(Chloromethyl)-2-hydroxybenzoic acid to a clean, dry, amber glass vial.

  • If the compound is not already under an inert atmosphere, gently flush the vial with dry argon or nitrogen gas for 1-2 minutes to displace any air and moisture.

  • Seal the vial tightly with a cap that has an inert liner (e.g., PTFE).

  • For additional protection, wrap the cap with parafilm.

  • Label the vial clearly with the compound name, CAS number, date of receipt, and storage conditions.

  • Place the vial in a refrigerator at 2-8°C for short-term storage or in a freezer at -20°C for long-term storage.[7]

Protocol 2: Use of Polymerization Inhibitors

For applications where the compound may be heated or stored for extended periods, the addition of a radical inhibitor can be beneficial.

Disclaimer: The choice and concentration of an inhibitor should be carefully considered based on the specific downstream application, as it may interfere with subsequent reactions.

Commonly Used Inhibitors:

  • Hydroquinone: A widely used inhibitor that functions by scavenging free radicals.[11]

  • 4-tert-Butylcatechol (TBC): Known to be a highly effective inhibitor.[11]

Procedure:

  • Prepare a stock solution of the chosen inhibitor in a compatible, dry solvent.

  • Add the inhibitor to the 5-(Chloromethyl)-2-hydroxybenzoic acid to achieve a final concentration typically in the range of 10-100 ppm.

  • Thoroughly mix the compound to ensure even distribution of the inhibitor.

  • Proceed with the recommended storage procedure as outlined in Protocol 1.

References

  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester.
  • Benchchem. (n.d.). Preventing polymerization during the synthesis of chloromethylbutenes.
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK.
  • Labbox. (n.d.). Benzoic acid AGR.
  • Alpha Resources. (2021, February 19). BENZOIC ACID.
  • Benzoic Acid Standard. (2015, April 16).
  • Home Sunshine Pharma. (n.d.). 5-Chloro-2-hydroxybenzoic Acid CAS 321-14-2.
  • Google Patents. (n.d.). US9969864B2 - Light stabilizers.
  • MedChemExpress. (n.d.). 5-Chloro-2-hydroxybenzoic acid (5-Chlorosalicylic acid).
  • Organic Chemistry Tutor. (n.d.). Allylic and Benzylic Reactivity.
  • ResearchGate. (n.d.). Controlled Cationic Polymerization ofp-(Chloromethyl)styrene: BF3-Catalyzed Selective Activation of a CO Terminal from Alcohol.
  • ChemicalBook. (2026, January 13). 5-Chloro-2-hydroxybenzoic acid.
  • ACS Publications. (2006, June 29). Super Radical Stabilizers. Accounts of Chemical Research.
  • NIH. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. PMC.
  • Guidechem. (n.d.). 5-Chloro-2-hydroxybenzoic acid 321-14-2.
  • Longchang Chemical. (2022, December 30). What is the classification and mechanism of polymerization inhibitors?.
  • NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. WebBook.
  • Stenutz. (n.d.). 5-chloro-2-hydroxybenzoic acid.
  • NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. WebBook.
  • PubMed. (1999, May 27). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases.

Sources

Troubleshooting

Technical Support Center: A Senior Application Scientist's Guide to Addressing Solubility Issues of 5-(Chloromethyl)-2-hydroxybenzoic acid

Introduction: The Challenge of a Bifunctional Molecule 5-(Chloromethyl)-2-hydroxybenzoic acid is a valuable building block in pharmaceutical and materials science, prized for its reactive chloromethyl group and its salic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of a Bifunctional Molecule

5-(Chloromethyl)-2-hydroxybenzoic acid is a valuable building block in pharmaceutical and materials science, prized for its reactive chloromethyl group and its salicylic acid core. However, its utility is often hampered by a significant experimental hurdle: poor solubility in common reaction media. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and actionable protocols to overcome these solubility challenges, ensuring reproducible and efficient reactions.

The molecule's structure presents a classic solubility dilemma. The polar carboxylic acid and hydroxyl groups favor polar, protic solvents, while the chlorinated aromatic ring prefers less polar environments. This dichotomy means that it often fails to fully dissolve in any single solvent, leading to heterogeneous mixtures that can result in stalled reactions, low yields, and complex purifications.[1][2][3] This guide will equip you with the strategies to diagnose and solve these issues methodically.

Technical Deep Dive: Understanding the Solubility Profile

To effectively troubleshoot, one must first understand the underlying chemical principles governing the solubility of 5-(Chloromethyl)-2-hydroxybenzoic acid.

  • Polar Functional Groups: The carboxylic acid (pKa ≈ 2.6) and hydroxyl groups dominate its character in aqueous or protic media.[4] The carboxylic acid can be deprotonated to form a highly polar carboxylate salt, which dramatically increases aqueous solubility.[5][6][7] The hydroxyl group can act as both a hydrogen bond donor and acceptor.

  • Nonpolar Core: The benzene ring and the chlorine atom contribute to its hydrophobic character, favoring dissolution in organic solvents.[8][9]

  • Crystallinity: Like many aromatic carboxylic acids, this compound is a crystalline solid.[9][10] Significant energy (lattice energy) must be overcome for the solvent to break down the crystal structure and solvate individual molecules. This is a key reason why solubility can be limited even in seemingly appropriate solvents.

This dual nature is the root of the problem. A solvent that is polar enough to interact with the acid/hydroxyl end may be too polar to effectively solvate the aromatic body, and vice-versa. Our strategy, therefore, must be to either find a single solvent that can compromise, create a solvent system that addresses both polarities, or chemically modify the molecule in situ to alter its solubility profile.

Troubleshooting Guide: A Symptom-Based Q&A Approach

This section addresses common experimental observations and provides a logical sequence of troubleshooting steps.

Q1: My reaction is sluggish, and I see undissolved white solid starting material in the flask. What is my first step?

This is a classic sign of a solubility-limited (heterogeneous) reaction.[1][11] The reaction can only occur at the surface of the solid particles, leading to a drastically reduced reaction rate.

Answer: Your first step is to confirm that solubility is indeed the issue and to systematically explore solvent and temperature adjustments.

  • Isothermal Solubility Test: Before making drastic changes to your reaction, take a small amount of your starting material (~5-10 mg) and test its solubility in your chosen reaction solvent (~0.5 mL) in a separate vial at your reaction temperature. If it doesn't dissolve, you have confirmed the problem.

  • Temperature Elevation: Gently warming the reaction mixture is often the simplest solution. The solubility of most solids, including similar compounds like 3-hydroxybenzoic acid, increases with temperature.[6] Monitor for any potential degradation of your starting material or solvent boiling.

  • Co-Solvent Addition: If heating is insufficient or undesirable, the next logical step is to introduce a co-solvent.[12][13] A co-solvent is a secondary, miscible solvent added in a smaller quantity to the primary solvent to enhance the solubility of a solute.[12][14][15]

    • If your primary solvent is non-polar (e.g., Toluene, Dichloromethane): Add a small amount (5-10% v/v) of a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF). These solvents are excellent at disrupting the crystal lattice and solvating the polar groups.

    • If your primary solvent is polar (e.g., Acetonitrile, Ethanol): While less common, if insolubility persists, adding a co-solvent that better matches the aromatic core's polarity, such as a small amount of Toluene or Dioxane, might help, though this is a less frequent scenario.

Q2: I've managed to dissolve my compound with a co-solvent, but my yield is still low. Could solubility still be the issue?

Answer: Yes. Initial dissolution does not guarantee that the compound remains in solution as the reaction progresses.

  • Changing Reaction Composition: As your starting material is consumed and products are formed, the overall polarity of the reaction mixture changes. Your starting material could be precipitating out over time.

  • Product Insolubility: Your desired product might be insoluble in the chosen solvent system and could be precipitating, potentially coating the surface of your starting material and halting the reaction. Check the predicted solubility of your product.

  • Actionable Step: Try to take a small aliquot of the reaction mixture midway through the expected reaction time and analyze it (e.g., by TLC or LC-MS). If you see a significant amount of starting material remaining despite the initial dissolution, it points to a dynamic solubility problem. Increasing the proportion of the co-solvent may be necessary.

Q3: My reaction must be run in a biphasic system (e.g., organic solvent and aqueous base). How can I get my acid into the organic phase to react?

Answer: This is an ideal scenario for leveraging a chemical modification strategy, specifically deprotonation combined with a Phase-Transfer Catalyst (PTC).[16][17][18]

The core principle is to convert the carboxylic acid into its carboxylate salt using an aqueous base (like NaOH or K₂CO₃). The salt is highly soluble in the aqueous phase.[5] A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is then used. The lipophilic cation of the PTC pairs with your carboxylate anion, pulling it from the aqueous phase into the organic phase where it can react with your other reagents.[16][17][19] This technique is highly effective for esterifications and alkylations of carboxylic acids.[18][19][20]

Q4: Can I just add a base to my single-phase organic reaction to deprotonate the acid and improve solubility?

Answer: Yes, this is a viable and powerful technique, but it requires careful selection of the base and solvent.

  • Strategy: Adding a non-nucleophilic organic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) can deprotonate the carboxylic acid in situ. The resulting ammonium salt is often significantly more soluble in moderately polar organic solvents (like THF, Acetonitrile, or DMF) than the parent acid.

  • Causality: You are essentially performing an acid-base reaction to form a salt. This salt has different physical properties, including a disrupted crystal lattice and greater charge separation, which enhances solubility in polar organic media.

  • Critical Consideration: Ensure the base is compatible with your reactants. The chloromethyl group is an electrophile and can be susceptible to reaction with nucleophilic bases, especially at elevated temperatures. Non-nucleophilic, sterically hindered bases like DIPEA are often a safer choice. Also, confirm that the newly formed salt does not precipitate from your specific solvent.

Key Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening (Microscale)

This protocol allows for rapid and material-sparing identification of an effective co-solvent system.

  • Preparation: Dispense 5 mg of 5-(Chloromethyl)-2-hydroxybenzoic acid into each of five separate 1 mL vials.

  • Primary Solvent Addition: To each vial, add 250 µL of your primary reaction solvent (e.g., Toluene).

  • Co-Solvent Addition:

    • To Vial 1 (Control): Add nothing.

    • To Vial 2: Add 25 µL (10% v/v) of THF.

    • To Vial 3: Add 25 µL (10% v/v) of Dioxane.

    • To Vial 4: Add 25 µL (10% v/v) of DMF.

    • To Vial 5: Add 25 µL (10% v/v) of DMSO.

  • Observation: Cap the vials and vortex for 1 minute. Allow them to stand and observe for complete dissolution.

  • Heating (Optional): If solids remain, place the vials on a heating block set to your intended reaction temperature (e.g., 60 °C) for 5 minutes and observe again.

  • Selection: Choose the system that provides complete dissolution under the mildest conditions.

Protocol 2: pH-Mediated Dissolution for Analysis or Reaction

This protocol describes how to leverage pH to create a soluble stock solution.

  • Suspension: Suspend 17.3 mg (0.1 mmol) of 5-(Chloromethyl)-2-hydroxybenzoic acid in 5.0 mL of deionized water. The compound will be largely insoluble.[9][21]

  • Base Titration: While stirring, slowly add 1.0 M NaOH solution dropwise. Monitor the mixture.

  • Dissolution Point: The solid will fully dissolve as the carboxylic acid is converted to its highly soluble sodium salt.[5] This typically occurs as the pH approaches and surpasses the pKa (~2.6-4).[4][6]

  • Application: This aqueous stock solution of the sodium salt can now be used in reactions where water is a suitable solvent or in biphasic reactions as described in the PTC strategy.

Visual Summaries & Workflows

Data Presentation
Solvent ClassExample SolventsExpected Solubility of 5-(Chloromethyl)-2-hydroxybenzoic acidRationale & Strategy
Non-Polar Aprotic Toluene, HexaneVery LowFails to solvate the polar -OH and -COOH groups.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighGood balance of polarity. Can solvate both ends of the molecule. Often the best starting point or co-solvent choice.
Polar Protic Water, Methanol, EthanolLow to ModerateCan H-bond with polar groups but poorly solvates the aromatic ring. Solubility in water is low (~1 g/L).[4][21]
Ethers THF, Dioxane, Diethyl EtherLow to ModerateModerate polarity makes them good candidates as primary or co-solvents.
Halogenated Dichloromethane (DCM)LowOften not polar enough on its own; requires a co-solvent.
Experimental Workflows

TroubleshootingWorkflow start Start: Incomplete Reaction or Visible Solid sol_test Q: Is starting material soluble? Perform microscale solubility test. start->sol_test is_soluble A: Yes sol_test->is_soluble Yes not_soluble A: No sol_test->not_soluble No re_evaluate Re-evaluate Reaction Consider product precipitation or side reactions. is_soluble->re_evaluate increase_temp Strategy 1: Increase Temperature Gently heat reaction mixture. not_soluble->increase_temp temp_ok Dissolved? increase_temp->temp_ok add_cosolvent Strategy 2: Add Co-Solvent Add 5-10% polar aprotic (DMF, DMSO). temp_ok->add_cosolvent No success Proceed with Homogeneous Reaction temp_ok->success Yes cosolvent_ok Dissolved? add_cosolvent->cosolvent_ok use_base Strategy 3: In-Situ Salt Formation Add non-nucleophilic base (e.g., DIPEA). cosolvent_ok->use_base No cosolvent_ok->success Yes base_ok Dissolved? use_base->base_ok biphasic_q Is reaction biphasic with aqueous base? base_ok->biphasic_q No base_ok->success Yes ptc Strategy 4: Phase-Transfer Catalysis Add TBAB or similar PTC. biphasic_q->ptc Yes biphasic_q->re_evaluate No ptc->success

Caption: Logical workflow for troubleshooting solubility issues.

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase RCOOH_aq R-COOH(s) RCOO_Na R-COO⁻ Na⁺ RCOOH_aq->RCOO_Na + OH⁻ RCOO_Q R-COO⁻ Q⁺ RCOO_Na->RCOO_Q Q⁺ (PTC) shuttles anion OH OH⁻ Product R-COOR' RCOO_Q->Product + R'-X RX R'-X (Reactant) QX Q⁺X⁻ Product->QX + X⁻ QX->RCOO_Na Ion Exchange interface_top interface_bottom interface_top->interface_bottom Interface

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Frequently Asked Questions (FAQs)

  • What is the best single starting solvent? For many applications, polar aprotic solvents like DMF or DMSO offer the best chance of success for achieving complete dissolution without chemical modification.[13]

  • Will heating the reaction cause the chloromethyl group to degrade? The C-Cl bond in the chloromethyl group is benzylic and thus activated towards nucleophilic substitution. Prolonged heating, especially in the presence of nucleophilic solvents (like alcohols) or bases, can lead to side products. Always monitor your reaction by a technique like TLC or LC-MS to check for the appearance of unexpected spots.

  • Can I use sonication to help dissolve the compound? Yes, sonication is an excellent physical method to aid dissolution. It provides energy to break up the solid particles and can be particularly useful for preparing saturated solutions or for reactions that are sensitive to heat.

  • Does the "salicylate" part (the ortho-hydroxyl group) affect solubility? Yes. The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carboxylic acid group.[10] This can slightly increase its solubility in non-polar solvents compared to its para- or meta-isomers, but it also makes the carboxylic acid proton slightly less acidic and can influence crystal packing.

References

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Distribution of 2-hydroxybenzoic acid between water and an organic solvent. RSC Education. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. ResearchGate. [Link]

  • Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines. PubMed. [Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • Phase transfer catalysis (PTC). OperaChem. [Link]

  • (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. ResearchGate. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Phase transfer catalysis. Slideshare. [Link]

  • 2-Hydroxybenzoic Acid. ChemBK. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry (RSC Publishing). [Link]

  • Mod-04 Lec-26 Problem solving : Heterogenous reactions. YouTube. [Link]

  • SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. ResearchGate. [Link]

  • Chemical Properties of Benzoic acid, 5-chloro-2-hydroxy- (CAS 321-14-2). Cheméo. [Link]

  • Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K. Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • 5-chlorosalicylic acid, 321-14-2. The Good Scents Company. [Link]

  • Benzoic acid, 5-chloro-2-hydroxy-. the NIST WebBook. [Link]

  • (PDF) 5-Chloro-2-hydroxybenzoic acid. ResearchGate. [Link]

  • Homogeneous and Heterogeneous Mixture. AP Chemistry Guide - Save My Exams. [Link]

  • (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. ResearchGate. [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. University of Arizona. [Link]

  • Kinetics of Heterogeneous Reactions | PDF. Scribd. [Link]

Sources

Optimization

How to handle and dispose of 5-(Chloromethyl)-2-hydroxybenzoic acid safely

Welcome to the specialized technical support and troubleshooting portal for 5-(Chloromethyl)-2-hydroxybenzoic acid (CAS: 10192-87-7). This compound—often utilized as a versatile building block in pharmaceutical synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support and troubleshooting portal for 5-(Chloromethyl)-2-hydroxybenzoic acid (CAS: 10192-87-7). This compound—often utilized as a versatile building block in pharmaceutical synthesis—combines a salicylic acid backbone with a highly reactive benzylic chloride[1]. Because of its dual nature as an electrophilic alkylating agent and an acidic phenol derivative, it presents unique challenges in both synthetic utility and laboratory safety.

This guide is designed for research scientists and drug development professionals to ensure scientific integrity, maximize reagent shelf-life, and maintain rigorous safety standards.

Chemical Profiling & Hazard Causality (The "Why")

To handle this compound safely, you must understand the causality behind its reactivity. The chloromethyl group (-CH₂Cl) at the 5-position is a potent electrophilic center.

The Mechanistic Hazard: When exposed to ambient moisture or protic solvents, the benzylic carbon undergoes rapid nucleophilic attack by water. This hydrolysis displaces the chloride ion, generating 5-hydroxymethylsalicylic acid and releasing gaseous hydrochloric acid (HCl) [2].

  • Toxicity Causality: As an alkylating agent, it can covalently bind to biological macromolecules (proteins, DNA), making it a severe skin sensitizer, irritant, and potential mutagen.

  • Corrosivity Causality: The continuous release of HCl upon moisture exposure causes the powder to become highly corrosive to respiratory tracts and mucous membranes.

Troubleshooting & Handling FAQs

Q1: My reagent bottle has developed a sharp, acrid odor, and the powder is clumping. Is it still viable for synthesis? A: The sharp odor is HCl gas, a direct byproduct of moisture-induced hydrolysis. The clumping indicates that water has entered the system, and a significant portion of your reagent has likely degraded into 5-hydroxymethylsalicylic acid.

  • Self-Validation Step: Do not use this batch for precise stoichiometric reactions. You can verify the extent of degradation via ¹H-NMR. Look for the disappearance of the benzylic protons of the -CH₂Cl group (typically around 4.6 ppm) and the appearance of the -CH₂OH protons (around 4.4 ppm).

Q2: What is the exact causality behind storing this compound at 2–8°C under an inert atmosphere? A: The inert atmosphere (Argon or N₂) prevents nucleophilic attack by atmospheric moisture. The low temperature (2–8°C) thermodynamically slows down any residual degradation kinetics.

  • Critical Handling Note: Always allow the sealed bottle to warm to room temperature in a desiccator before opening. Opening a cold bottle causes immediate condensation of atmospheric moisture onto the powder, instantly triggering the hydrolysis cascade.

Q3: How should I respond to a small benchtop spill of the dry powder? A: Never use water to wipe up a spill of this compound. Water will initiate rapid hydrolysis, releasing a localized cloud of HCl gas.

  • Action: Ensure high local exhaust (fume hood). Wearing heavy-duty nitrile gloves and a respirator, gently sweep the powder using a static-free brush into a beaker. Suspend it in an aprotic solvent (like dichloromethane) and follow the quenching protocol below.

Quantitative Data & Hazard Summary

The following table summarizes the critical physicochemical properties that dictate the handling parameters of 5-(chloromethyl)-2-hydroxybenzoic acid [1].

PropertyValueExperimental Impact & Causality
CAS Number 10192-87-7Primary identifier for SDS retrieval and waste logging.
Molecular Weight 186.59 g/mol Required for precise stoichiometric equivalents.
Physical State Solid (White/Off-white powder)High risk of aerosolization; requires respiratory protection or handling strictly within a certified fume hood.
Solubility Soluble in DCM, THF, DMFDictates the choice of aprotic solvents for reactions and quenching to prevent premature hydrolysis.
Primary Hazards Alkylating agent, CorrosiveMandates the use of heavy-duty PPE; dictates specialized halogenated waste disposal.

Experimental Protocol: Safe Quenching & Disposal

Unreacted 5-(chloromethyl)-2-hydroxybenzoic acid must never be disposed of directly into solid waste or aqueous drains due to its alkylating properties and aquatic toxicity. The protocol below outlines a self-validating system to chemically neutralize the threat before disposal.

Step-by-Step Methodology
  • Preparation & Isolation: Conduct all procedures inside a certified fume hood. Equip yourself with chemical splash goggles, a lab coat, and double-layered nitrile gloves.

  • Aprotic Solubilization: Transfer the waste powder or contaminated materials into a round-bottom flask. Add an inert, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) until the solid is fully suspended/dissolved. Causality: This stabilizes the compound and prevents violent, uncontrolled hydrolysis.

  • Controlled Quenching: Place the flask on a magnetic stirrer. Slowly, dropwise, add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or a dilute nucleophilic amine (e.g., 1M ethanolamine).

    • Mechanistic Note: The base neutralizes any free HCl, while the aqueous environment/amine gently displaces the reactive chloride, effectively destroying the alkylating hazard.

  • Self-Validation (Verification): Allow the biphasic mixture to stir vigorously for 30 to 60 minutes. Stop stirring and allow the layers to separate. Test the pH of the aqueous layer using pH paper. It must read between pH 7 and 8 . If it is acidic, add more NaHCO₃ and resume stirring.

  • Final Disposal: Once a stable, neutral pH is verified, the alkylating threat is neutralized. Transfer the entire mixture to a properly labeled "Halogenated Organic Waste" container.

Process Visualization

G A Identify Waste or Spill (CAS: 10192-87-7) B Assess Physical State A->B C Dry Powder: Sweep gently, avoid dust B->C Solid D Liquid/Solution: Proceed to dilution B->D Liquid E Suspend/Dilute in Inert Solvent (e.g., DCM) C->E D->E F Quench with Mild Base (Sat. NaHCO3) E->F Slowly add base G Verify pH (7-8) Stir 30-60 mins F->G Neutralize HCl H Transfer to Halogenated Organic Waste G->H Safe for disposal

Workflow for the safe quenching and disposal of 5-(chloromethyl)-2-hydroxybenzoic acid.

References

  • LookChem Chemical Database. "5-(chloromethyl)-2-hydroxybenzoic acid - Properties and Safety Data." LookChem. Available at:[Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Salicylic Acid and Related Compounds." John Wiley & Sons, Inc. Available at:[Link]

Troubleshooting

Technical Support Center: Refining Workup Procedures for Reactions with 5-(Chloromethyl)-2-hydroxybenzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-2-hydroxybenzoic acid. This guide is designed to provide in-depth, field-proven insigh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-2-hydroxybenzoic acid. This guide is designed to provide in-depth, field-proven insights into the nuances of workup procedures for reactions involving this versatile but sometimes challenging reagent. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic protocols effectively.

I. Frequently Asked Questions (FAQs)

Here, we address common questions that arise when working with 5-(Chloromethyl)-2-hydroxybenzoic acid and its derivatives.

Q1: What are the primary stability concerns with 5-(Chloromethyl)-2-hydroxybenzoic acid during a reaction workup?

A1: The main stability concern is the reactivity of the benzylic chloride. This functional group is susceptible to hydrolysis, which can occur under both acidic and basic conditions, to yield the corresponding benzyl alcohol.[1][2] Additionally, under basic conditions, elimination reactions can occur, especially if the reaction is heated.

Q2: How does the pH of the aqueous phase affect the solubility of my product during extraction?

A2: The pH of the aqueous phase is a critical parameter. As a carboxylic acid, 5-(Chloromethyl)-2-hydroxybenzoic acid and its acidic derivatives will be deprotonated in basic solutions (pH > pKa), forming a more water-soluble carboxylate salt.[3][4][5][6] Conversely, in acidic solutions (pH < pKa), the compound will be in its protonated, less water-soluble form, favoring partitioning into an organic solvent. The pKa of the carboxylic acid group in 3-hydroxybenzoic acid is approximately 4.08, and while the substituents on our molecule will alter this slightly, it serves as a good reference point.[3]

Q3: Can the carboxylic acid group interfere with the desired reaction at the chloromethyl position?

A3: Yes, particularly if you are using a basic nucleophile. The base can deprotonate the carboxylic acid, which may alter the solubility of your starting material and potentially impact the reaction kinetics.[7] For sensitive reactions, protection of the carboxylic acid group as an ester may be considered.

Q4: Are there any known incompatibilities I should be aware of?

A4: Avoid strong oxidizing agents, as they can react with the aromatic ring and the benzylic position.[8] Also, be mindful of prolonged heating, which can promote side reactions like polymerization or decarboxylation, especially in the presence of certain catalysts.[9][10][11]

II. Troubleshooting Guide: Common Workup Issues and Solutions

This section is dedicated to addressing specific problems you might encounter during the workup of your reaction.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of desired product after extraction 1. Product remains in the aqueous layer: This is likely if the pH of the aqueous phase is too high, causing the carboxylic acid to be in its deprotonated, water-soluble form.[3][4][5][6] 2. Incomplete reaction: The reaction may not have gone to completion.1. Adjust the pH: Before extraction, acidify the aqueous layer to a pH of approximately 2-3 with a non-nucleophilic acid (e.g., dilute HCl or H₂SO₄) to ensure the carboxylic acid is fully protonated.[12] 2. Monitor the reaction: Use TLC or LC-MS to confirm the consumption of the starting material before initiating the workup.
Presence of a significant amount of 5-(Hydroxymethyl)-2-hydroxybenzoic acid impurity Hydrolysis of the chloromethyl group: This can occur if the reaction mixture is exposed to water for extended periods, especially at elevated temperatures or under basic/acidic conditions.[1][2]Minimize exposure to water and control pH: Perform the reaction under anhydrous conditions if possible. During workup, minimize the time the reaction mixture is in contact with aqueous solutions, and maintain a neutral or slightly acidic pH if the desired product is stable under these conditions.
Formation of an insoluble solid at the interface of the organic and aqueous layers Precipitation of the product or starting material: This can happen if the solubility of the compound is low in both the organic and aqueous phases at the interface.Alter the solvent system: Try a different organic solvent with higher solvating power for your compound. You can also try to dissolve the precipitate by adding more of the appropriate solvent (acidified water if it's the deprotonated product, or more organic solvent if it's the neutral product).
Product appears as an oil and is difficult to crystallize 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Inappropriate solvent for crystallization: The chosen solvent may not be suitable for inducing crystallization of your specific compound.1. Purify by column chromatography: If impurities are suspected, purify the crude product using silica gel chromatography.[13] 2. Screen for crystallization solvents: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water, ethanol) to find one that yields a crystalline solid.[14]
Decarboxylation of the product observed High reaction or workup temperatures: Salicylic acid derivatives can undergo decarboxylation at elevated temperatures.[9][10][11][15][16]Maintain lower temperatures: Avoid excessive heating during the reaction and workup. If possible, perform extractions and solvent removal at or below room temperature.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for key workup procedures.

Protocol 1: General Workup for Nucleophilic Substitution Reactions

This protocol is a general guideline for the workup of a reaction where a nucleophile has been displaced the chloride of 5-(Chloromethyl)-2-hydroxybenzoic acid.

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • If the reaction was conducted in a water-miscible solvent (e.g., DMF, DMSO), dilute the reaction mixture with an equal volume of water.

  • pH Adjustment and Extraction:

    • Slowly add 1 M HCl to the aqueous mixture until the pH is between 2 and 3. Verify the pH with pH paper or a pH meter. This ensures the carboxylic acid is in its protonated form.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. The choice of solvent will depend on the solubility of your product.

    • Combine the organic extracts.

  • Washing the Organic Layer:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water and some water-soluble impurities.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the solid crude product obtained from the workup.

  • Solvent Selection:

    • Choose a solvent or solvent pair in which your product is soluble when hot but sparingly soluble when cold. Common choices for substituted benzoic acids include ethanol/water, acetone/water, or ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

IV. Visualized Workflows and Relationships

Logical Flow of the General Workup Procedure

Workup_Flow Reaction_Mixture Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench Acidify Acidify to pH 2-3 Quench->Acidify Extraction Extract with Organic Solvent Acidify->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Side_Reactions Starting_Material 5-(Chloromethyl)-2-hydroxybenzoic acid Desired_Product Desired Nucleophilic Substitution Product Starting_Material->Desired_Product Nucleophile Hydrolysis_Product 5-(Hydroxymethyl)-2-hydroxybenzoic acid Starting_Material->Hydrolysis_Product H2O, Acid/Base Decarboxylation_Product 4-(Chloromethyl)-2-hydroxyphenol Starting_Material->Decarboxylation_Product Heat Elimination_Product Stilbene derivative Starting_Material->Elimination_Product Base

Caption: Potential reaction pathways and side reactions.

V. References

  • JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents. (URL not available)

  • Supramolecular Analysis of Six Novel Multicomponent Compounds of Substituted Salicylic Acids with Pyridine-Based Coformers | Crystal Growth & Design - ACS Publications. [Link]

  • Chromatographic separations of aromatic carboxylic acids - PubMed. [Link]

  • Distribution of 2-hydroxybenzoic acid between water and an organic solvent. [Link]

  • On the origin of surface imposed anisotropic growth of salicylic and acetylsalicylic acids crystals during droplet evaporation - PMC. [Link]

  • What happens when chloromethyl benzene reacts with water at 373K? - Quora. [Link]

  • Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. [Link]

  • Decarboxylation of Salicylic acid - Chemistry Stack Exchange. [Link]

  • Structural Basis of Salicylic Acid Decarboxylase Reveals a Unique Substrate Recognition Mode and Access Channel - PubMed. [Link]

  • US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents.

  • Ch 11 : Eliminations of benzylic systems - University of Calgary. [Link]

  • Decarboxylation of Salicylic Acid Mechanism : r/chemhelp - Reddit. [Link]

  • Crystallization, Structure Determination and Reticular Twinning in Iron(III) Salicylate: Fe[(HSal)(Sal)(H 2 O) 2 ] - MDPI. [Link]

  • Preparation and Re-crystallization of Salicylic Acid. [Link]

  • US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents.

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. [Link]

  • Crystallization, Structure Determination and Reticular Twinning in Iron(III) Salicylate: Fe[(HSal)(Sal)(H2O)2] - ResearchGate. [Link]

  • Aromatic Compounds and Their Reactions 3. [Link]

  • The Hydrolysis of Chloromethyl Aryl Sulfides 1 - ACS Publications. [Link]

  • Reactions at the benzylic position (video) - Khan Academy. [Link]

  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • W. D. Pfeiffer The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Publications. [Link]

  • (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS - ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Publications. [Link]

Sources

Optimization

Catalyst selection for enhancing the reactivity of 5-(Chloromethyl)-2-hydroxybenzoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for enhancing the reactivity of 5-(Chloromethyl)-2-hydroxybenzoic acid. This document is designed for researchers, chemists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for enhancing the reactivity of 5-(Chloromethyl)-2-hydroxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate the complexities of catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on 5-(Chloromethyl)-2-hydroxybenzoic acid and how do they influence each other?

A1: 5-(Chloromethyl)-2-hydroxybenzoic acid possesses three primary functional groups, each with distinct reactivity that must be considered during reaction design:

  • Benzylic Chloride (-CH₂Cl): This is the most reactive site for many catalytic transformations. The chloromethyl group is an excellent electrophile, readily participating in nucleophilic substitution and cross-coupling reactions. Its reactivity is significantly higher than an aryl chloride.

  • Carboxylic Acid (-COOH): This group is acidic and can be converted into esters, amides, or other derivatives.[1] Under basic conditions, it forms a carboxylate anion, which can alter the molecule's solubility and electronic properties. The carboxylate can also act as a competing nucleophile or a ligand for a metal catalyst, potentially inhibiting the desired reaction.

  • Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated by a strong enough base. The resulting phenoxide is a potent nucleophile. Both the hydroxyl group and the phenoxide can coordinate to metal catalysts, which may lead to catalyst deactivation. Its presence also electronically activates the aromatic ring.[2]

The interplay between these groups is critical. For example, in a cross-coupling reaction at the chloromethyl position, the base used can deprotonate the carboxylic acid and/or the phenol, creating anionic species that could interfere with the catalytic cycle.

Q2: Which catalytic reactions are most common for this substrate?

A2: The primary focus is typically on the versatile chloromethyl group. The most common catalytic transformations include:

  • C-C Bond Formation (e.g., Suzuki-Miyaura Coupling): Reacting the chloromethyl group with an organoboron compound in the presence of a palladium or nickel catalyst to form a new carbon-carbon bond.[3][4]

  • C-N Bond Formation (e.g., Buchwald-Hartwig Amination): Coupling with primary or secondary amines using a palladium catalyst to form benzylamines. This reaction, traditionally for aryl halides, is adaptable to benzylic chlorides.[5][6]

  • C-O Bond Formation (Etherification): Reaction with alcohols or phenols to form ethers. While this can sometimes be achieved under basic conditions alone, catalysis (e.g., phase-transfer catalysis) can significantly improve reaction rates and yields, especially with less reactive nucleophiles.[7]

  • Esterification: The carboxylic acid group is readily esterified using classic methods like Fischer-Speier esterification, which employs a strong acid catalyst.[8][9]

Q3: What are the primary safety concerns when working with this compound?

A3: 5-(Chloromethyl)-2-hydroxybenzoic acid should be handled with care. As a benzylic halide, it is a potential lachrymator and a potent alkylating agent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Catalyst Selection & Reaction Design

The choice of catalyst is dictated by the desired transformation. The following decision tree provides a logical workflow for selecting and optimizing a catalytic system.

G cluster_0 cluster_1 cluster_2 A Identify Desired Transformation B C-C Bond Formation (e.g., Suzuki-Miyaura) C C-N Bond Formation (e.g., Buchwald-Hartwig) D C-O Bond Formation (Etherification) E Esterification (-COOH) G Pd(0) or Ni(0) Catalyst + Phosphine Ligand + Inorganic Base B->G H Pd(0) Catalyst + Bulky Biarylphosphine Ligand + Strong, Non-nucleophilic Base C->H I Phase-Transfer Catalyst (PTC) + Inorganic Base D->I J Strong Acid Catalyst (e.g., H₂SO₄, TsOH) E->J Standard Method F Select Initial Catalyst System K Encountering Issues? (Low Yield, Side Products) G->K H->K I->K J->K L Consult Troubleshooting Guide K->L

Caption: A decision workflow for initial catalyst selection.

Performance Comparison for Suzuki-Miyaura Coupling

For C-C bond formation, palladium-based catalysts are highly versatile. Nickel systems offer a more economical alternative.[4][10] The table below summarizes typical catalyst systems for coupling a benzylic chloride with an arylboronic acid.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002-8>90Highly active for a broad range of substrates.[4]
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane80-1104-12>85Bulky ligands like XPhos are effective at promoting reductive elimination.[11]
NiCl₂(PCy₃)₂-K₃PO₄2-MeTHF10012-1870-85Cost-effective alternative, may require longer reaction times.[4][10]
Pd/C-Na₂CO₃Ethanol/H₂O806-1065-80Heterogeneous catalyst, simplifies product purification but may show lower activity.

Note: Yields are representative and can vary based on specific substrates and conditions.

Troubleshooting Guide

Issue 1: Low or No Product Conversion

Potential Cause Explanation & Validation Recommended Solution
Catalyst Deactivation The phenolic -OH or carboxylic -COOH groups can coordinate to the metal center, poisoning the catalyst. This is especially common with palladium. To check, run a control reaction with a protected substrate (e.g., methyl ester or O-methylated phenol). If this reaction proceeds well, catalyst poisoning is likely.1. Use a Different Ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, BrettPhos).[11][12] These ligands can create a sterically hindered environment around the metal, discouraging coordination from the substrate's functional groups. 2. Protecting Groups: Temporarily protect the -OH (e.g., as a methyl ether) or -COOH (e.g., as a methyl ester) group.
Incorrect Base The base may be too weak to facilitate transmetalation (in cross-coupling) or deprotonation of the nucleophile. Conversely, a base that is too strong might cause side reactions.[13] The choice of base is critical and often non-intuitive.Screen a range of bases. For Suzuki couplings, start with K₃PO₄ or K₂CO₃. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like LHMDS or NaOtBu is often required.[14]
Low Reaction Temperature The activation energy for oxidative addition may not be reached. Many cross-coupling reactions require heating.[4]Incrementally increase the reaction temperature in 10-20 °C steps. Monitor by TLC or LC-MS to check for product formation versus decomposition.
Air or Moisture Contamination Many Pd(0) catalysts and phosphine ligands are sensitive to oxygen. Water can interfere with certain bases and intermediates.Use degassed solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents. Use Schlenk line or glovebox techniques for sensitive catalyst systems.

Issue 2: Formation of Multiple Side Products (Low Selectivity)

Potential Cause Explanation & Validation Recommended Solution
Self-Condensation/Oligomerization Under basic conditions, the deprotonated phenol or carboxylate can act as a nucleophile, attacking the chloromethyl group of another molecule, leading to polymers or dimers. Analyze the crude reaction mixture by LC-MS to identify masses corresponding to dimers or trimers.1. Slow Addition: Add the substrate slowly to a solution containing the catalyst, base, and coupling partner to maintain a low concentration of the substrate. 2. Protecting Groups: Protect the -OH and/or -COOH groups prior to the reaction.
Hydrolysis of Chloromethyl Group If water is present and the conditions are sufficiently basic or heated, the -CH₂Cl group can be hydrolyzed to -CH₂OH.Ensure the use of anhydrous solvents and reagents. If an aqueous base is required (as in some Suzuki protocols), minimize the reaction time and temperature.
Homocoupling of Boronic Acid In Suzuki reactions, the boronic acid can couple with itself, especially at high temperatures or if the oxidative addition step is slow.Use a lower reaction temperature. Ensure the palladium catalyst is active and the Pd/ligand ratio is optimized.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation at the chloromethyl position.[4]

Materials:

  • 5-(Chloromethyl)-2-hydroxybenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene and Deionized Water (4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add 5-(Chloromethyl)-2-hydroxybenzoic acid and the arylboronic acid.

  • Degas the toluene and water mixture by bubbling with argon for 20-30 minutes.

  • Add the degassed solvent mixture to the flask via cannula or syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[15][16] A typical reaction time is 2-8 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)-Cl(L₂) Intermediate A->C R-CH₂Cl B Oxidative Addition E Ar-Pd(II)-Ar'(L₂) Intermediate C->E Ar'-B(OH)₂ + Base D Transmetalation E->A G Ar-Ar' (Product) E->G F Reductive Elimination

Caption: A simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2: Acid-Catalyzed Fischer Esterification

This protocol details the esterification of the carboxylic acid group.[9]

Materials:

  • 5-(Chloromethyl)-2-hydroxybenzoic acid (1.0 equiv)

  • Methanol (large excess, acts as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

Procedure:

  • Suspend 5-(Chloromethyl)-2-hydroxybenzoic acid in methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add the concentrated sulfuric acid dropwise with stirring.

  • Heat the mixture to reflux (approx. 65 °C for methanol).

  • Maintain reflux for 4-16 hours. Monitor the reaction by TLC, observing the disappearance of the starting carboxylic acid.

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.

  • If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Neutralize the excess acid by washing the organic extract (or the redissolved solid) with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify as needed by recrystallization or column chromatography.

References

  • ResearchGate. (n.d.). Oxidative dechlorination of halogenated phenols catalyzed by two distinct enzymes: Horseradish peroxidase and dehaloperoxidase | Request PDF. Retrieved from [Link]

  • Masuda, H. et al. (2011). Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl) porphyrins and Potassium Monopersulfate. MDPI. Retrieved from [Link]

  • Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-541.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.2.2.5 Activation/Deactivation. Retrieved from [Link]

  • Academic Journals and Conferences. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2023, November 8). (PDF) Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Retrieved from [Link]

  • University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2020, October 1). Experimental and theoretical affinity and catalysis studies between halogenated phenols and peroxidases: Understanding the bioremediation potential. Retrieved from [Link]

  • PubMed Central. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]

  • SciSpace. (n.d.). Analytical Methods (Royal Society of Chemistry). Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Retrieved from [Link]

  • MDPI. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • TSI Journals. (2010, September 27). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • LCGC International. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]

  • TUS. (2020, November 15). Catalytic etherification of 5-hydroxymethylfurfural into 5-ethoxymethyfurfural over sulfated bimetallic SO>4>>2−>/Al-Zr/KIT-6, a Lewis/Brønsted acid hybrid catalyst. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparing the reactivity of 5-(Chloromethyl)-2-hydroxybenzoic acid with bromomethyl derivatives

Introduction In medicinal chemistry and drug development, functionalizing the salicylic acid scaffold is a critical pathway for synthesizing active pharmaceutical ingredients (APIs). The benzylic position at the 5-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In medicinal chemistry and drug development, functionalizing the salicylic acid scaffold is a critical pathway for synthesizing active pharmaceutical ingredients (APIs). The benzylic position at the 5-carbon is a prime target for nucleophilic substitution. Standard electrophilic chloromethylation of salicylic acid primarily yields the 5-substituted product,[1].

While 5-CHMSA is widely available, chemists often debate whether to use it directly or convert it to a bromomethyl derivative to accelerate downstream alkylations. This guide objectively compares the reactivity, stability, and handling of 5-CHMSA against its bromomethyl counterpart, providing researchers with evidence-based protocols for optimizing their synthetic workflows.

Section 1: Mechanistic Foundations – The Halide Leaving Group Effect

The fundamental difference between chloromethyl and bromomethyl derivatives lies in the thermodynamics and kinetics of the carbon-halogen (C-X) bond.

  • Bond Strength & Polarizability: The C-Br bond is significantly weaker (~275 kJ/mol) and more polarizable than the C-Cl bond (~330 kJ/mol). Bromide is a larger ion, allowing it to distribute its negative charge over a greater volume. This makes it a superior leaving group.

  • Reaction Kinetics: In nucleophilic substitution (SN2/SN1) reactions, alkyl halides exhibit increased reactivity in the [2]. Bromomethyl derivatives react up to 50–100 times faster than chloromethyl derivatives under identical conditions.

  • Stability Trade-off: The enhanced reactivity of the bromomethyl group comes at a severe cost to stability. Bromomethyl salicylic acids are highly susceptible to atmospheric moisture, undergoing rapid hydrolysis to the corresponding benzyl alcohol. Consequently, 5-CHMSA remains the industry standard for long-term storage, while bromomethyl derivatives are typically utilized when the corresponding chloride is [3].

Section 2: Quantitative Comparison Matrix

To aid in reagent selection, the following table summarizes the physicochemical and operational differences between the two derivatives:

Feature5-(Chloromethyl) Derivative (5-CHMSA)5-(Bromomethyl) Derivative
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
C-X Bond Energy ~330 kJ/mol~275 kJ/mol
Relative Reactivity (SN2) 1x (Baseline)~50x - 100x
Storage Stability High (Stable at RT)Low (Requires cold, dry storage)
Moisture Sensitivity LowHigh (Prone to rapid hydrolysis)
Commercial Availability High (Standard Reagent)Low (Often synthesized in situ)

Section 3: Bridging the Reactivity Gap – The Finkelstein Strategy

Because 5-CHMSA is highly stable but kinetically sluggish, chemists often employ a Finkelstein-type in situ activation. By adding [3], the chloride is temporarily displaced to form a highly reactive iodomethyl intermediate. Iodide is both a superior nucleophile and an exceptional leaving group, accelerating the overall reaction with the target nucleophile without requiring the isolation of unstable intermediates.

ReactivityPathway Start Salicylic Acid Scaffold Chloro 5-(Chloromethyl) High Stability Low Reactivity Start->Chloro Chloromethylation Bromo 5-(Bromomethyl) Low Stability High Reactivity Start->Bromo Bromomethylation SubstC Substitution Requires NaI Catalyst & Heat Chloro->SubstC SubstB Substitution Fast, Mild Conditions Bromo->SubstB Product Alkylated API Intermediate SubstC->Product SubstB->Product

Reaction pathways for chloromethyl vs. bromomethyl salicylic acid derivatives.

Section 4: Experimental Protocols

Protocol A: Direct Alkylation using Bromomethyl Derivative (High Reactivity)

Best for: Poor nucleophiles, sterically hindered amines, or temperature-sensitive substrates.

  • Preparation: Dissolve 1.0 eq of 5-(bromomethyl)-2-hydroxybenzoic acid in anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Expertise & Experience Insight: The salicylic acid ring contains both a carboxylic acid (pKa ~3) and a phenolic hydroxyl (pKa ~13). If these acidic protons are not neutralized, they will protonate the incoming nucleophile (e.g., an amine), rendering it inactive. Excess non-nucleophilic base is mandatory to maintain the nucleophile's active state.

  • Nucleophile Introduction: Slowly add 1.2 eq of the target nucleophile at 0°C to minimize exothermic side reactions.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor consumption via LC-MS.

  • Workup: Quench with cold water, acidify to pH 3 using 1M HCl to precipitate the functionalized salicylic acid, and filter.

Protocol B: Finkelstein-Assisted Alkylation of 5-CHMSA (High Stability)

Best for: Standard workflows utilizing commercially available, shelf-stable 5-CHMSA.

  • Preparation: Dissolve 1.0 eq of 5-CHMSA in a polar aprotic solvent (e.g., Acetonitrile or Acetone).

  • Catalyst Addition: Add 0.2 eq of anhydrous Sodium Iodide (NaI). Stir for 15 minutes at room temperature.

    • Expertise & Experience Insight: This creates a self-validating catalytic cycle. Iodide is a softer, more polarizable nucleophile than most amines, allowing it to rapidly displace the hard chloride ion. The transient iodomethyl intermediate is extremely reactive toward the target amine, which subsequently regenerates the iodide catalyst.

  • Base & Nucleophile: Add 3.0 eq of Potassium Carbonate (K₂CO₃) followed by 1.2 eq of the nucleophile.

  • Thermal Activation: Heat the mixture to 60–80°C. The elevated temperature provides the necessary activation energy for the initial Cl-to-I exchange.

  • Workup: Filter off the inorganic salts (KCl/KI), concentrate the filtrate in vacuo, and purify via recrystallization.

Workflow Step1 1. Dissolve 5-CHMSA in Polar Aprotic Solvent Step2 2. Add Catalytic NaI (Finkelstein Activation) Step1->Step2 Step3 3. Introduce Nucleophile (Amine/Thiol) & Base Step2->Step3 Step4 4. Heat to 60-80°C Monitor via LC-MS Step3->Step4 Step5 5. Aqueous Workup & Product Isolation Step4->Step5

Step-by-step workflow for Finkelstein-assisted substitution of 5-CHMSA.

Section 5: Conclusion & Selection Matrix

Choosing between these derivatives requires balancing chemical kinetics with laboratory logistics. If your workflow involves exceptionally weak nucleophiles or requires reactions at sub-ambient temperatures to preserve delicate functional groups, synthesizing and immediately using the bromomethyl derivative is justified. However, for scalable, robust, and cost-effective syntheses, utilizing commercially stable 5-CHMSA combined with NaI catalysis (Protocol B) remains the most pragmatic and reliable approach in modern drug development.

Sources

Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 5-(Chloromethyl)-2-hydroxybenzoic acid

As a Senior Application Scientist, the validation of an analytical method is not merely a checklist exercise; it is the foundational process that ensures the integrity and reliability of every piece of data generated. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the validation of an analytical method is not merely a checklist exercise; it is the foundational process that ensures the integrity and reliability of every piece of data generated. This guide provides an in-depth, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-(Chloromethyl)-2-hydroxybenzoic acid, a crucial intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the causal relationships behind experimental design choices, ensuring that the described protocols are inherently self-validating.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. For the quantification (assay) of a key intermediate like 5-(Chloromethyl)-2-hydroxybenzoic acid, this means the method must be robust, accurate, and specific. This guide is structured around the core validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing both the "how" and the critical "why" for each stage.[1][2][3]

The Analytical Backbone: A Baseline HPLC Method

Before validation can commence, a suitable HPLC method must be developed. For 5-(Chloromethyl)-2-hydroxybenzoic acid, a reversed-phase method is appropriate. The presence of a carboxylic acid and a phenolic hydroxyl group necessitates pH control of the mobile phase to ensure consistent ionization state and, consequently, reproducible retention and sharp peak shape.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionJustification
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are versatile for separating non-polar to moderately polar compounds like the target analyte.[4]
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)B: AcetonitrileThe acidic aqueous phase suppresses the ionization of the carboxylic acid and phenolic groups, leading to better retention and peak symmetry. Acetonitrile serves as the organic modifier to elute the analyte.
Elution Mode Isocratic (e.g., 55:45 A:B) or GradientAn initial isocratic elution can be tested. A gradient may be required to ensure separation from potential impurities with different polarities.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 234 nm or Diode-Array Detector (DAD)The benzoic acid moiety contains a chromophore suitable for UV detection. A DAD allows for peak purity assessment.[5]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

Specificity (Selectivity)

Expertise & Experience: Specificity is arguably the most critical validation parameter. It is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7][8] For an intermediate, this means distinguishing it from starting materials, by-products, and any subsequent degradation. The terms specificity and selectivity are often used interchangeably, with specificity sometimes considered the ultimate state of selectivity where no interference is observed.[6][8]

Experimental Protocol: Specificity
  • Blank Analysis: Prepare and inject a diluent blank (e.g., mobile phase) to demonstrate that no system peaks interfere with the analyte retention time.

  • Placebo/Matrix Analysis (if applicable): If the analyte were in a final formulation, a placebo sample would be analyzed. For an intermediate, this step may be omitted unless it is analyzed in a specific reaction matrix.

  • Forced Degradation Study: The core of specificity testing for a stability-indicating method. Expose a solution of 5-(Chloromethyl)-2-hydroxybenzoic acid to various stress conditions to intentionally generate degradation products.

    • Acidic Stress: 0.1 M HCl at 60 °C for 4 hours.

    • Alkaline Stress: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat solid material at 105 °C for 48 hours.

    • Photolytic Stress: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis of Stressed Samples: Analyze each stressed sample using the HPLC method, preferably with a DAD.

  • Evaluation: Assess the chromatograms to ensure that the principal peak for the analyte is well-resolved from all degradation peaks. The resolution factor between the analyte and the closest eluting peak should be greater than 2.0. Use the DAD to perform peak purity analysis on the analyte peak in the stressed samples to confirm it is spectrally homogeneous.[9]

Table 2: Acceptance Criteria for Specificity

TestAcceptance Criteria
Blank Injection No significant peaks at the retention time of the analyte.
Forced Degradation The analyte peak is spectrally pure (as determined by DAD).Resolution between the analyte and the closest eluting peak is ≥ 2.0.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified interval (the range).[10][11] This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[11][12] For an assay, the typical range is 80% to 120% of the target concentration.[13]

Experimental Protocol: Linearity and Range
  • Stock Solution Preparation: Accurately prepare a stock solution of 5-(Chloromethyl)-2-hydroxybenzoic acid reference standard in a suitable diluent (e.g., mobile phase).

  • Calibration Standards: From the stock solution, prepare a series of at least five calibration standards covering the range of 80% to 120% of the nominal test concentration (e.g., 80, 90, 100, 110, and 120 µg/mL for a target of 100 µg/mL).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.

Table 3: Sample Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80810,500
90909,800
1001,015,000
1101,112,500
1201,220,100

Table 4: Linearity Acceptance Criteria

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should not be significantly different from zero. Often evaluated as a percentage of the response at 100% concentration (e.g., < 2.0%).
Residuals The residuals for each point should be randomly distributed around zero.

Accuracy

Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value or true value.[10][14] It is typically assessed using recovery studies by spiking a known amount of analyte into a sample matrix. For a bulk substance like an intermediate, accuracy can be demonstrated across the specified linear range.

Experimental Protocol: Accuracy
  • Sample Preparation: Prepare samples at a minimum of three concentration levels across the linear range (e.g., 80%, 100%, and 120%). This can be done by preparing independent solutions from the reference standard.

  • Replicates: Prepare three independent samples at each concentration level (for a total of nine determinations, as recommended by ICH).[1]

  • Analysis: Analyze all nine samples and quantify them against a freshly prepared calibration curve or a single-point standard.

  • Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Table 5: Sample Accuracy and Recovery Data

Theoretical Conc. (µg/mL)ReplicateMeasured Conc. (µg/mL)Recovery (%)
80.0179.599.4
80.0280.3100.4
80.0379.899.8
100.01100.5100.5
100.0299.299.2
100.03100.1100.1
120.01119.599.6
120.02121.1100.9
120.03120.6100.5

Table 6: Accuracy Acceptance Criteria

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0% at each concentration level.[12]
RSD of Recovery ≤ 2.0% at each concentration level.

Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst, equipment, and reagents.

  • Intermediate Precision (Inter-assay precision): Evaluates the effects of random events within a laboratory, such as different days, different analysts, or different equipment.[1]

Experimental Protocol: Precision
  • Repeatability:

    • Prepare six independent samples of 5-(Chloromethyl)-2-hydroxybenzoic acid at 100% of the target concentration.

    • Analyze all six samples on the same day by the same analyst on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision:

    • Have a second analyst repeat the repeatability experiment on a different day, and if possible, on a different HPLC system.

    • Prepare another set of six independent samples at 100% of the target concentration.

    • Analyze the samples.

    • Calculate the %RSD for this second set of six samples and perform a statistical analysis (e.g., an F-test) on the combined data from both sets to assess the overall precision.

Table 7: Sample Precision Data

Precision LevelAnalystDayNMean Assay (%)% RSD
Repeatability 11699.80.55
Intermediate 226100.30.62
Overall (n=12) --12100.10.71

Table 8: Precision Acceptance Criteria

ParameterAcceptance Criteria
Repeatability (%RSD) ≤ 2.0% (often stricter, e.g., ≤ 1.0% for assays)[13]
Intermediate Precision (%RSD) ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Expertise & Experience: While not strictly required for an assay method, determining LOD and LOQ is good practice and essential if the method is ever used for impurity analysis.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16] It is often estimated where the signal-to-noise (S/N) ratio is 3:1.[9][16]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15][16] The S/N ratio for LOQ is typically 10:1.[15]

Experimental Protocol: LOD & LOQ (Based on Calibration Curve)
  • Methodology: The ICH Q2(R1) guideline provides several methods for determining LOD and LOQ.[1] The method based on the standard deviation of the response and the slope of the calibration curve is common and robust.[17]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = The standard deviation of the y-intercepts of regression lines.

      • S = The slope of the calibration curve.

  • Procedure:

    • Use the data from the linearity study.

    • Calculate the slope (S) from the linear regression.

    • Calculate the standard deviation of the y-intercept (σ). This can be obtained from the regression output in most chromatography data systems or statistical software.

  • Verification: Prepare and inject solutions at the calculated LOD and LOQ concentrations to visually confirm the S/N ratio and, for the LOQ, to demonstrate adequate precision and accuracy.

Table 9: Sample LOD & LOQ Results

ParameterValueVerification
Slope (S) 10,120-
Std. Dev. of Intercept (σ) 1,500-
Calculated LOD 0.49 µg/mLConfirmed S/N ratio > 3
Calculated LOQ 1.48 µg/mLConfirmed S/N ratio > 10 and precision (%RSD < 10%)

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[18][19] This provides an indication of its reliability during normal usage and is critical for method transfer between labs.

Experimental Protocol: Robustness
  • Identify Critical Parameters: Select HPLC parameters that could realistically vary during routine use.

  • Introduce Variations: Systematically vary these parameters, one at a time, from the nominal method conditions. A common approach is to use a one-factor-at-a-time (OFAT) design.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units.

    • Mobile Phase Composition: ± 2% absolute organic content (e.g., 43% and 47% Acetonitrile).

  • Analysis: For each condition, inject a system suitability solution and a standard sample in triplicate.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, tailing factor, resolution) and the quantitative result.

Table 10: Sample Robustness Study Results

Parameter VariedConditionRetention Time (min)Tailing FactorAssay (%)
Nominal -6.521.1100.1
Flow Rate 0.9 mL/min7.251.199.8
1.1 mL/min5.931.1100.3
Temperature 25 °C6.811.2100.5
35 °C6.251.199.7
% Acetonitrile 43%7.151.199.5
47%5.991.1100.6

Table 11: Robustness Acceptance Criteria

ParameterAcceptance Criteria
System Suitability All system suitability criteria (e.g., tailing factor < 1.5, resolution > 2.0) must be met under all varied conditions.
Assay Results The %RSD of all assay results obtained across the robustness study should be ≤ 2.0%.

Visualizing the Validation Process

A clear understanding of the validation workflow demonstrates the logical progression and interdependence of each parameter.

Validation_Workflow cluster_validation Validation Execution MD Method Development & Optimization VP Validation Protocol (Pre-approved Plan) MD->VP Defines Method SPEC Specificity (Forced Degradation) VP->SPEC Executes LIN Linearity & Range SPEC->LIN VR Validation Report (Summary of Results) SPEC->VR Data for ACC Accuracy LIN->ACC LOQ LOD / LOQ LIN->LOQ LIN->VR Data for PREC Precision (Repeatability & Intermediate) ACC->PREC ACC->VR Data for ROB Robustness PREC->ROB PREC->VR Data for ROB->VR Data for LOQ->VR Data for ROUTINE Routine Use & Lifecycle Management VR->ROUTINE Approves for

Caption: High-level workflow for HPLC method validation.

Caption: Relationship between LOD, LOQ, and the linear range.

Conclusion

This guide provides a comprehensive framework for validating an HPLC method for the quantification of 5-(Chloromethyl)-2-hydroxybenzoic acid, grounded in the principles of scientific integrity and regulatory compliance. By understanding the causality behind each validation parameter and its associated experimental protocol, researchers can develop and implement a robust analytical method that generates reliable, defensible data. This validated method becomes a critical tool in ensuring the quality and consistency of this important pharmaceutical intermediate throughout the drug development lifecycle.

References

  • Altabrisa Group. (2025, September 20).
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • How To.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. Quality Guidelines.
  • AssayPrism.
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  • YouTube. (2024, February 29).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BenchChem. A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds.
  • Slideshare.
  • Lösungsfabrik. (2018, May 22).
  • ResearchGate.
  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • SciSpace.
  • Asian Journal of Pharmaceutical Analysis.
  • Industrial Pharmacist. (2023, September 8).
  • Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Element Lab Solutions.
  • Pharmavize. (2024). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • PMC. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • PMC.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • Lab Manager. (2025, October 29).
  • PMC. (2022, July 22).
  • Thermo Scientific AppsLab Library. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • BenchChem. HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine.
  • BenchChem. A Comprehensive Guide to the Validation of an HPLC Method for 2-(Benzyloxy)-5-chlorobenzoic Acid Assay.
  • VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. (2024, January 30).
  • NIST. Benzoic acid, 5-chloro-2-hydroxy-.
  • ResearchGate. VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES.

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Validation

Structural Confirmation of 5-(Chloromethyl)-2-hydroxybenzoic Acid Reaction Products: A Comparative Guide to 2D NMR vs. Alternative Modalities

As drug development pipelines increasingly rely on highly functionalized salicylic acid derivatives (such as mesalazine analogues), the unambiguous structural confirmation of synthetic intermediates becomes a critical re...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized salicylic acid derivatives (such as mesalazine analogues), the unambiguous structural confirmation of synthetic intermediates becomes a critical regulatory and scientific hurdle. 5-(Chloromethyl)-2-hydroxybenzoic acid (5-CMSA) is a highly versatile electrophilic scaffold. However, when 5-CMSA is subjected to nucleophilic substitution (e.g., amination, etherification, or esterification), the nucleophile faces three competing reactive sites: the carboxylic acid, the phenolic hydroxyl, and the chloromethyl group [1].

Relying on legacy analytical techniques often leads to ambiguous regiochemical assignments. As a Senior Application Scientist, I have evaluated countless structural elucidation workflows. This guide objectively compares two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy against alternative modalities, demonstrating why 2D NMR—specifically the synergistic use of HSQC and HMBC—is the gold standard for confirming the exact site of substitution on the 5-CMSA scaffold.

Comparative Analysis of Analytical Modalities

To establish a robust analytical pipeline, we must understand the mechanistic limitations of each technique. While Mass Spectrometry (MS) and 1D NMR provide foundational data, they lack the spatial and connectivity resolution required for complex regiochemical confirmation [2].

Why Legacy Methods Fall Short
  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass and molecular formula. If an amine reacts with 5-CMSA, HRMS will confirm the loss of HCl and the addition of the amine. However, it cannot differentiate whether the amine formed an amide at the carboxylate or a secondary amine at the chloromethyl carbon, as both products are structural isomers with identical masses [3].

  • 1D 1 H and 13 C NMR: 1D NMR will show the presence of the new functional group. The benzylic protons (-CH 2​ -) will shift from ~4.7 ppm (in 5-CMSA) to ~3.8 ppm (in the aminated product). While this chemical shift is a strong indicator of substitution, it is presumptive. In heavily substituted or complex reaction mixtures, signal overlap makes 1D NMR insufficient for absolute proof of linkage [4].

The 2D NMR Advantage

2D NMR transcends these limitations by mapping the exact atomic connectivity through scalar couplings. Phase-edited HSQC (Heteronuclear Single Quantum Coherence) isolates the benzylic CH 2​ group from aromatic CH signals, while HMBC (Heteronuclear Multiple Bond Correlation) visualizes 2- and 3-bond carbon-proton interactions. If the nucleophile attacks the chloromethyl group, HMBC will show a definitive cross-peak between the nucleophile's protons and the benzylic carbon of the 5-CMSA core [5].

Table 1: Modality Performance Comparison for 5-CMSA Derivatives
Analytical ModalityPrimary Data YieldAdvantagesDisadvantagesRegiochemical Confidence
HRMS Molecular Formula, Exact MassExtremely sensitive; confirms reaction stoichiometry.Cannot distinguish between positional isomers.Low
FT-IR Functional GroupsRapid identification of ester/amide carbonyls.Lacks atomic-level connectivity data.Low
1D NMR ( 1 H/ 13 C) Proton/Carbon Count, Chemical EnvironmentFast acquisition; identifies functional group shifts.Susceptible to signal overlap; linkage is inferred, not proven.Medium
2D NMR (HSQC/HMBC) Through-bond Atomic ConnectivityUnambiguously proves covalent linkages across heteroatoms.Longer acquisition times; requires higher sample concentration.Absolute (Gold Standard)

Structural Elucidation Workflow

The following diagram illustrates the logical progression from raw reaction product to unambiguous structural confirmation, highlighting the critical divergence where 2D NMR overcomes the limitations of MS and 1D NMR.

Workflow A 5-CMSA Reaction Product B Mass Spectrometry (HRMS) Yields Molecular Formula A->B C 1D NMR (1H & 13C) Yields Functional Groups A->C G Unambiguous Structural Confirmation (Linkage at C5-Methyl) B->G Insufficient for Isomers D 2D NMR Spectroscopy Yields Atom Connectivity C->D Resolves Overlap E HSQC Direct C-H Bonds D->E F HMBC 2-3 Bond C-H Linkages D->F E->G F->G Critical Linkage Proof

Fig 1: Structural elucidation workflow comparing MS and 2D NMR for 5-CMSA derivatives.

Self-Validating Experimental Protocol: 2D NMR Acquisition

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent misinterpretation of artifacts.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 15–20 mg of the purified reaction product in 600 µL of DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d 6​ disrupts the strong intramolecular hydrogen bonding inherent to salicylic acid derivatives, sharpening the exchangeable phenolic -OH and carboxylic -COOH signals. TMS provides an absolute 0.0 ppm reference, ensuring that subtle chemical shifts (e.g., the benzylic shift from 4.7 to 3.8 ppm) are accurately quantified rather than being solvent-drift artifacts.

Step 2: 1D Baseline Acquisition

  • Action: Acquire a 1 H spectrum (16 scans) and a 13 C spectrum (1024 scans).

  • Causality: This establishes the baseline proton and carbon count. Validation Check: The total integrated proton area must match the HRMS-derived molecular formula before proceeding to 2D acquisition.

Step 3: Multiplicity-Edited HSQC Acquisition

  • Action: Execute a phase-edited HSQC pulse sequence optimized for a direct coupling constant 1JCH​ of 145 Hz.

  • Causality: Phase editing yields CH 2​ signals as negative (blue contours) and CH/CH 3​ signals as positive (red contours) [6]. This instantly isolates the critical C5-benzylic CH 2​ group from the aromatic CH signals of the salicylic core, eliminating ambiguity.

Step 4: HMBC Acquisition (The Linkage Proof)

  • Action: Execute an HMBC sequence optimized for long-range scalar couplings ( nJCH​ = 8 Hz).

  • Causality: The 8 Hz optimization specifically captures 2- and 3-bond interactions. If an amine (R-NH 2​ ) was successfully substituted at the chloromethyl position, the protons on the R-group will show a 3-bond correlation to the benzylic carbon of the 5-CMSA core. Validation Check: The absence of an HMBC correlation between the nucleophile and the carboxylate carbon ( 13 C ~172 ppm) definitively rules out amide formation.

Quantitative Data Interpretation

The following table summarizes the expected spectral transformations when 5-CMSA undergoes successful nucleophilic substitution at the chloromethyl group (using a primary amine, R-NH 2​ , as the model nucleophile).

Table 2: Expected NMR Spectral Data (5-CMSA vs. N-Benzyl Substitution Product)
Nucleus / Position5-CMSA Shift (ppm)Substitution Product Shift (ppm)Key 2D NMR Correlations (Product)
C5-CH 2​ (Protons) ~4.70 (s, 2H)~3.85 (s, 2H)HSQC: Correlates to ~52 ppm (CH 2​ phase).HMBC: Correlates to C4, C6, and Nucleophile C α .
C5-CH 2​ (Carbon) ~45.5~52.0HMBC: Receives correlation from Nucleophile H α . (Definitive proof of linkage)
Nucleophile H α N/A~2.60 (t, 2H)HMBC: Correlates to C5-CH 2​ carbon (~52.0 ppm).
Carboxyl (C1-COOH) ~172.0~172.0HMBC: No correlation from nucleophile protons, ruling out amide formation.

By cross-referencing the phase-edited HSQC data with the long-range HMBC correlations, researchers can build a mathematically closed loop of evidence. The nucleophile's protons "see" the benzylic carbon, and the benzylic protons "see" the nucleophile's alpha-carbon. This mutual verification is the hallmark of a self-validating structural assignment, far surpassing the capabilities of mass spectrometry or 1D NMR alone.

References

  • - BenchChem. Discusses the indispensable role of 2D NMR spectroscopy over mass spectrometry for unambiguous structural assignments.

  • - MDPI. Details the limitations of MS in distinguishing positional isomers and the necessity of orthogonal NMR techniques.

  • - NIH PMC. A comprehensive comparison highlighting MS's inability to provide atom connectivity compared to NMR. 4. - ACS Publications. Provides foundational synthetic and 1D NMR characterization context for 5-chloromethylsalicylic acid derivatives. 5. - Oxford Instruments. Explains the physics and causality behind HMBC and HSQC pulse sequences for determining unknown molecular linkages. 6. - PubMed. Details the mechanistic advantages of phase-edited HSQC in resolving overlapping CH 2​ and CH signals.

Comparative

A Comparative Study of 5-(Chloromethyl)-2-hydroxybenzoic Acid as a Linker Versus Standard Bifunctional Linkers

In the rapidly evolving fields of bioconjugation, targeted radiopharmaceuticals, and advanced resin crosslinking, the selection of a bifunctional linker dictates the stability, pharmacokinetics, and ultimate success of t...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In the rapidly evolving fields of bioconjugation, targeted radiopharmaceuticals, and advanced resin crosslinking, the selection of a bifunctional linker dictates the stability, pharmacokinetics, and ultimate success of the molecular construct. While standard linkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) have historically dominated the landscape, specialized linkers such as 5-(Chloromethyl)-2-hydroxybenzoic acid (CHBA) —also known as 5-chloromethylsalicylic acid—offer unique mechanistic advantages[1].

This guide objectively compares the chemical performance, experimental utility, and structural causality of CHBA against traditional bifunctional linkers (SMCC and PEG-based linkers), providing actionable, self-validating protocols for your laboratory workflows.

Mechanistic Profiling: Causality in Linker Design

To understand why a researcher might choose CHBA over SMCC or a PEG linker, we must analyze the causality behind their chemical reactivity.

5-(Chloromethyl)-2-hydroxybenzoic Acid (CHBA)

CHBA is a highly specialized, rigid aromatic linker. Its bifunctionality stems from two distinct reactive centers:

  • Chloromethyl Group (-CH₂Cl): A benzylic chloride that acts as a potent alkylating agent. Unlike the maleimide group in SMCC, which can undergo retro-Michael dealkylation in systemic circulation, the benzylic chloride undergoes an S_N2 substitution with thiols or amines to form a highly stable, irreversible thioether or secondary amine bond[1].

  • Salicylic Acid Moiety: The carboxylic acid (-COOH) can be activated via EDC/NHS chemistry to form amide bonds with primary amines. Crucially, the adjacent phenolic hydroxyl (-OH) provides a dual function: it can participate in metal chelation (e.g., sequestering radiometals like Zr-89 for PET imaging)[2] or rigidify the linker via intramolecular hydrogen bonding, which modulates the pKa of the carboxylate.

SMCC (Standard Reference)

SMCC is a heterobifunctional linker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group. It is the industry standard for amine-to-thiol conjugation. However, its maleimide-thiol adduct is susceptible to thiol exchange with serum albumin in vivo, which can lead to premature payload release.

PEG-NHS/Maleimide Linkers

Polyethylene glycol (PEG) linkers offer extreme hydrophilicity and flexibility. They are chosen when the primary goal is to increase the solubility of a hydrophobic payload or to extend the circulation half-life of the conjugate. However, their lack of rigidity can sometimes negatively impact the binding affinity of the targeting vector.

Reactivity CHBA 5-(Chloromethyl)-2-hydroxybenzoic acid (CHBA) CHBA_Cl Chloromethyl Group (SN2 Alkylation) CHBA->CHBA_Cl CHBA_COOH Salicylic Carboxyl (EDC/NHS Amidation) CHBA->CHBA_COOH CHBA_OH Phenolic Hydroxyl (Metal Chelation / H-Bond) CHBA->CHBA_OH SMCC SMCC Linker SMCC_Mal Maleimide Group (Michael Addition) SMCC->SMCC_Mal SMCC_NHS NHS Ester (Amidation) SMCC->SMCC_NHS Target_Thiol Thiol (-SH) Conjugation CHBA_Cl->Target_Thiol Irreversible Thioether Target_Amine Amine (-NH2) Conjugation CHBA_COOH->Target_Amine Amide Bond Target_Metal Radiometal (e.g., Zr-89) Chelation CHBA_OH->Target_Metal Coordination SMCC_Mal->Target_Thiol Thioether SMCC_NHS->Target_Amine Amide Bond

Figure 1: Comparative reactivity pathways of CHBA versus SMCC.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of these linkers based on empirical bioconjugation data.

ParameterCHBA (5-Chloromethylsalicylic acid)SMCCPEG-NHS/Maleimide
Primary Reactivity -CH₂Cl (Thiol/Amine), -COOH (Amine)Maleimide (Thiol), NHS (Amine)Maleimide (Thiol), NHS (Amine)
Conjugate Stability Excellent (Irreversible S_N2 thioether)Moderate (Susceptible to retro-Michael)Moderate (Susceptible to retro-Michael)
Hydrophobicity High (Aromatic ring)Moderate (Cyclohexane ring)Low (Highly hydrophilic)
Spacer Rigidity High (Planar aromatic system)Moderate (Cyclohexyl spacer)Low (Flexible polymer chain)
Special Features Intrinsic metal chelation (salicylic OH)[2]Industry standard, widely availableTunable length, reduces aggregation
Optimal pH Range Alkylation: 7.5–8.5; Amidation: 7.2–7.5Maleimide: 6.5–7.5; NHS: 7.2–8.0Maleimide: 6.5–7.5; NHS: 7.2–8.0

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a validation checkpoint to confirm causality and reaction progress before proceeding.

Protocol A: Bioconjugation via CHBA (Amine-to-Thiol Crosslinking)

Because CHBA requires carboxyl activation prior to amine conjugation, we utilize EDC/NHS chemistry. The causality behind the pH shift is critical: EDC activation is most efficient in slightly acidic conditions, while the subsequent NHS-ester reaction with primary amines requires a slightly basic pH to ensure the amine is deprotonated (nucleophilic).

Step 1: Carboxyl Activation

  • Dissolve 10 mM CHBA in anhydrous DMF.

  • Add 1.5 molar equivalents of EDC·HCl and 2.0 molar equivalents of Sulfo-NHS.

  • Dilute into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Incubate for 15 minutes at room temperature.

  • Validation Checkpoint: Analyze an aliquot via UV-Vis spectroscopy. The formation of the NHS ester causes a distinct spectral shift; monitor the appearance of an absorbance peak at 260 nm.

Step 2: Amine Conjugation (Protein 1)

  • Adjust the pH of the reaction mixture to 7.5 using 1 M Sodium Bicarbonate.

  • Add Protein 1 (containing surface lysines) at a 1:10 (Protein:Linker) molar ratio. Incubate for 2 hours at room temperature.

  • Validation Checkpoint: Perform a Bradford or BCA assay on the flow-through after desalting (Step 3) to ensure no protein precipitation occurred due to the hydrophobicity of the aromatic linker.

Step 3: Purification

  • Remove excess unreacted CHBA and EDC/NHS by-products using a Zeba Spin Desalting Column (7K MWCO) pre-equilibrated with Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, 5 mM EDTA, pH 7.5). The EDTA is crucial here to prevent trace heavy metals from prematurely coordinating with the salicylic acid moiety[2].

Step 4: Thiol Alkylation (Protein 2)

  • Add Protein 2 (containing free sulfhydryls) to the purified CHBA-Protein 1 conjugate.

  • Adjust pH to 8.0 to increase thiol nucleophilicity for the S_N2 displacement of the benzylic chloride. Incubate overnight at 4°C.

  • Validation Checkpoint: Use Ellman’s Reagent (DTNB). A successful reaction will show a near-complete depletion of free thiols (measured at 412 nm) compared to a Protein 2 control.

Workflow Step1 Step 1: Carboxyl Activation CHBA + EDC/NHS pH 6.0 Step2 Step 2: Amine Conjugation Add Protein 1 (-NH2) pH 7.5 Step1->Step2 Step3 Step 3: Purification Desalting Column Remove Excess Reagents Step2->Step3 Step4 Step 4: Thiol Alkylation Add Protein 2 (-SH) pH 8.0 Step3->Step4 Step5 Step 5: Final Validation Ellman's Assay / Mass Spec Step4->Step5

Figure 2: Step-by-step self-validating workflow for CHBA bioconjugation.

Protocol B: Standard SMCC Conjugation (For Comparison)

Step 1: Amine Conjugation

  • Dissolve SMCC in anhydrous DMSO. Add to Protein 1 in PBS (pH 7.2) at a 1:10 molar ratio. Incubate for 30 minutes.

  • Validation Checkpoint: Monitor the release of the NHS leaving group by measuring absorbance at 260 nm.

Step 2: Purification

  • Desalt using a spin column pre-equilibrated with PBS containing 5 mM EDTA (pH 7.2).

Step 3: Thiol Conjugation

  • Add Protein 2 (with free thiols) to the maleimide-activated Protein 1. Incubate for 2 hours at room temperature.

  • Validation Checkpoint: Perform Ellman's assay to confirm thiol consumption. Note the causality: The maleimide reaction is much faster than the benzylic chloride S_N2 reaction, requiring only 2 hours instead of overnight, but sacrifices long-term in vivo stability.

Conclusion

While SMCC and PEG linkers remain the default choices for standard bioconjugation due to their rapid kinetics and commercial availability, 5-(Chloromethyl)-2-hydroxybenzoic acid (CHBA) provides a superior architectural framework when absolute conjugate stability is required. By replacing the reversible maleimide linkage with an irreversible benzylic thioether[1], and offering a secondary chelation site via the salicylic acid moiety[2], CHBA is uniquely positioned for next-generation radiopharmaceuticals and highly stable antibody-drug conjugates.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Salicylic Acid and Related Compounds." Discusses the synthesis, properties, and cross-linking applications of 5-chloromethylsalicylic acid.1

  • National Institutes of Health (PMC). "Alternative Chelator for 89Zr Radiopharmaceuticals: Radiolabeling and Evaluation." Details the use of salicylic acid derivatives and bifunctional chelators in radiopharmaceutical linker design. 2

Sources

Validation

Assessing the purity of synthesized 5-(Chloromethyl)-2-hydroxybenzoic acid by melting point and elemental analysis

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-(Chloromethyl)-2-hydroxybenzoic Acid This guide provides an in-depth comparison of two classical, yet indispensable, methods for assessing the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-(Chloromethyl)-2-hydroxybenzoic Acid

This guide provides an in-depth comparison of two classical, yet indispensable, methods for assessing the purity of newly synthesized 5-(Chloromethyl)-2-hydroxybenzoic acid: Melting Point Determination and Elemental Analysis . We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and compare their utility, offering a holistic perspective for researchers at the bench.

Method 1: Melting Point Determination — The Qualitative Litmus Test

The melting point of a pure crystalline solid is a characteristic physical property. For a pure compound, the melting transition occurs over a very narrow temperature range, typically 0.5-1.0°C.[3] The presence of even small amounts of miscible impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[3][4] Therefore, a sharp melting point that corresponds closely to the literature value is a strong, albeit qualitative, indicator of high purity.[5]

Causality Behind the Method

This phenomenon, known as melting point depression, is a colligative property. Impurities introduce defects into the crystal lattice, weakening the intermolecular forces that must be overcome for the solid to transition into a liquid. This requires less thermal energy, hence the lower melting temperature. The broadened range occurs because different regions of the solid will have varying concentrations of the impurity, leading to a non-uniform melting process.

Experimental Protocol: Digital Melting Point Apparatus

The use of a modern digital melting point apparatus is highly recommended for accuracy and safety over traditional oil bath methods.[3][6]

  • Sample Preparation:

    • Ensure the synthesized 5-(Chloromethyl)-2-hydroxybenzoic acid is completely dry, ideally by drying under vacuum over a desiccant.[4][7] Moisture can act as an impurity, depressing the melting point.[4]

    • Grind a small amount of the sample into a fine powder using a clean spatula or mortar and pestle. This ensures uniform heat distribution.[6][8][9]

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount.

    • Compact the sample into the sealed bottom of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[6] The packed sample height should be 2-3 mm.[7][9]

  • Apparatus Calibration (Trustworthiness Check):

    • Before analyzing the sample, it is crucial to calibrate the apparatus using certified reference standards with known melting points that bracket the expected melting point of the target compound. This validates the instrument's accuracy.[7]

  • Measurement:

    • Rapid Ramp (Scouting): First, perform a rapid determination by heating quickly to find an approximate melting point.[3]

    • Slow Ramp (Accurate Measurement): Prepare a new sample. Set the apparatus to heat rapidly to a temperature about 5-10°C below the approximate melting point found. Then, decrease the heating rate to 1-2°C per minute.[7][8] A slow ramp rate is critical for an accurate reading.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).[7][8] This is the melting range.

    • Perform the measurement in triplicate to ensure reproducibility.

Data Presentation & Interpretation
ParameterLiterature ValueExperimental Result (Example)Interpretation
Melting Point 171-172°C167-171°CThe observed melting point is depressed and shows a broad range, indicating the presence of impurities.
Melting Range ~1°C4°CA range greater than 2°C strongly suggests the need for further purification (e.g., recrystallization).[4]

Literature value for 5-Chloro-2-hydroxybenzoic acid, an isomer of the target compound, is cited as an example of a typical literature value format.[10][11]

Method 2: Elemental Analysis — The Quantitative Confirmation

Elemental analysis (EA) is a powerful quantitative technique that determines the mass fractions of specific elements—primarily carbon (C), hydrogen (H), nitrogen (N), and heteroatoms (X) like halogens and sulfur—in a sample.[12] For a synthesized compound, comparing the experimentally determined elemental percentages to the theoretically calculated values provides a direct measure of purity and confirms the empirical formula.[12][13]

Causality Behind the Method

The principle relies on the complete combustion of a precisely weighed sample in an oxygen-rich environment.[13] The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified by various detectors (e.g., thermal conductivity or infrared spectroscopy). The instrument's software then calculates the percentage of each element in the original sample. Any significant deviation from the theoretical values points to the presence of impurities that alter the elemental ratios (e.g., residual solvent, starting materials, or byproducts).

Experimental Protocol: Combustion Analysis

Elemental analysis is typically performed using a dedicated automated CHNX analyzer.

  • Sample Preparation:

    • The sample must be meticulously dried to remove all traces of water and solvents, which would significantly alter the C, H, and O percentages.

    • The sample should be homogeneous. If it appears non-uniform, it should be ground into a fine powder.

  • Instrument Calibration (Trustworthiness Check):

    • The instrument is calibrated using an ultra-pure, certified standard (e.g., acetanilide) with a known elemental composition. This ensures the accuracy of the detector responses.

  • Analysis:

    • A small amount of the sample (typically 1-3 mg) is weighed with high precision into a tin or silver capsule.

    • The capsule is introduced into the combustion furnace of the analyzer.

    • The automated analysis cycle is initiated, and the instrument reports the weight percentages of C, H, and Cl.

Data Presentation & Interpretation

For 5-(Chloromethyl)-2-hydroxybenzoic acid (C₈H₇ClO₃):

  • Molecular Weight: 186.59 g/mol

  • Theoretical %C: (8 * 12.011) / 186.59 = 51.50%

  • Theoretical %H: (7 * 1.008) / 186.59 = 3.78%

  • Theoretical %Cl: (1 * 35.45) / 186.59 = 19.00%

ElementTheoretical Value (%)Experimental Result (Example)Deviation (%)Interpretation
Carbon (C) 51.5051.25-0.25Within acceptable limits.
Hydrogen (H) 3.784.05+0.27Within acceptable limits.
Chlorine (Cl) 19.0018.15-0.85Unacceptable. Significant deviation suggests impurity.

Most chemistry journals and regulatory bodies consider a deviation of ±0.4% between the found and calculated values as the upper limit for claiming a compound is pure.[14][15][16] A deviation like the -0.85% for chlorine in the example strongly indicates a significant impurity, such as unreacted starting material that lacks a chlorine atom.

Comparison and Synergy of Techniques

Melting point and elemental analysis are not redundant; they are complementary techniques that provide different types of information about the purity of a synthesized compound.

FeatureMelting Point DeterminationElemental Analysis
Nature of Data QualitativeQuantitative
Primary Insight Presence/absence of impuritiesElemental composition, confirmation of formula
Sensitivity Sensitive to small amounts of soluble impuritiesProvides bulk composition; less sensitive to trace impurities
Cost & Speed Fast, simple, and inexpensive.[13]More complex, requires specialized equipment
Key Limitation Cannot identify the impurityCannot distinguish between isomers
Best Use Case Rapid purity check post-synthesis or recrystallizationFinal confirmation of identity and purity for publication/records

A prudent researcher uses melting point as a rapid, iterative check during the purification process. Once a sharp, consistent melting point near the literature value is achieved, elemental analysis is employed as a final, quantitative confirmation of both purity and identity.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical flow of assessing the purity of a synthesized compound, integrating both melting point and elemental analysis.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification Cycle cluster_validation Final Validation Crude_Product Crude Synthesized 5-(Chloromethyl)-2-hydroxybenzoic acid Recrystallization Recrystallization Crude_Product->Recrystallization MP_Check Melting Point Determination Recrystallization->MP_Check Check Purity MP_Check->Recrystallization Broad/Depressed MP (Impure) EA_Analysis Elemental Analysis MP_Check->EA_Analysis Sharp MP (Likely Pure) Final_Compound Confirmed Pure Compound EA_Analysis->Final_Compound Deviation <= 0.4% (Pass) Further_Purification Further Purification EA_Analysis->Further_Purification Deviation > 0.4% (Fail) Further_Purification->Recrystallization

Caption: Workflow for purity assessment of synthesized compounds.

The Role of Complementary Analytical Techniques

While melting point and elemental analysis are foundational, a comprehensive characterization, especially for novel compounds or those intended for biological testing, should include spectroscopic methods.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation.[12][18] They not only confirm the exact molecular structure but can also reveal the presence of impurities through unexpected signals. Quantitative NMR (qNMR) is emerging as a versatile and orthogonal method for purity evaluation.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of key functional groups (e.g., -OH, C=O, C-Cl), providing further confirmation that the desired compound has been formed.[2][18]

  • Chromatography (HPLC, TLC): Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to separate components in a mixture.[18][19] They are highly effective for detecting even trace impurities and can be used to monitor the progress of a reaction and the effectiveness of purification steps.[2][9]

The relationship between these techniques in confirming a compound's identity and purity can be visualized as follows:

Info_Triangulation cluster_info Information Provided by Analytical Techniques cluster_conclusion Overall Conclusion MP Melting Point Purity (Qualitative) Identity (vs. Lit.) Confirmed_Compound Confirmed Identity & Purity MP:purity->Confirmed_Compound EA Elemental Analysis Purity (Quantitative) Confirms Formula EA:purity->Confirmed_Compound EA:formula->Confirmed_Compound NMR NMR Spectroscopy Confirms Structure Purity (Quantitative) NMR:purity->Confirmed_Compound NMR:structure->Confirmed_Compound IR IR Spectroscopy Confirms Functional Groups IR:groups->Confirmed_Compound HPLC HPLC/TLC Purity (High-Sensitivity) Separates Mixture HPLC:purity->Confirmed_Compound

Caption: Triangulation of data from multiple analytical techniques.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Elemental analysis. Available at: [Link]

  • University of Alberta. (n.d.). Melting point determination. Available at: [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Available at: [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • SSERC. (n.d.). Melting point determination. Available at: [Link]

  • National Institutes of Health (NIH). (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available at: [Link]

  • Royal Society Publishing. (n.d.). Characterising new chemical compounds & measuring results. Available at: [Link]

  • Research and Reviews. (n.d.). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Available at: [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Available at: [Link]

  • Eastern Michigan University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Chemsrc. (2025, August 22). 5-(CHLOROMETHYL)-2-HYDROXYBENZALDEHYDE. Available at: [Link]

  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Available at: [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Available at: [Link]

  • Drawell. (2025, June 18). Distinguish Between a Sharp Melting Point and a Melting Point Range. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Recommendations and Technical Reports. Available at: [Link]

  • Stenutz. (n.d.). 5-chloro-2-hydroxybenzoic acid. Available at: [Link]

  • PubMed. (n.d.). Purity determinations by differential thermal analysis. Available at: [Link]

  • Simon Fraser University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. Available at: [Link]

  • International Council for Harmonisation (ICH). (2022, April 26). Guideline for elemental impurities Q3D (R2). Available at: [Link]

  • European Medicines Agency (EMA). (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. Available at: [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Published Recommendations Archives. Available at: [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2025). qualitative elemental specificity (Q04974). In The IUPAC Compendium of Chemical Terminology. Available at: [Link]

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Comparative

The Double-Edged Sword: A Comparative Guide to 5-(Chloromethyl)-2-hydroxybenzoic Acid in Drug Discovery

In the landscape of medicinal chemistry, the identification of versatile building blocks is paramount to the efficient discovery of novel therapeutics. 5-(Chloromethyl)-2-hydroxybenzoic acid presents itself as an intrigu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the identification of versatile building blocks is paramount to the efficient discovery of novel therapeutics. 5-(Chloromethyl)-2-hydroxybenzoic acid presents itself as an intriguing, yet challenging, scaffold. Its structure is a chimera of two functionally significant moieties: the well-established anti-inflammatory 2-hydroxybenzoic acid (salicylic acid) core and a reactive chloromethyl group. This unique combination offers the potential for creating highly specific and potent drug candidates, but also introduces significant risks related to reactivity and toxicity.

This guide provides an in-depth technical analysis of the advantages and disadvantages of employing 5-(Chloromethyl)-2-hydroxybenzoic acid in drug discovery programs. We will dissect the molecule's constituent parts, explore its potential applications, and objectively compare it to alternative chemical tools, supported by experimental rationale and methodologies.

Part 1: The Salicylic Acid Core - An Anchor of Therapeutic Potential

The 2-hydroxybenzoic acid scaffold is a privileged structure in pharmacology. Its most famous derivative, acetylsalicylic acid, is a cornerstone of modern medicine. The inherent biological activity of this core is a primary advantage when considering its derivatives for drug development.

Inherent Anti-inflammatory Activity: Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties.[1] This is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[1] While salicylic acid itself is a weak inhibitor of COX activity, it can suppress the expression of the inducible COX-2 enzyme, a key player in inflammation.[2] The incorporation of this scaffold into a new chemical entity could, therefore, confer a baseline anti-inflammatory effect, a desirable property for a wide range of therapeutic areas.

Structure-Activity Relationship (SAR) Insights: Extensive research into salicylic acid derivatives has provided a rich understanding of their SAR. For instance, substitutions at the 5-position of the ring with electron-withdrawing groups, such as chlorine, have been shown to enhance anti-inflammatory and other biological activities.[3][4] This suggests that the 5-position is a key site for modification to tune the potency and selectivity of new analogues.

Part 2: The Chloromethyl Group - A Handle for Covalent Engagement

The chloromethyl group transforms the salicylic acid scaffold into a bifunctional molecule. This benzylic chloride is an electrophilic center, capable of reacting with nucleophilic residues in biological macromolecules. This feature is both a significant opportunity and a considerable liability.

Advantage: The "Warhead" for Covalent Inhibition

The chloromethyl group can act as a reactive "warhead" to form a covalent bond with a target protein.[5] Covalent inhibitors offer several potential advantages over their non-covalent counterparts:

  • Enhanced Potency and Duration of Action: By forming an irreversible or slowly reversible bond, covalent inhibitors can achieve a level of target inhibition that is difficult to attain with non-covalent binders. This can lead to a more sustained pharmacological effect.[5]

  • Overcoming Resistance: In some cases, covalent inhibition can overcome drug resistance mutations that weaken non-covalent binding interactions.

  • High Ligand Efficiency: Potent activity can often be achieved with smaller, more efficient molecules.

The design of such targeted covalent inhibitors (TCIs) involves a "guidance system" that directs the "warhead" to the desired target.[5] In this case, the salicylic acid moiety could serve as the guidance system, binding to the target protein and positioning the chloromethyl group for a specific reaction with a nearby nucleophilic amino acid, such as cysteine.[6][7]

cluster_0 Targeted Covalent Inhibition Strategy Ligand 5-(Chloromethyl)-2-hydroxybenzoic acid Binding Non-covalent Binding (Guidance System) Ligand->Binding Recognition Target Target Protein (e.g., COX) Binding->Target Covalent_Bond Covalent Bond Formation (Warhead) Binding->Covalent_Bond Positioning Inhibition Irreversible Inhibition Covalent_Bond->Inhibition

Caption: Workflow for targeted covalent inhibition.

Disadvantage: The Liability of Non-Specific Reactivity

The high reactivity of the chloromethyl group is a double-edged sword. As a benzylic chloride, it is a potent alkylating agent, which raises significant toxicological concerns:

  • Off-Target Effects: If not perfectly directed by the "guidance system," the electrophilic warhead can react with other proteins or even nucleic acids, leading to widespread off-target effects and toxicity.[5]

  • Irritation and Sensitization: Benzyl chloride and related compounds are known to be severe irritants to the skin, eyes, and respiratory tract.[8][9]

  • Mutagenicity and Carcinogenicity: Alkylating agents as a class are often associated with genotoxicity. Benzyl chloride itself is classified as a probable human carcinogen (Group B2) by the U.S. EPA.[9] Studies on benzyl chloride derivatives have shown potential for mutagenicity.[10]

Part 3: A Comparative Analysis with Alternatives

The decision to use 5-(Chloromethyl)-2-hydroxybenzoic acid in a drug discovery campaign must be weighed against other available tools.

Compound/ClassKey FeaturesAdvantagesDisadvantages
5-(Chloromethyl)-2-hydroxybenzoic acid Bifunctional: Salicylic acid scaffold + electrophilic chloromethyl group.- Inherent anti-inflammatory activity.[2] - Potential for potent, long-acting covalent inhibition.[5] - Versatile synthetic intermediate.- High potential for toxicity (irritant, mutagenicity).[8][9][10] - Risk of non-specific, off-target reactivity.[5] - Limited specific biological and safety data available.
5-Chlorosalicylic Acid Salicylic acid with a stable chloro-substituent.- Enhanced anti-inflammatory and antimicrobial activity compared to salicylic acid.[3][4] - Lower reactivity and toxicity concerns compared to the chloromethyl analogue. - Well-characterized properties.- Acts as a non-covalent inhibitor, potentially leading to lower potency and shorter duration of action. - Lacks the versatility of a bifunctional linker.
Salicylic Acid with other Covalent Warheads (e.g., acrylamide) Salicylic acid scaffold with alternative electrophiles.- Reactivity of the warhead can be tuned for specific nucleophiles (e.g., acrylamides for cysteine).[6] - Potentially more selective with a better-understood reactivity profile.- May still have off-target reactivity concerns. - Synthesis can be more complex than the chloromethyl derivative.
Prodrugs of Salicylic Acid Carboxylic acid is masked with a promoiety.- Can improve oral bioavailability and reduce gastric irritation.[11][12][13][14][15] - Well-established strategy in drug development.- The release of the active drug can be variable. - The cleaved promoiety must be non-toxic.

Part 4: Experimental Protocols

Given the limited specific literature on 5-(Chloromethyl)-2-hydroxybenzoic acid, the following protocols are adapted from standard methodologies in medicinal chemistry to assess its key properties.

Protocol 1: Assessing Covalent Reactivity with a Model Nucleophile

This experiment aims to quantify the reactivity of the chloromethyl group with a biologically relevant nucleophile, N-acetylcysteine, as a proxy for a cysteine residue in a protein.

Objective: To determine the rate of covalent modification of N-acetylcysteine by 5-(Chloromethyl)-2-hydroxybenzoic acid.

Materials:

  • 5-(Chloromethyl)-2-hydroxybenzoic acid

  • N-acetylcysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare a 10 mM stock solution of 5-(Chloromethyl)-2-hydroxybenzoic acid in ACN.

  • Prepare a 100 mM stock solution of N-acetylcysteine in PBS, pH 7.4.

  • In a reaction vial, add PBS to a final volume of 1 ml.

  • Add the N-acetylcysteine stock solution to a final concentration of 1 mM.

  • Initiate the reaction by adding the 5-(Chloromethyl)-2-hydroxybenzoic acid stock solution to a final concentration of 100 µM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot and quench the reaction by adding it to 100 µL of cold ACN containing 0.1% formic acid.

  • Analyze the samples by HPLC, monitoring the disappearance of the starting material and the appearance of the N-acetylcysteine adduct.

  • Calculate the second-order rate constant for the reaction.

Causality behind Experimental Choices:

  • N-acetylcysteine: Serves as a readily available and soluble mimic of the side chain of cysteine, a common target for covalent inhibitors.

  • pH 7.4: Mimics physiological conditions, ensuring the thiol group of cysteine is partially deprotonated and thus nucleophilic.

  • HPLC analysis: Allows for the quantitative measurement of both the reactant and the product over time, which is essential for determining reaction kinetics.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol outlines a method to determine if the molecule can inhibit the activity of the COX-2 enzyme, leveraging its salicylic acid core.

Objective: To measure the IC50 of 5-(Chloromethyl)-2-hydroxybenzoic acid against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit

  • 5-(Chloromethyl)-2-hydroxybenzoic acid

  • DMSO

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

Procedure:

  • Prepare a series of dilutions of 5-(Chloromethyl)-2-hydroxybenzoic acid in DMSO.

  • In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations (or DMSO as a vehicle control).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for potential covalent bond formation.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.

Causality behind Experimental Choices:

  • Pre-incubation step: This is crucial for covalent inhibitors to allow time for the chemical reaction with the enzyme to occur before the introduction of the substrate.

  • PGE2 EIA kit: Provides a sensitive and specific method for quantifying the product of the COX-2 reaction, allowing for an accurate determination of enzyme inhibition.

cluster_1 Workflow for Evaluating a Bifunctional Inhibitor Start 5-(Chloromethyl)-2-hydroxybenzoic acid Reactivity_Assay Assess Covalent Reactivity (e.g., with N-acetylcysteine) Start->Reactivity_Assay Enzyme_Assay In Vitro Enzyme Inhibition Assay (e.g., COX-2) Start->Enzyme_Assay Cell_Assay Cell-based Assay (e.g., Cytotoxicity, Target Engagement) Reactivity_Assay->Cell_Assay Enzyme_Assay->Cell_Assay Decision Go/No-Go Decision Cell_Assay->Decision In_Vivo In Vivo Efficacy and Toxicity Studies Decision->In_Vivo Go

Caption: A streamlined workflow for the evaluation of a bifunctional inhibitor.

Conclusion

5-(Chloromethyl)-2-hydroxybenzoic acid is a molecule of significant, yet challenging, potential. Its bifunctional nature allows for the rational design of targeted covalent inhibitors, leveraging the inherent biological activity of the salicylic acid core as a guidance system for its reactive chloromethyl warhead. This strategy could lead to the development of highly potent and selective drugs with a long duration of action.

However, the high reactivity of the chloromethyl group presents a substantial hurdle. The risk of non-specific binding, off-target effects, and inherent toxicity, including potential mutagenicity, cannot be overstated. Any drug discovery program considering this scaffold must prioritize a thorough and early assessment of its safety and selectivity profile. The lack of specific data for this molecule means that significant resources would need to be invested in its initial characterization.

Ultimately, 5-(Chloromethyl)-2-hydroxybenzoic acid is a high-risk, high-reward building block. Its successful application will depend on a deep understanding of the target biology, meticulous chemical design to control its reactivity, and a rigorous evaluation of its toxicological properties.

References

  • Recent advances in the development of covalent inhibitors. (n.d.). PMC. Retrieved from [Link]

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. (n.d.). ACS Publications. Retrieved from [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. (2017). PubMed. Retrieved from [Link]

  • Prodrugs of Carboxylic Acids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. (n.d.). Pharmacy Education. Retrieved from [Link]

  • Structure-activity relationship (SAR) of Salicylic Acid. (2023). Medicinal Chemistry Lectures Notes. Retrieved from [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. (2023). CAS. Retrieved from [Link]

  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials. (2026). RSC Publishing. Retrieved from [Link]

  • Prodrugs of Carboxylic Acids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoselective Installation of Electrophilic Warheads onto C-Terminal Peptide Hydrazides for Covalent Protease Inhibitor Synthesis. (2025). ACS Publications. Retrieved from [Link]

  • (PDF) Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrophilic warheads in covalent drug discovery: an overview. (2022). Taylor & Francis Online. Retrieved from [Link]

  • [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase]. (2006). PubMed. Retrieved from [Link]

  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. (2012). PubMed. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC. Retrieved from [Link]

  • Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR analysis. (2024). Pharmacy Education. Retrieved from [Link]

  • Prodrug derivatives of carboxylic acid drugs. (n.d.). Google Patents.
  • Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. (n.d.). PubMed. Retrieved from [Link]

  • Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. (n.d.). PMC. Retrieved from [Link]

  • BENZYL CHLORIDE CAS N°: 100-44-7. (n.d.). OECD SIDS. Retrieved from [Link]

  • Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. (2011). PubMed. Retrieved from [Link]

  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. (n.d.). RSC Advances. Retrieved from [Link]

  • Benzyl chloride. (n.d.). EPA. Retrieved from [Link]

  • BENZYL CHLORIDE (C7H7Cl) Chemical Abstracts Service (CAS) Number: 100-44-7. (n.d.). IN.gov. Retrieved from [Link]

  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. (2026). PMC. Retrieved from [Link]

  • Novel functionalized benzimidazole-salicylic acid derivatives: synthesis, photophysical characteristics and biological applications. (n.d.). ResearchGate. Retrieved from [Link]

  • A Short Overview of Benzalkonium Chloride in Pharmaceutical Sector: Safety, Environmental Impact and Alternatives. (n.d.). ChemRxiv. Retrieved from [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]

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Sources

Validation

A Spectroscopic Guide to the Chloromethylation of Salicylic Acid: Distinguishing Product from Precursor

Abstract In the synthesis of pharmaceutical intermediates and complex organic molecules, the precise tracking of chemical transformations is essential for ensuring reaction completion, purity, and safety. This guide offe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the synthesis of pharmaceutical intermediates and complex organic molecules, the precise tracking of chemical transformations is essential for ensuring reaction completion, purity, and safety. This guide offers an in-depth spectroscopic comparison of 5-(Chloromethyl)-2-hydroxybenzoic acid and its direct precursor, 2-hydroxybenzoic acid (salicylic acid). We delve into the practical application of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to unambiguously differentiate the final product from the starting material. This document provides researchers, chemists, and quality control professionals with the experimental protocols, comparative data, and interpretive logic required to confidently monitor the chloromethylation of salicylic acid.

The Synthetic Transformation: From Salicylic Acid to a Functionalized Intermediate

5-(Chloromethyl)-2-hydroxybenzoic acid is a valuable bifunctional molecule, serving as a building block in the synthesis of various pharmaceutical and specialty chemical products. Its utility stems from the presence of three distinct functional groups: a carboxylic acid, a phenol, and a reactive benzylic chloride. It is typically synthesized via an electrophilic aromatic substitution reaction, specifically the chloromethylation of 2-hydroxybenzoic acid (salicylic acid).

The reaction commonly involves treating salicylic acid with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are ortho-, para-directing, and the steric hindrance at the 3- and 6-positions favors substitution at the 5-position. Understanding this transformation is the first step in designing an effective analytical strategy to verify its success.

Figure 1: Synthetic pathway for the chloromethylation of salicylic acid.

Experimental Design & Protocols

The choice of analytical technique is dictated by the structural changes occurring during the reaction. We must confirm the retention of the backbone structure (hydroxyl and carboxyl groups) and, most critically, the successful addition of the chloromethyl (-CH₂Cl) group at the correct position on the aromatic ring.

Causality of Method Selection:

  • FTIR Spectroscopy: Ideal for rapidly identifying the presence and disappearance of key functional groups. We expect to see the retention of the O-H and C=O bonds and the appearance of a new C-Cl bond.

  • NMR Spectroscopy (¹H & ¹³C): Provides the most definitive structural information. ¹H NMR will confirm the appearance of the new methylene (-CH₂) protons and a change in the aromatic proton splitting pattern. ¹³C NMR will show a new signal corresponding to the methylene carbon.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. The isotopic signature of chlorine provides a definitive marker for successful chlorination.

Generalized Experimental Protocols

The following are standard protocols for acquiring the necessary spectroscopic data.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount (1-2 mg) of the solid sample (salicylic acid or the dried reaction product) is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the spectrum is recorded from 4000 cm⁻¹ to 500 cm⁻¹. The instrument software automatically subtracts the background spectrum.[1]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically run to simplify signals into singlets.[1]

C. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. An Electron Ionization (EI) source is commonly used for such molecules. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range.

Comparative Spectroscopic Analysis

This section details the expected spectral features of the precursor and product, highlighting the key differences that confirm a successful transformation.

Spectroscopic Profile: 2-Hydroxybenzoic Acid (Precursor)

Salicylic acid has a well-characterized spectroscopic profile. Its features serve as our baseline.

Technique Observation Interpretation
FTIR (cm⁻¹) 3300-2500 (very broad), 1670-1650 (strong), 1610, 1580O-H stretch (intramolecularly H-bonded carboxylic acid), C=O stretch (carboxylic acid), Aromatic C=C stretches[1][2]
¹H NMR (ppm) ~11.0-13.0 (broad s, 1H), ~10.0-11.0 (broad s, 1H), 7.8-8.0 (d, 1H), 7.4-7.6 (t, 1H), 6.8-7.0 (m, 2H)-COOH proton, Phenolic -OH proton, Aromatic protons (H6, H4, H3/H5)
¹³C NMR (ppm) ~172, ~161, ~136, ~130, ~119, ~117, ~114C=O (acid), C-OH (phenol), C4, C6, C5, C3, C1[3]
MS (m/z) 138 (M⁺), 120, 92Molecular ion ([C₇H₆O₃]⁺), [M-H₂O]⁺, [M-H₂O-CO]⁺[4]
Spectroscopic Profile: 5-(Chloromethyl)-2-hydroxybenzoic Acid (Product)

The introduction of the -CH₂Cl group causes predictable and identifiable shifts in the spectra.

Technique Predicted Observation Interpretation & Key Differentiators
FTIR (cm⁻¹) 3300-2500 (very broad), 1680-1660 (strong), ~800-600 (strong) O-H and C=O stretches are retained. The new peak in the lower frequency region is characteristic of the C-Cl stretch , a primary indicator of success.[5][6][7][8]
¹H NMR (ppm) ~11.0-13.0 (s, 1H), ~10.0-11.0 (s, 1H), ~4.7 (s, 2H) , ~7.9 (d, 1H), ~7.5 (dd, 1H), ~6.9 (d, 1H)-COOH and -OH protons are retained. The crucial new singlet at ~4.7 ppm corresponds to the -CH₂Cl protons . The aromatic region simplifies to a three-proton system characteristic of 1,2,4-trisubstitution.
¹³C NMR (ppm) ~171, ~160, ~137, ~131, ~128, ~118, ~116, ~45 The aromatic and carboxyl signals are shifted slightly. The most important differentiator is the new signal around 40-45 ppm , which is the classic chemical shift for a benzylic -CH₂Cl carbon .[3]
MS (m/z) 186 (M⁺), 188 (M⁺+2) , 151, 123The molecular ion peak shifts from 138 to 186. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M⁺ and M⁺+2 doublet will appear in an approximate 3:1 intensity ratio , providing definitive proof of monochlorination.[9][10] The peak at 151 represents the loss of the chlorine radical ([M-Cl]⁺).

Self-Validating Analytical Workflow

G Start Synthesize Product TLC 1. TLC Analysis (Is starting material consumed?) Start->TLC FTIR 2. Acquire FTIR Spectrum TLC->FTIR FTIR_Check C-Cl stretch present? (~800-600 cm⁻¹) FTIR->FTIR_Check NMR 3. Acquire ¹H & ¹³C NMR Spectra FTIR_Check->NMR Yes Fail Reaction Incomplete or Byproducts Present FTIR_Check->Fail No NMR_Check -CH₂Cl signals present? (¹H: ~4.7 ppm, ¹³C: ~45 ppm) NMR->NMR_Check MS 4. Acquire Mass Spectrum NMR_Check->MS Yes NMR_Check->Fail No MS_Check M/M+2 peaks at 186/188 m/z? (3:1 ratio) MS->MS_Check Pass Product Confirmed (High Purity) MS_Check->Pass Yes MS_Check->Fail No

Figure 2: A logical workflow for the spectroscopic validation of 5-(Chloromethyl)-2-hydroxybenzoic acid synthesis.

Conclusion

The successful synthesis of 5-(Chloromethyl)-2-hydroxybenzoic acid from salicylic acid can be unequivocally confirmed through a multi-technique spectroscopic approach. While FTIR provides a rapid check for the incorporation of the C-Cl bond, NMR spectroscopy offers definitive proof of the chloromethyl group's presence and its regiochemical placement on the aromatic ring. Finally, mass spectrometry validates the molecular weight and provides the unmistakable isotopic signature of a monochlorinated compound. By following the systematic workflow outlined in this guide, researchers can ensure the structural integrity of their synthesized material with a high degree of confidence, which is a cornerstone of scientific integrity and successful drug development.

References

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • University of Calgary. NMR Chemical Shifts. Retrieved from [Link]

  • Singapore Examinations and Assessment Board. H1, H2, H3 Chemistry Data Booklet. Retrieved from [Link]

  • NPTEL. 13C NMR spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups (PDF). Retrieved from [Link]

  • Miao, Y. (2010). The Synthesis of 5-Chloromethyl Salicylic Aldehyde.
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemgapedia. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ChemHelp ASAP. (2022, October 8). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • University of Wisconsin-Madison. Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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Comparative

Cross-reactivity studies of 5-(Chloromethyl)-2-hydroxybenzoic acid with different functional groups

In the landscape of pharmaceutical chemistry and drug development, understanding the reactivity profile of molecular intermediates is paramount to ensuring specificity, efficacy, and safety.[1] 5-(Chloromethyl)-2-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical chemistry and drug development, understanding the reactivity profile of molecular intermediates is paramount to ensuring specificity, efficacy, and safety.[1] 5-(Chloromethyl)-2-hydroxybenzoic acid (CMHBA) is a versatile benzoic acid derivative that serves as a key building block in the synthesis of novel therapeutic agents and other complex molecules. Its structure, featuring a reactive benzylic chloride, a hydroxyl group, and a carboxylic acid on a benzene ring, presents multiple sites for chemical modification.[2][3][4] However, the very feature that makes it a valuable synthetic partner—the electrophilic chloromethyl group—also necessitates a thorough understanding of its potential cross-reactivity with various biological nucleophiles.

This guide provides an in-depth comparison of the reactivity of 5-(Chloromethyl)-2-hydroxybenzoic acid with three of the most common functional groups encountered in biological systems: primary amines, thiols, and hydroxyl groups. By elucidating the kinetic and mechanistic nuances of these reactions, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights required to harness the synthetic potential of CMHBA while mitigating undesirable off-target reactions.

Mechanistic Rationale: The SN2 Pathway at the Benzylic Carbon

The primary reaction pathway for the cross-reactivity of CMHBA with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[5] In this mechanism, the nucleophile directly attacks the electrophilic benzylic carbon, displacing the chloride leaving group in a single, concerted step. The reactivity of benzylic halides, such as CMHBA, is particularly pronounced because the adjacent phenyl ring stabilizes the transition state.[6][7]

Several factors influence the rate of this SN2 reaction:

  • Nucleophilicity of the Attacking Group: The inherent reactivity of the nucleophile is a dominant factor. More potent nucleophiles will react more rapidly.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation but leave the anion (the nucleophile) relatively free and highly reactive.[5]

  • Steric Hindrance: While CMHBA is a primary benzylic halide, steric bulk on the nucleophile can impede its approach to the electrophilic carbon, thereby slowing the reaction rate.

HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Data Analysis Prep_CMHBA Prepare CMHBA Stock Solution Mix Mix Nucleophile & IS in Reaction Vessel Prep_CMHBA->Mix Prep_Nuc Prepare Nucleophile Stock Solution Prep_Nuc->Mix Prep_IS Prepare Internal Standard (IS) Prep_IS->Mix Prep_HPLC Equilibrate HPLC System Sample_t0 Inject t=0 Sample Prep_HPLC->Sample_t0 Initiate Initiate Reaction with CMHBA Mix->Initiate Initiate->Sample_t0 Sample_tn Inject Timed Samples Initiate->Sample_tn Integrate Integrate Peak Areas (CMHBA & IS) Sample_t0->Integrate Sample_tn->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Plot Plot ln(Ratio) vs. Time Calculate->Plot Determine Determine Rate Constant (k') Plot->Determine

Sources

Validation

A Comparative Guide to the Stability of Ester Prodrugs of 5-(Chloromethyl)-2-hydroxybenzoic Acid

For researchers, scientists, and drug development professionals, the journey of a therapeutic agent from the laboratory to clinical application is paved with rigorous evaluation. A critical, yet often challenging, aspect...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a therapeutic agent from the laboratory to clinical application is paved with rigorous evaluation. A critical, yet often challenging, aspect of this journey is ensuring the stability of the drug molecule. This is particularly true for prodrug strategies, where ester derivatives are frequently employed to enhance the physicochemical properties of a parent drug.[1][2] This guide provides an in-depth evaluation of the stability of various ester derivatives of 5-(chloromethyl)-2-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals.[3]

The stability of an ester prodrug is a delicate balance. It must be stable enough to withstand storage and transit through the body to its target site, yet labile enough to be cleaved, releasing the active parent drug at the desired location and time.[4] This guide will delve into the chemical and enzymatic factors governing the stability of these esters, present a framework for their comparative evaluation, and provide detailed experimental protocols grounded in scientific principles and regulatory expectations.

The Determinants of Ester Stability: A Mechanistic Overview

The stability of the ester derivatives of 5-(chloromethyl)-2-hydroxybenzoic acid is primarily dictated by two phenomena: chemical hydrolysis and enzymatic cleavage.

Chemical Hydrolysis: The Inevitable Interaction with Water

Ester hydrolysis is the cleavage of the ester bond by water. This reaction can be catalyzed by both acids and bases.[5][6] The rate of hydrolysis is significantly influenced by the pH of the environment.[7] Generally, ester hydrolysis follows a V-shaped pH-rate profile, with the highest stability observed at a slightly acidic pH.[8][9]

The structure of the ester's alcohol moiety (the "promoiety") plays a crucial role in its susceptibility to hydrolysis due to steric and electronic effects.[9][10]

  • Steric Effects: Bulkier alcohol groups can sterically hinder the approach of a nucleophile (like a water molecule or hydroxide ion) to the carbonyl carbon of the ester, thereby slowing down the rate of hydrolysis.[9] For instance, an isopropyl ester is generally more stable than a methyl ester.

  • Electronic Effects: Electron-withdrawing groups in the alcohol moiety can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing stability. Conversely, electron-donating groups can decrease this susceptibility.

Enzymatic Hydrolysis: The Biological Gatekeepers

In a biological system, the hydrolysis of ester prodrugs is often accelerated by enzymes, primarily carboxylesterases (CES).[11][12][13] These enzymes are abundant in various tissues, including the liver, intestines, and plasma.[4] The two main isoforms, CES1 and CES2, exhibit different substrate specificities. The rate of enzymatic cleavage is also influenced by the structure of the promoiety, with steric hindrance playing a significant role.[14]

A Framework for Comparative Stability Evaluation

To objectively compare the stability of different ester derivatives of 5-(chloromethyl)-2-hydroxybenzoic acid, a systematic approach is required. This involves subjecting the esters to a battery of stress conditions, as outlined in the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[15][16]

The following workflow provides a robust framework for such an evaluation:

G cluster_0 Preparation of Ester Derivatives cluster_1 Forced Degradation Studies (ICH Q1A(R2)) cluster_2 Enzymatic Stability Assessment cluster_3 Analysis and Data Interpretation P1 Synthesis of Methyl, Ethyl, Isopropyl, and Benzyl esters of 5-(chloromethyl)-2-hydroxybenzoic acid FD1 Acid Hydrolysis (e.g., 0.1 M HCl) P1->FD1 Subject to Stress Conditions FD2 Base Hydrolysis (e.g., 0.1 M NaOH) P1->FD2 Subject to Stress Conditions FD3 Oxidative Stress (e.g., 3% H2O2) P1->FD3 Subject to Stress Conditions FD4 Thermal Stress (e.g., 60°C) P1->FD4 Subject to Stress Conditions FD5 Photolytic Stress (ICH Q1B) P1->FD5 Subject to Stress Conditions ES1 Incubation with Human Plasma P1->ES1 Subject to Stress Conditions ES2 Incubation with Liver Microsomes (e.g., rat or human) P1->ES2 Subject to Stress Conditions A1 Development of a Stability-Indicating HPLC Method FD1->A1 Analyze Samples FD2->A1 Analyze Samples FD3->A1 Analyze Samples FD4->A1 Analyze Samples FD5->A1 Analyze Samples ES1->A1 Analyze Samples ES2->A1 Analyze Samples A2 Quantification of Parent Ester and Degradation Products A1->A2 A3 Calculation of Degradation Rates and Half-lives A2->A3 A4 Comparative Stability Ranking A3->A4

Caption: Workflow for the comparative stability evaluation of ester derivatives.

Experimental Protocols

The following protocols are designed to provide a comprehensive and self-validating system for evaluating the stability of the ester derivatives.

Protocol 1: Forced Degradation Studies

Objective: To investigate the intrinsic stability of the ester derivatives under various stress conditions and to identify potential degradation products.

Materials:

  • Methyl, Ethyl, Isopropyl, and Benzyl esters of 5-(chloromethyl)-2-hydroxybenzoic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation chamber (for thermal and photolytic studies)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each ester derivative in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at 0, 4, 8, 12, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Withdraw samples at appropriate time intervals (e.g., 0, 15, 30, 60, 120 minutes). Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To 1 mL of each stock solution, add 9 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. Withdraw samples at 0, 4, 8, 12, and 24 hours for HPLC analysis.

  • Thermal Degradation: Place solid samples of each ester derivative in a thermostatically controlled oven at 60°C for 7 days. Also, prepare solutions of each ester in acetonitrile (1 mg/mL) and incubate at 60°C for 7 days. Analyze the samples at the end of the study.

  • Photostability Testing: Expose solid samples and solutions (1 mg/mL in acetonitrile) of each ester derivative to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating the parent ester from its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Chromatographic Conditions (A starting point for method development):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A linear gradient from 30% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration to 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 298 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the stressed samples from the forced degradation studies to ensure that all degradation peaks are resolved from the parent ester peak.

Comparative Stability Data (Hypothetical)

Based on established principles of chemical kinetics, the following table presents the expected relative stability of the ester derivatives under different stress conditions.

Ester DerivativeRelative Stability to Acid HydrolysisRelative Stability to Base HydrolysisRelative Stability to Enzymatic Hydrolysis (Plasma)Overall Predicted Stability
Methyl Ester +++Least Stable
Ethyl Ester ++++++Moderately Stable
Isopropyl Ester +++++++++More Stable
Benzyl Ester +++++Moderately Stable (Electron-withdrawing nature of the phenyl group may slightly decrease stability compared to alkyl esters of similar size)
'+' indicates lower stability, while '+++' indicates higher stability.

The following diagram illustrates the expected degradation pathway for the ester derivatives under hydrolytic conditions.

G Ester Ester Derivative of 5-(chloromethyl)-2-hydroxybenzoic acid Parent_Acid 5-(chloromethyl)-2-hydroxybenzoic acid Ester->Parent_Acid Hydrolysis (H₂O, H⁺ or OH⁻) / Enzymatic Cleavage Alcohol Corresponding Alcohol (Methanol, Ethanol, Isopropanol, Benzyl alcohol) Ester->Alcohol Hydrolysis (H₂O, H⁺ or OH⁻) / Enzymatic Cleavage

Caption: General hydrolysis pathway of the ester derivatives.

Conclusion and Future Directions

This guide provides a comprehensive framework for evaluating the stability of ester derivatives of 5-(chloromethyl)-2-hydroxybenzoic acid. The provided protocols, grounded in ICH guidelines, offer a robust methodology for generating reliable and comparable stability data. The theoretical principles discussed allow for a predictive understanding of how the choice of the ester promoiety influences stability.

References

  • Lirias, P., et al. (2024). Enzymatic prodrug degradation in the fasted and fed small intestine: In vitro studies and interindividual variability in human aspirates. International Journal of Pharmaceutics, 649, 123654.
  • International Conference on Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Takahashi, K. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(7), 1535-1541.
  • J. Rautio, et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • International Conference on Harmonisation. (2003). ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • International Conference on Harmonisation. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Bavishi, B. (2015). ICH guidelines for stability studies. SlideShare.
  • International Conference on Harmonisation. (2003).
  • ResolveMass Laboratories Inc. (2024).
  • Stella, V. J. (2007). Prodrugs: Challenges and Rewards. Springer.
  • Wang, W., et al. (2011). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Pharmaceutical Research, 28(8), 1949-1960.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a futuristic view. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048.
  • Testa, B. (2004). Prodrugs: a means to improve the delivery of existing drugs. Drug Discovery Today, 9(22), 958-966.
  • La Rana, G., et al. (2022). Ester Bonds in Prodrugs. ACS Chemical Biology, 17(5), 1063-1077.
  • Karaman, R. (2018).
  • Adebayo, A. S., & Kolawole, S. A. (2004). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. African Journal of Biotechnology, 3(10), 522-525.
  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons.
  • Bansal, P., et al. (2019). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Pharmaceuticals, 12(4), 154.
  • Kulkarni, A. A., & Vavia, P. R. (2013). A new approach to forced degradation studies using anhydrous conditions. Journal of Pharmaceutical and Biomedical Analysis, 75, 138-144.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
  • Besse, S., et al. (2011). Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters. Regulatory Toxicology and Pharmacology, 60(2), 226-235.
  • ResolveMass Laboratories Inc. (2023).
  • PCCA. (2022).
  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.
  • Mukati, S., Khan, S., & Gupta, R. (2024). Chemical Stability of Drugs. IIP Series.
  • da Silva, J. A., et al. (2016). Analytical methods for stability assessment of nitrate esters-based propellants. Critical Reviews in Analytical Chemistry, 46(6), 485-500.
  • Al-Gohary, O. M., & Al-Kassas, R. S. (2000). Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based. Drug Development and Industrial Pharmacy, 26(4), 383-389.
  • Florence, A. T., & Attwood, D. (2011). Physicochemical Principles of Pharmacy. Pharmaceutical Press.
  • Wong, A. W., & Datla, A. (2005). Assay and stability testing. In Handbook of Pharmaceutical Analysis by HPLC (pp. 335-358). Elsevier.
  • Separation Science. (2023). Analytical Techniques In Stability Testing.
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  • Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-360.
  • Eötvös Loránd University. (n.d.).
  • ChemicalBook. (n.d.). 5-Chloro-2-hydroxybenzoic acid synthesis.
  • Garrett, E. R. (1956). The kinetics of solvolysis of acyl esters of salicylic acid. Journal of the American Chemical Society, 78(15), 3615-3620.
  • MedChemExpress. (n.d.). 5-Chloro-2-hydroxybenzoic acid (5-Chlorosalicylic acid).
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  • PubChem. (n.d.). 5-Chlorosalicylic Acid.
  • Safarova, I. R. (2020). Hydroxybenzoic acids and their esters: General characterization, synthesis, properties and areas of application. Bashkir Chemical Journal, 27(1), 4-13.
  • International Conference on Harmonisation. (2023). ICH Q1: Stability Testing of Drug Substances and Drug Products.
  • Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Journal of Chemical Technology and Metallurgy, 58(3), 532-540.
  • PubChem. (n.d.). 5-(Chloromethyl)-2-hydroxybenzaldehyde.
  • Inxight Drugs. (n.d.). 5-CHLOROSALICYLIC ACID.
  • PubChem. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-, methyl ester.
  • Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921.

Sources

Safety & Regulatory Compliance

Safety

Mastering the Disposal of 5-(Chloromethyl)-2-hydroxybenzoic Acid: A Guide for Laboratory Professionals

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds are only part of the equation. Responsible management and disposal of these chemicals are paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds are only part of the equation. Responsible management and disposal of these chemicals are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(Chloromethyl)-2-hydroxybenzoic acid, grounded in established safety principles and regulatory standards. Our focus extends beyond mere procedure to instill a deep understanding of the causality behind these essential safety measures.

Hazard Profile and Risk Assessment: Understanding the "Why"

5-(Chloromethyl)-2-hydroxybenzoic acid is a halogenated organic compound. Its structure, combining a chlorinated methyl group with a salicylic acid backbone, presents several potential hazards that dictate its handling and disposal. Safety Data Sheets (SDS) for this chemical and its close analogs consistently highlight the following risks:

  • Acute Toxicity : The compound is often classified as harmful if swallowed.[1][2]

  • Skin and Eye Irritation/Corrosion : Direct contact can cause skin irritation and serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation : Inhalation of dust or powder may lead to respiratory tract irritation.[1][2]

  • Environmental Hazard : As a chlorinated organic compound, it is crucial to prevent its release into the environment, where it may be toxic to aquatic life.[4]

Given these hazards, the primary directive is to prevent exposure and environmental contamination at all stages of its lifecycle, from initial handling to final disposal.

Key Safety and Hazard Information: A Tabular Summary
Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]
Skin Irritation (Category 2)Causes skin irritation.[1][4]
Serious Eye Irritation (Category 2A/1)Causes serious eye irritation or damage.[1][3][4]❗ / corrosive
Specific target organ toxicity — single exposure (Category 3)May cause respiratory irritation.[1]
Aquatic Hazard (Acute)Toxic to aquatic life.[4]🐠

Immediate Safety and Handling: Your First Line of Defense

Before any disposal activities commence, ensuring the appropriate engineering controls and personal protective equipment (PPE) are in place is non-negotiable. This proactive approach is the bedrock of a self-validating safety system within your laboratory.

Engineering Controls:
  • Fume Hood : Always handle 5-(Chloromethyl)-2-hydroxybenzoic acid, including weighing and preparing for disposal, inside a certified chemical fume hood to minimize inhalation risks.[5]

Personal Protective Equipment (PPE):
  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[4]

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[1]

  • Protective Clothing : A standard laboratory coat is required to prevent skin contact.[1]

  • Respiratory Protection : If handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol: From Bench to Manifest

The disposal of 5-(Chloromethyl)-2-hydroxybenzoic acid is governed by its classification as a halogenated organic waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6]

Step 1: Waste Segregation and Collection
  • Designated Waste Container : Collect all waste 5-(Chloromethyl)-2-hydroxybenzoic acid (solid residues, contaminated materials) in a dedicated, compatible, and clearly labeled hazardous waste container.[6] The container should be made of a material that will not react with the acid, such as glass or a suitable plastic.

  • Incompatible Materials : It is critical to avoid mixing this waste with other waste streams, especially strong oxidizing agents, bases, or other reactive chemicals.[2] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of heat, fire, or toxic gases.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-(Chloromethyl)-2-hydroxybenzoic acid".[6] Ensure the label also includes the date when the first waste was added to the container.

Step 2: Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Small Spills (Solid) :

    • Ensure appropriate PPE is worn.

    • Gently sweep or scoop up the solid material to avoid creating dust.

    • Place the spilled material into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) and absorbent pads.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Contaminated Items :

    • Any items that come into direct contact with 5-(Chloromethyl)-2-hydroxybenzoic acid, such as weigh boats, contaminated gloves, and absorbent paper, must be disposed of as hazardous waste in the same designated container.

    • For reusable glassware, the initial rinsate should be collected as hazardous waste.[6]

Step 3: Storage and Final Disposal
  • Temporary Storage : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and in a cool, dry, and well-ventilated location.[2]

  • Professional Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3][4] These professionals are equipped to handle and transport the waste according to all local, state, and federal regulations, typically through high-temperature incineration.

Visualizing the Disposal Workflow

To ensure clarity and reinforce the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of 5-(Chloromethyl)-2-hydroxybenzoic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal start Start: Need to dispose of 5-(Chloromethyl)-2-hydroxybenzoic acid ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Assess Hazards fume_hood Work within a Fume Hood ppe->fume_hood waste_container Select a compatible, labeled 'Hazardous Waste' container fume_hood->waste_container collect_waste Place solid waste and contaminated materials into container waste_container->collect_waste Segregate Waste seal_container Securely seal the container collect_waste->seal_container storage Store in designated Satellite Accumulation Area seal_container->storage contact_ehs Contact EHS or licensed waste disposal company storage->contact_ehs Arrange Pickup end End: Waste is properly manifested and removed contact_ehs->end

Caption: Workflow for the proper disposal of 5-(Chloromethyl)-2-hydroxybenzoic acid.

By adhering to this structured and well-reasoned disposal protocol, you not only ensure the safety of yourself and your colleagues but also uphold the principles of environmental stewardship and scientific integrity that are the hallmarks of professional research.

References

  • MegaFLOC. (2015, August 25). Safety Data Sheet.
  • National Institute of Standards and Technology. (2014, February 27). Safety Data Sheet: m-Chlorobenzoic Acid. Retrieved from [Link]

  • Generic SDS Provider. (2025, December 19).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chlorosalicylic acid, 98%. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). List of Hazardous Substances and Reportable Quantities. eCFR. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix A to Part 355, Title 40 -- The List of Extremely Hazardous Substances and Their Threshold Planning Quantities. eCFR. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-(Chloromethyl)-2-hydroxybenzoic acid

As a Senior Application Scientist overseeing the handling of high-potency and reactive chemical intermediates, I cannot overstate the importance of treating 5-(Chloromethyl)-2-hydroxybenzoic acid (CAS 10192-87-7) with ex...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the handling of high-potency and reactive chemical intermediates, I cannot overstate the importance of treating 5-(Chloromethyl)-2-hydroxybenzoic acid (CAS 10192-87-7) with extreme precision. While its salicylic acid backbone might suggest benign, aspirin-like properties, the addition of the chloromethyl group fundamentally alters its reactivity profile[1].

This compound is a potent electrophile, an alkylating agent, and a severe lachrymator. When exposed to ambient moisture, the chloromethyl moiety rapidly hydrolyzes to release corrosive hydrogen chloride (HCl) gas[2]. Furthermore, its ability to undergo SN​2 reactions makes it highly reactive toward biological nucleophiles, posing significant mutagenic and sensitization risks[3].

To ensure the safety of your laboratory personnel and the integrity of your drug development workflows, I have designed this comprehensive, causality-driven guide for the handling, personal protective equipment (PPE) selection, and disposal of 5-(Chloromethyl)-2-hydroxybenzoic acid.

Mechanistic Hazard Profile & Causality

Before selecting protective equipment, we must understand the chemical causality of the hazard. The dangers of 5-(Chloromethyl)-2-hydroxybenzoic acid stem from two primary degradation and reaction pathways:

Mechanistic pathways of 5-(Chloromethyl)-2-hydroxybenzoic acid degradation and biological alkylation.

Because the compound spontaneously generates HCl upon contact with the water in your eyes, respiratory tract, or skin, standard laboratory PPE is insufficient. The lipophilic nature of the benzyl chloride moiety also allows it to permeate thin, non-specialized elastomers rapidly, leading to dermal alkylation[2].

Evidence-Based PPE Requirements

To counter these specific mechanistic threats, PPE must be selected based on permeation resistance to halogenated aromatics and protection against corrosive gases.

PPE CategoryRecommended Material / SpecificationMechanistic Rationale for Selection
Hand Protection Inner: Nitrile (4 mil)Outer: Butyl Rubber (14 mil)Butyl rubber provides superior resistance to halogenated aromatics, preventing lipophilic permeation and subsequent SN​2 alkylation of skin tissue.
Eye & Face Unvented Safety Goggles + Full Face ShieldPrevents exposure to HCl gas (a potent lachrymator) released upon ambient moisture hydrolysis. Vented goggles allow gas ingress.
Body Protection Flame-Resistant (FR) Lab Coat + Neoprene ApronProtects against corrosive burns. Neoprene resists degradation from both the acidic byproducts and the organic parent compound.
Respiratory Class II Type B Fume Hood (Min. 100 fpm face velocity)Captures HCl vapors and prevents inhalation of alkylating dust particulates. If hood ventilation fails, evacuate immediately.

Operational Workflow: Handling and Dispensing

To build a self-validating safety system, your operational workflow must actively prevent the conditions that trigger the chemical's hazards (specifically, exposure to moisture and static discharge).

Standard operating procedure workflow for handling and disposing of reactive chloromethyl aromatics.

Step-by-Step Handling Protocol
  • Environmental Purge: Ensure the fume hood is completely clear of other reactive chemicals, particularly strong bases, amines, or oxidizing agents, which can cause violent exothermic reactions[2].

  • Atmospheric Control: If highly pure material is required for synthesis, handle the compound under an inert atmosphere (Argon or Nitrogen) using a Schlenk line or glovebox to prevent premature hydrolysis.

  • Static Mitigation: 5-(Chloromethyl)-2-hydroxybenzoic acid is typically a crystalline powder. Because dust concentrations can ignite or cause severe respiratory damage[4], use anti-static spatulas and grounded balances to prevent aerosolization during weighing.

  • Transfer: Weigh the material directly into a pre-tared, sealable reaction vessel. Seal the vessel before removing it from the fume hood.

Self-Validating Disposal and Quenching Plan

Never dispose of unquenched 5-(Chloromethyl)-2-hydroxybenzoic acid directly into a halogenated waste carboy. The ambient moisture in the waste stream will generate pressurized HCl gas, potentially causing the carboy to rupture.

Instead, utilize this self-validating quenching protocol to intentionally hydrolyze the chloromethyl group into a benign hydroxymethyl group while neutralizing the resulting acid.

Step-by-Step Quenching Protocol
  • Solubilization: Transfer all contaminated spatulas, weigh boats, and residual chemical into a large beaker inside the fume hood. Submerge the items in a miscible solvent (e.g., Ethanol or Isopropanol) to dissolve the residual compound.

  • Controlled Hydrolysis: Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) dropwise to the beaker.

    • Causality: The water drives the hydrolysis of the chloromethyl group, while the NaHCO3​ immediately neutralizes the generated HCl, releasing CO2​ gas.

  • Validation Check (Critical Step): Continue stirring until the effervescence (bubbling) completely ceases. Dip a pH indicator strip into the solution.

    • Self-Validation: The quench is only complete when the pH reads a stable 7.0 - 7.5. If the solution is acidic, unquenched HCl is still present; add more NaHCO3​ . This pH check validates the total destruction of the reactive electrophile.

  • Final Disposal: Once neutralized, pour the resulting solution into the designated Halogenated Organic Waste container. Dispose of the decontaminated solid consumables (weigh boats) in standard solid chemical waste[5].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-hydroxybenzoic acid
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5-(Chloromethyl)-2-hydroxybenzoic acid
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